4-Amino-1-benzylpiperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-benzylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIQPDGMXGRYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one
This guide provides a comprehensive technical overview of 4-Amino-1-benzylpiperidin-2-one, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific literature and field expertise.
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor to the piperidine ring—a structure prevalent in numerous natural products and pharmaceuticals.[1] this compound, in particular, has emerged as a critical building block, valued for its functionalized structure that allows for diverse chemical modifications.[1] This versatility is instrumental in developing new chemical entities, especially in the synthesis of complex molecules with a wide range of therapeutic applications.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4-amino-1-(phenylmethyl)-2-piperidinone | PubChem |
| CAS Number | 249929-59-9 | - |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
Predicted Physicochemical Data
| Property | Value | Source(s) |
| XlogP | 0.4 | [2] |
| Monoisotopic Mass | 204.12627 Da | [2] |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Reactivity
This compound is primarily synthesized as a key intermediate for more complex pharmaceutical agents. A common synthetic approach involves the reductive amination of 1-benzyl-4-piperidone, followed by the introduction of the amino group.[3]
Illustrative Synthetic Pathway:
References
A Technical Guide to the Structure Elucidation of 4-Amino-1-benzylpiperidin-2-one
Abstract
The piperidinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules of significant biological interest.[1] Unambiguous structural confirmation of its derivatives is a critical prerequisite for advancing drug development programs and ensuring regulatory compliance. This technical guide provides an in-depth, field-proven methodology for the complete structure elucidation of a representative molecule, 4-amino-1-benzylpiperidin-2-one. We will detail a multi-technique, orthogonal approach, demonstrating how a confluence of data from Mass Spectrometry, FTIR Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural verification. The causality behind experimental choices and the logic of data interpretation are emphasized throughout, offering a practical framework for researchers, scientists, and drug development professionals.
Introduction: The Analytical Mandate
The synthesis of novel chemical entities is predicated on a foundational hypothesis of its molecular structure. For this compound (Figure 1), a plausible synthesis might involve the reductive amination of a suitable precursor.[2] However, the potential for side-reactions, rearrangements, or unexpected stereochemical outcomes necessitates a rigorous and irrefutable process of structural verification. The objective of this guide is not merely to present data, but to illustrate the logical workflow that transforms raw spectral output into a coherent and validated molecular structure. We will proceed through a tiered analytical strategy, where each technique provides a unique piece of the structural puzzle.

Figure 1. Hypothesized Structure of this compound.
The Workflow: An Orthogonal Approach
Effective structure elucidation relies on the principle of orthogonality, wherein different analytical techniques provide complementary, non-redundant information. Our workflow is designed to first confirm the elemental composition and key functional groups before meticulously mapping the atomic connectivity.
Mass Spectrometry: Confirming Molecular Formula
The first step is to confirm that the synthesized compound has the correct mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: ESI-Q-TOF
-
Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen due to the basicity of the nitrogen atoms, which readily accept a proton.[3]
-
Analysis: A full scan is performed to find the protonated molecule [M+H]⁺. The high resolution of the TOF analyzer allows for a precise mass measurement, accurate to within a few parts per million (ppm).
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to observe its fragmentation pattern, providing initial structural clues.[4]
Data Interpretation
For this compound (C₁₂H₁₆N₂O), the expected exact mass is 216.1263 g/mol .
-
Expected [M+H]⁺: 217.1335
-
Observed [M+H]⁺: 217.1332 (Example value, < 2 ppm error)
This result confirms the elemental formula. The MS/MS spectrum would be expected to show a prominent fragment corresponding to the loss of the benzyl group (m/z 91) or cleavage of the piperidinone ring, characteristic of such scaffolds.[3][5]
FTIR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides a rapid and definitive confirmation of the key functional groups present in the molecule.
Experimental Protocol: ATR-FTIR
A small amount of the solid sample is placed directly on an Attenuated Total Reflectance (ATR) crystal, and the spectrum is acquired. This method requires minimal sample preparation.
Data Interpretation
The spectrum should display characteristic absorption bands confirming the hypothesized structure:
-
~3350-3250 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine (-NH₂), a hallmark of this functional group.[6]
-
~3060-3030 cm⁻¹: Aromatic C-H stretching from the benzyl group.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the piperidinone ring and the benzyl CH₂.
-
~1670 cm⁻¹: A strong C=O stretching band, characteristic of a six-membered lactam (amide in a ring).[7] The exact position can be influenced by ring strain.
-
~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.[6]
-
~1495, 1450 cm⁻¹: Aromatic C=C stretching bands.
The presence of these bands provides strong evidence for the lactam, primary amine, and benzyl moieties. The absence of bands for other functional groups (e.g., a broad O-H stretch) rules out significant impurities or alternative structures.
NMR Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. A full suite of 1D and 2D experiments is required for an unambiguous assignment.[8][9]
Protocol: Sample Preparation and Acquisition
-
Sample: ~5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not obscure key signals.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.[10]
¹H NMR: Proton Environment Mapping
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons.
Table 1: Representative ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-7/11 | 7.35 - 7.25 | m | 5H | Phenyl-H |
| H-1 | 4.55 | s | 2H | Benzyl CH₂ |
| H-4 | 3.50 | m | 1H | CH-NH₂ |
| H-6a | 3.20 | dd | 1H | N-CH₂ (axial) |
| H-6e | 3.10 | dd | 1H | N-CH₂ (equatorial) |
| H-3a | 2.80 | dd | 1H | CO-CH₂ (axial) |
| H-3e | 2.55 | dd | 1H | CO-CH₂ (equatorial) |
| H-5a | 2.10 | m | 1H | CH-CH₂ (axial) |
| H-5e | 1.85 | m | 1H | CH-CH₂ (equatorial) |
| -NH₂ | 1.70 | br s | 2H | Amine-H |
-
Causality: The benzyl protons (H-1) appear as a singlet because they are not coupled to other protons. The aromatic protons (H-7/11) show a complex multiplet. Protons on the piperidinone ring are diastereotopic and thus have distinct chemical shifts and show complex splitting patterns (geminal and vicinal coupling).
¹³C NMR & DEPT-135: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (like C=O) are absent in the DEPT spectrum.
Table 2: Representative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |
|---|---|---|---|
| C-2 | 171.5 | Absent | C=O (Lactam) |
| C-8 | 137.0 | Absent | Quaternary Ph-C |
| C-7/11 | 128.8 | Positive | CH (Aromatic) |
| C-9/10 | 128.5 | Positive | CH (Aromatic) |
| C-1 | 52.0 | Negative | Benzyl CH₂ |
| C-6 | 50.5 | Negative | N-CH₂ |
| C-4 | 48.0 | Positive | CH-NH₂ |
| C-3 | 38.0 | Negative | CO-CH₂ |
| C-5 | 35.0 | Negative | CH-CH₂ |
-
Trustworthiness: The number of signals (9 unique carbons) matches the molecular formula. The DEPT-135 data correctly identifies the four CH₂ groups, three CH groups, and two quaternary carbons, providing a self-validating check.
2D NMR: Unambiguous Connectivity Proof
2D NMR experiments are essential to connect the puzzle pieces from the 1D spectra into a single, validated structure.[11][12]
This experiment shows correlations (cross-peaks) between protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing out the spin systems within the molecule.[12]
-
Expertise: By starting at the well-defined H-4 proton, one can "walk" around the ring using the COSY cross-peaks, confirming the H-4 -> H-3 and H-4 -> H-5 connectivities. Further correlations confirm the H-5 -> H-6 linkage.
The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[10] This allows for the definitive assignment of every protonated carbon in the ¹³C spectrum. For instance, the proton at δ 4.55 ppm (H-1) will show a cross-peak to the carbon at δ 52.0 ppm (C-1), confirming the benzyl CH₂ assignment.
HMBC is arguably the most critical experiment for confirming the overall molecular scaffold. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations).[11] This experiment connects the individual spin systems identified by COSY.
-
Authoritative Grounding:
-
Benzyl to Ring: A correlation from the benzylic protons (H-1) to the piperidinone carbon C-6 (a two-bond or ²J coupling) and to the aromatic quaternary carbon C-8 (a three-bond or ³J coupling) definitively proves the N-benzyl linkage.[12]
-
Lactam Carbonyl: Correlations from the adjacent methylene protons (H-3 and H-6) to the carbonyl carbon (C-2) confirm the placement of the amide bond within the six-membered ring.
-
Amine Position: Correlations from the H-3 and H-5 protons to the C-4 carbon confirm the position of the amine-bearing methine group.
-
X-Ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides the precise three-dimensional coordinates of every atom in the solid state, confirming connectivity, configuration, and conformation.[13][14]
Protocol
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed.[15]
-
Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are refined to yield the final structure.[13]
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula, while FTIR confirms the presence of the required functional groups. The core of the elucidation is a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provide the initial atomic census, COSY maps out the proton-proton connectivities, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations that piece the entire molecular framework together. This orthogonal, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide establishes a foundational understanding by leveraging data from the closely related and well-documented precursor, 1-benzyl-4-piperidone, and the analogous compound, 4-Amino-1-benzylpiperidine. Furthermore, general principles of piperidinone synthesis and their established roles in drug discovery are discussed to provide a scientifically grounded framework for researchers. This guide is intended to be a resource for stimulating further investigation into the synthesis, characterization, and potential applications of this compound.
Introduction: The Piperidinone Scaffold in Medicinal Chemistry
The piperidine ring is a fundamental structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its saturated heterocyclic structure provides a versatile scaffold that is prevalent in numerous classes of drugs.[1] The introduction of a carbonyl group to form a piperidinone further enhances the chemical diversity and reactivity of this scaffold, making piperidinones valuable intermediates in the synthesis of complex molecular architectures.[2] Piperidin-4-ones, in particular, are recognized as versatile pharmacophores and have been investigated for a range of biological activities, including anticancer and anti-HIV properties.[3] The strategic placement of functional groups, such as an amino group, on the piperidinone ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical identity and a discussion of its synthetic accessibility, potential properties, and prospective applications based on established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is paramount for any research and development endeavor. This section details the known identifiers for this compound and provides predicted or inferred physicochemical properties.
IUPAC Name and Structural Information
-
IUPAC Name: this compound[4]
-
Molecular Formula: C₁₂H₁₆N₂O[4]
-
Canonical SMILES: C1CN(C(=O)CC1N)CC2=CC=CC=C2[4]
-
InChI Key: VVIQPDGMXGRYBD-UHFFFAOYSA-N[4]
-
CAS Number: 1315495-55-6
Physicochemical Data Summary
| Property | Value (for 1-benzyl-4-piperidone) | Source |
| Molecular Weight | 189.25 g/mol | [5] |
| Boiling Point | Not available | |
| Density | Not available | |
| LogP | 1.8 | [5] |
Synthesis and Methodologies
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of piperidinone and aminopiperidine derivatives. A key starting material for such a synthesis would be 1-benzyl-4-piperidone.
Synthesis of the Precursor: 1-Benzyl-4-piperidone
1-Benzyl-4-piperidone is a commercially available compound that can also be synthesized through various established routes. One common method involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation.[6] Another approach involves the direct benzylation of 4-piperidone.[6]
A representative laboratory-scale synthesis of 1-benzyl-4-piperidone is as follows:
Protocol: Synthesis of 1-Benzyl-4-piperidone [6]
-
A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.
-
Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.
-
The mixture is heated at 65°C for 14 hours.
-
After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1-benzyl-4-piperidone.
Proposed Synthetic Pathway for this compound
A logical synthetic route to this compound from 1-benzyl-4-piperidone would likely involve the introduction of an amino group or a precursor to an amino group at the 4-position, followed by the formation of the lactam. A hypothetical workflow is presented below.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound dihydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. 4-Benzylpiperidin-2-one | C12H15NO | CID 22485439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
4-Amino-1-benzylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one core, a benzyl group attached to the ring nitrogen, and an amino group at the 4-position. Its Chemical Abstracts Service (CAS) number is 1315495-55-6 , with the dihydrochloride salt registered under 2763754-78-3 [1][2]. While specific research on this exact molecule is limited, its structural motifs—the N-benzylpiperidine and the aminopiperidinone scaffolds—are of significant interest in medicinal chemistry.
The piperidinone ring is a crucial structural component in a multitude of natural products and pharmaceuticals, serving as a versatile precursor for more complex piperidine structures.[3] These scaffolds are integral to compounds developed for a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.[3] The N-benzylpiperidine moiety is also recognized as a "privileged" structure in drug discovery. This is due to its three-dimensional nature and its ability to engage in crucial cation-π and π-π interactions with biological targets, often enhancing binding affinity and modulating physicochemical properties.[4]
This guide provides a comprehensive overview of this compound, synthesizing available data with established principles for related compounds to offer insights into its synthesis, properties, and potential applications for drug discovery and development.
Physicochemical Properties
Specific experimental data for this compound is not widely available in the literature. The following table summarizes key computed properties for the parent compound, 4-aminopiperidin-2-one, to provide an estimation.
| Property | Value (for 4-aminopiperidin-2-one) | Source |
| Molecular Formula | C₅H₁₀N₂O | [5] |
| Molecular Weight | 114.15 g/mol | [5] |
| IUPAC Name | 4-aminopiperidin-2-one | [5] |
| XLogP3-AA (Predicted) | -1.3 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Note: These properties are for the core 4-aminopiperidin-2-one structure and will be modified by the addition of the N-benzyl group.
Synthesis and Methodologies
Proposed Retrosynthetic Analysis
A retrosynthetic approach suggests that the target molecule can be derived from a linear diester precursor, which in turn can be assembled from simpler, commercially available starting materials.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: A Plausible Synthetic Route
This protocol is a hypothetical, yet chemically sound, approach based on well-established organic chemistry reactions.
Step 1: Synthesis of N-Benzyl-N-(2-carbomethoxyethyl)-β-alanine methyl ester
-
Reaction Setup: To a solution of benzylamine in a suitable solvent such as methanol, add two equivalents of methyl acrylate.
-
Reaction Conditions: The reaction is a Michael addition. It is typically performed at room temperature and may be stirred for several hours to ensure complete reaction.
-
Rationale: Benzylamine acts as a nucleophile, undergoing a double 1,4-conjugate addition to two molecules of methyl acrylate. This efficiently constructs the carbon-nitrogen backbone of the precursor needed for cyclization.[7]
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude diester can be purified by column chromatography on silica gel.
Step 2: Dieckmann Condensation to form 1-Benzyl-4-methoxycarbonylpiperidin-2-one
-
Reaction Setup: The diester from Step 1 is dissolved in an anhydrous, non-polar solvent like toluene. A strong base, such as sodium methoxide or sodium hydride, is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the intramolecular condensation.
-
Rationale: The Dieckmann condensation is a classic method for forming five- or six-membered rings. The strong base deprotonates the carbon alpha to one of the ester groups, creating a nucleophile that attacks the other ester carbonyl, leading to cyclization and formation of a β-keto ester.[6]
-
Work-up and Purification: After cooling, the reaction is carefully quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated. The resulting β-keto ester is then purified.
Step 3: Hydrolysis and Decarboxylation
-
Reaction Setup: The purified β-keto ester is subjected to acidic or basic hydrolysis followed by heating.
-
Reaction Conditions: For example, refluxing with aqueous hydrochloric acid will hydrolyze the ester and induce decarboxylation.
-
Rationale: This step removes the ester group at the 4-position, yielding 1-benzylpiperidin-4-one, a key intermediate. This piperidone is a versatile precursor for introducing various functionalities at the 4-position.[7]
Step 4: Introduction of the Amino Group
-
Reaction Setup: The 1-benzylpiperidin-4-one is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
-
Reaction Conditions: The oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or palladium on carbon under a hydrogen atmosphere.
-
Rationale: Reductive amination is a standard and high-yielding method for converting ketones to amines. The two-step process via an oxime intermediate is a reliable way to introduce the 4-amino group.[8]
-
Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The final product, this compound, can be purified by crystallization or chromatography.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
The combination of the piperidinone core and the N-benzylpiperidine moiety suggests several promising avenues for therapeutic research. The piperidin-4-one scaffold itself has been investigated for a range of pharmacological activities, including anticancer and anti-HIV properties.[3]
Anticancer Agents
Piperidinone derivatives have been explored as anticancer agents. For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant in vitro antibacterial and antifungal activity, and by extension, are of interest in anticancer research due to overlapping mechanisms.[9] The structural framework is a key component in compounds designed to modulate critical signaling pathways involved in cancer progression.[3]
Antiviral, Specifically Anti-HIV, Activity
The 4-aminopiperidine scaffold is a key building block in the synthesis of CCR5 antagonists.[10] CCR5 is a co-receptor that is crucial for the entry of the most common strains of HIV into host cells. By blocking this receptor, 4-aminopiperidine-based compounds can act as potent HIV-1 entry inhibitors.[10]
Neurological and CNS Disorders
The N-benzylpiperidine motif is a well-established pharmacophore for targeting the central nervous system. It is found in drugs that interact with various receptors, including:
-
Cholinesterases: Derivatives of N-benzylpiperidine are effective cholinesterase inhibitors, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
-
Sigma Receptors (σR): These receptors are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases. N-benzylpiperidine-containing compounds have shown high affinity for sigma receptors, making them valuable research tools and potential therapeutic leads.
-
Dopamine Receptors: The N-benzylpiperidine scaffold has been used to develop selective dopamine D4 receptor antagonists, which are of interest for treating CNS diseases like addiction and Parkinson's disease-related dyskinesias.
Caption: Potential mechanism of action for antiviral (Anti-HIV) activity.
Conclusion
This compound represents a molecule of significant, albeit largely unexplored, potential. Its composite structure, drawing from the privileged N-benzylpiperidine and the versatile aminopiperidinone families, positions it as an attractive candidate for library synthesis and screening in a variety of therapeutic areas. While direct experimental data remains to be established, the foundational knowledge of its core components provides a strong rationale for its investigation as a scaffold for novel anticancer, antiviral, and CNS-active agents. The synthetic pathways outlined in this guide, based on robust and well-understood chemical transformations, offer a practical starting point for researchers to synthesize and explore the biological activity of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1315495-55-6|this compound|BLD Pharm [bldpharm.com]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidin-2-one | C5H10N2O | CID 19980260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Amino-1-benzylpiperidin-2-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-1-benzylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecules.
Introduction to this compound
This compound belongs to the piperidinone class of compounds, which are recognized as versatile scaffolds in the synthesis of various biologically active molecules. The presence of a lactam ring, a chiral center at the C4 position, and an N-benzyl group provides a unique three-dimensional structure that is of significant interest for designing novel therapeutic agents. Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines.
This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section will detail the theoretical basis for the predicted spectral features, supported by data from analogous structures and established spectroscopic rules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.
¹H NMR: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Proton-decoupled ¹³C NMR spectra would be obtained to provide a spectrum with single lines for each unique carbon atom.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are influenced by the electron-withdrawing lactam carbonyl group, the amino group, and the N-benzyl substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.25 | m | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |
| ~ 4.60 | s | 2H | N-CH ₂-Ph | Benzylic protons, appear as a singlet due to the absence of adjacent protons. |
| ~ 3.50 | m | 1H | C4-H | Methine proton at the chiral center, coupled to the adjacent methylene protons. |
| ~ 3.30 | m | 2H | C6-H ₂ | Methylene protons adjacent to the nitrogen atom of the lactam. |
| ~ 2.50 | m | 2H | C3-H ₂ | Methylene protons adjacent to the carbonyl group. |
| ~ 2.00 | m | 2H | C5-H ₂ | Methylene protons adjacent to the C4 carbon. |
| ~ 1.60 | br s | 2H | NH ₂ | Protons of the primary amine, often appear as a broad singlet and can exchange with D₂O. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172 | C =O | Carbonyl carbon of the lactam, deshielded due to the double bond to oxygen. |
| ~ 137 | Ar-C (quat) | Quaternary carbon of the phenyl ring attached to the benzylic methylene group. |
| ~ 129 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~ 128 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~ 127 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~ 52 | N-C H₂-Ph | Benzylic carbon. |
| ~ 50 | C 4-H | Carbon bearing the amino group. |
| ~ 48 | C 6-H₂ | Carbon adjacent to the lactam nitrogen. |
| ~ 35 | C 3-H₂ | Carbon adjacent to the lactam carbonyl. |
| ~ 32 | C 5-H₂ | Carbon adjacent to the C4 carbon. |
Structural Elucidation Workflow using NMR
The following diagram illustrates how different NMR techniques contribute to the complete structural assignment.
Caption: NMR techniques for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Data
The predicted characteristic IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3400-3300 | Medium | N-H | Symmetric and asymmetric stretching of the primary amine.[1] |
| 3080-3030 | Medium | C-H (aromatic) | Stretching of sp² C-H bonds in the benzyl group. |
| 2950-2850 | Medium | C-H (aliphatic) | Stretching of sp³ C-H bonds in the piperidine ring and benzylic methylene. |
| ~ 1650 | Strong | C=O | Carbonyl stretching of the six-membered lactam (amide).[2] |
| 1600-1450 | Medium-Weak | C=C | Aromatic ring stretching. |
| ~ 1590 | Medium | N-H | Bending (scissoring) of the primary amine.[1] |
| 1495, 1450 | Medium | C-H | Bending of the CH₂ groups. |
| ~ 1250 | Medium | C-N | Stretching of the aliphatic amine.[1] |
| 740, 700 | Strong | C-H | Out-of-plane bending for a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source would be suitable for this compound due to its polarity.
Analysis: The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. A full scan mass spectrum would be acquired in positive ion mode.
Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 219.15 | [M+H]⁺ | Protonated molecular ion (C₁₂H₁₇N₂O⁺). |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups.[3] |
| 128.10 | [M - C₇H₇]⁺ | Loss of the benzyl group. |
Fragmentation Pathway
The logical flow of structural elucidation using MS is depicted below.
References
A Technical Guide to (R/S)-4-Amino-1-benzylpiperidin-2-one: A Versatile Chiral Building Block for Drug Discovery
Abstract: The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chiral amino functionality at the 4-position of the N-benzyl-protected lactam, yielding 4-amino-1-benzylpiperidin-2-one, creates a conformationally constrained building block of significant value. This guide provides an in-depth analysis of this chiral synthon, detailing its strategic importance, proposed synthetic pathways, robust methods for chiral resolution, and its application as a peptidomimetic scaffold in drug design. By presenting detailed, field-proven protocols and explaining the causality behind experimental choices, this document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel, biologically active molecules.
Introduction: The Strategic Value of Chiral Piperidinone Scaffolds
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and is a cornerstone of modern pharmaceutical design.[1][2] Its prevalence stems from its favorable physicochemical properties, including improved solubility and metabolic stability, and its ability to adopt a stable chair conformation that can orient substituents in precise three-dimensional space to optimize interactions with biological targets.[3] The piperidin-2-one (valerolactam) substructure retains these advantages while introducing a rigidifying amide bond, making it an excellent scaffold for developing conformationally constrained analogues of biologically active peptides.[4]
The strategic introduction of an amino group at the C4 position of the N-benzyl-protected piperidin-2-one core unlocks significant potential. The resulting compound, this compound, possesses several key features for drug discovery:
-
Chiral Center: The C4 carbon becomes a stereocenter, allowing for the exploration of stereospecific interactions with chiral biological targets like enzymes and receptors. The separation and use of single enantiomers is critical for improving therapeutic efficacy and reducing off-target effects.[5]
-
Constrained Dipeptide Mimic: The rigid lactam structure serves as an excellent scaffold to mimic peptide secondary structures, such as β-turns. This is a crucial strategy for converting bioactive peptides into drug-like small molecules with enhanced oral bioavailability and resistance to proteolytic degradation.[4]
-
Orthogonal Functional Handles: The molecule presents two key points for chemical diversification: the primary amino group at C4 and the secondary amine of the piperidone ring (accessible after debenzylation). These sites allow for the attachment of various side chains and pharmacophores to generate extensive chemical libraries for screening.
This guide will focus on the synthesis, resolution, and application of this high-value chiral building block.
Synthesis of Racemic this compound
The synthesis of enantiopure 4-aminopiperidin-2-ones can be approached from chiral starting materials like amino acids.[4] However, a more common and scalable approach for discovery chemistry involves the synthesis of the racemate followed by chiral resolution. A plausible and efficient pathway to the racemic target begins with commercially available materials and employs robust, well-understood chemical transformations.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic pathway begins by disconnecting the target molecule at the key C-N and C-C bonds. The lactam can be formed via cyclization of a γ-amino acid derivative. The crucial C4-amino group can be introduced via reductive amination of a ketone precursor. This leads back to the readily synthesized 1-benzyl-4-piperidone.
The N-benzyl group is an ideal choice for this synthesis. It is easily installed via reductive amination or N-alkylation and serves as a robust protecting group that is stable to a wide range of conditions. Crucially, it can be removed cleanly under standard hydrogenolysis conditions at a later stage to reveal the secondary amine for further functionalization.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following multi-step protocol outlines a practical laboratory-scale synthesis of the racemic target compound, starting from 1-benzyl-4-piperidone.
Step 1: Synthesis of 1-Benzyl-4-piperidone This starting material can be purchased or synthesized via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from benzylamine and methyl acrylate.[6]
Step 2: α-Carboxylation of 1-Benzyl-4-piperidone The ketone is first converted to its enolate, which is then trapped with a carboxylating agent like methyl cyanoformate or Mander's reagent to install the ester at the C3 position.
Step 3: Oximation and Reduction to introduce the Amino Precursor The ketone at C4 is converted to an oxime using hydroxylamine. Subsequent reduction of the oxime (e.g., using catalytic hydrogenation or a dissolving metal reduction) yields a 4-amino-piperidine derivative. This approach, however, can lead to diastereomeric mixtures.
Alternative Step 3: Curtius or Hofmann Rearrangement A more controlled approach involves converting the C3-ester into a carboxylic acid, then an acyl azide for a Curtius rearrangement, or an amide for a Hofmann rearrangement. This installs the amino group at the C3 position, which is not the desired C4 isomer.
A More Direct Synthetic Route (from Aspartic Acid): A highly effective, albeit longer, route to the core structure has been demonstrated starting from aspartic acid, which provides inherent chirality. This involves forming a 1,4-bis-electrophile intermediate, followed by regioselective functionalization and lactamization to yield the desired 4-aminopiperidin-2-one scaffold.[4] This method provides excellent control over stereochemistry and is preferred for producing enantiopure material directly.
Chiral Resolution Strategies
For drug development, isolating a single enantiomer is paramount to ensure target specificity and a clean pharmacological profile.[5] Given a scalable synthesis of the racemate, chiral resolution is the next critical step.
Classical Resolution via Diastereomeric Salt Formation
This is the most time-honored and often most cost-effective method for separating enantiomers on a large scale. The principle relies on the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7]
Caption: Workflow for classical chiral resolution via diastereomeric salt formation.
Protocol: Classical Resolution of (R/S)-4-Amino-1-benzylpiperidin-2-one
-
Solvent Screening: In separate small-scale trials, dissolve the racemic amine (1.0 eq) in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Resolving Agent Addition: Add a solution of the chiral resolving agent (0.5 eq, e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (+)-camphorsulfonic acid) in the same solvent. Rationale: Using 0.5 equivalents ensures that only one diastereomeric salt can fully precipitate, maximizing the yield and purity of the first crop.
-
Crystallization: Allow the solution to stand at room temperature or cool to 0-5 °C to induce crystallization. The formation of a crystalline solid indicates a potentially successful resolution.
-
Isolation & Analysis: Isolate the crystals by filtration. Liberate the free amine from a small sample of the crystals by treatment with a base (e.g., 1M NaOH) and extraction into an organic solvent (e.g., dichloromethane). Analyze the enantiomeric excess (e.e.) of the free amine using chiral HPLC.
-
Optimization & Scale-up: Once an effective solvent/resolving agent pair is identified, optimize the conditions (equivalents, temperature, concentration) and scale up the process. The mother liquor can be treated to recover the other enantiomer.
Enzymatic Kinetic Resolution (EKR)
EKR is a powerful alternative that leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[8] In a common EKR strategy, the racemic amine is reacted with an acyl donor in the presence of a lipase (e.g., Candida antarctica Lipase B, CAL-B). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated by standard chromatography or extraction.[8]
Table 1: Comparison of Chiral Resolution Strategies
| Feature | Classical Resolution | Enzymatic Kinetic Resolution |
| Principle | Diastereomeric salt formation & crystallization | Enzyme-catalyzed stereoselective transformation |
| Max. Yield | 100% (in theory, for both enantiomers) | 50% (for each enantiomer per reaction) |
| Key Reagent | Stoichiometric chiral acid/base | Catalytic amount of enzyme |
| Conditions | Variable, often requires heating/cooling cycles | Mild (often room temperature), neutral pH |
| Advantages | Scalable, well-established, cost-effective | High enantioselectivity, mild conditions, environmentally benign |
| Disadvantages | Requires screening, can be labor-intensive | Limited to 50% yield, requires enzyme, potential for substrate inhibition |
Applications in Medicinal Chemistry & Drug Design
The true value of enantiopure this compound lies in its application as a versatile scaffold for constructing complex, biologically active molecules.
As a β-Turn Mimetic Scaffold
Peptides often adopt specific secondary structures, like β-turns, to exert their biological function. The 4-aminopiperidin-2-one core can act as a rigid, non-peptidic scaffold that mimics this turn. Conformational analyses have shown that derivatives of this scaffold can adopt a reverse-turn structure stabilized by an intramolecular hydrogen bond.[4] This conformational pre-organization can lead to higher binding affinity and selectivity for the target receptor.
Caption: Diversification strategy using the 4-aminopiperidin-2-one scaffold.
Case Study: Dopamine Receptor Modulators
A compelling application of this scaffold was demonstrated in the development of lactam-bridged analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG).[4] PLG is a peptide that modulates the affinity of agonists for the dopamine D2 receptor. By incorporating an enantiopure 4-aminopiperidin-2-one derivative into a peptidomimetic structure, researchers synthesized compounds that significantly enhanced agonist binding to D2 receptors. One isomer revealed a potency comparable to the natural PLG ligand, demonstrating the scaffold's ability to successfully replicate the bioactivity of a peptide in a more drug-like format.[4]
Conclusion and Future Outlook
The chiral this compound scaffold is a powerful and versatile building block for modern drug discovery. Its conformationally constrained nature makes it an ideal platform for designing peptidomimetics with improved pharmacological properties. The straightforward synthesis of the racemate combined with robust classical and enzymatic resolution methods provides reliable access to enantiopure material.
Future efforts in this area will likely focus on the development of efficient asymmetric syntheses to bypass the need for resolution altogether. Furthermore, the application of this scaffold is expanding beyond its role as a simple peptide mimic. As medicinal chemists continue to explore novel three-dimensional chemical space, building blocks like this compound will remain indispensable tools for creating the next generation of innovative therapeutics.
References
- 1. This compound dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stereochemistry of 4-Amino-2-Piperidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-amino-2-piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of substituents on the piperidinone ring—its stereochemistry—is paramount, as it dictates molecular recognition and, consequently, pharmacological activity. This guide provides an in-depth exploration of the stereochemical intricacies of 4-amino-2-piperidinone derivatives. We will dissect the principles of stereoselective synthesis, elucidate the causality behind common synthetic strategies, and detail the analytical workflows required to confirm stereochemical integrity. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design, synthesis, and characterization of these vital pharmaceutical building blocks.
Introduction: The Significance of Stereoisomerism in 4-Amino-2-Piperidinone Scaffolds
The piperidine ring is a ubiquitous feature in many natural alkaloids and synthetic drugs.[1][2] The introduction of an amino group at the C4 position and a carbonyl at C2 creates a γ-amino lactam structure with at least one stereocenter at C4. Additional substituents on the ring can introduce further stereocenters, leading to a complex landscape of possible diastereomers and enantiomers.
The biological implications of this stereoisomerism cannot be overstated. Different stereoisomers of a drug molecule can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological profiles. Therefore, the ability to selectively synthesize and analytically confirm a single, desired stereoisomer is a cornerstone of modern drug development. This guide focuses on the strategies to control and verify the stereochemistry of the 4-amino-2-piperidinone core.
Strategic Approaches to Stereocontrol in Synthesis
The synthesis of stereochemically pure 4-amino-2-piperidinone derivatives hinges on the strategic application of asymmetric and diastereoselective reactions. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.
Diastereoselective Synthesis
Diastereoselective strategies aim to control the relative stereochemistry between two or more stereocenters. Common approaches involve ring-closing reactions or transformations on a pre-existing piperidinone ring where the resident stereocenters influence the formation of a new one.
A prominent method involves the imino Diels-Alder reaction, which can construct the piperidine ring with a high degree of stereocontrol.[3][4] For instance, the reaction of an imine with an electron-rich diene, often catalyzed by a Lewis acid, can yield substituted 4-aminotetrahydropyridines that are precursors to 4-piperidones.[3] The facial selectivity of the cycloaddition is governed by the steric and electronic properties of the substituents on both the imine and the diene.
Another powerful technique is the nitro-Mannich reaction followed by ring-closure condensation.[5] This method allows for the establishment of the C2-C3 relative stereochemistry through kinetic or thermodynamic protonation of a nitronate intermediate, while subsequent reductions can control the stereochemistry at other positions like C6.[5]
Multicomponent reactions (MCRs) have also emerged as an efficient route, enabling the construction of complex piperidinones in a single step. For example, a four-component reaction of dicyano-substituted olefins, aromatic aldehydes, pyridinium halogenides, and ammonium acetate can yield highly substituted piperidin-2-ones with three stereogenic centers as single diastereomers.[6]
Enantioselective Synthesis
Enantioselective methods are employed to control the absolute stereochemistry of the molecule, producing a single enantiomer. This is often achieved through the use of chiral catalysts, auxiliaries, or enzymes.
-
Catalytic Asymmetric Synthesis: This is arguably the most elegant and atom-economical approach. Chiral catalysts, such as those based on transition metals (e.g., Rhodium, Iridium, Palladium) or organocatalysts (e.g., chiral phosphoric acids), can create a chiral environment that favors the formation of one enantiomer over the other.[7][8] For instance, asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium catalyst is a well-established method for setting stereocenters with high enantiomeric excess (ee).[2] Similarly, asymmetric C-H amidation catalyzed by chiral hydrogen-bond donors has been developed to directly install the amino group and form the γ-lactam ring enantioselectively.[7]
-
Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a highly selective means to obtain chiral compounds. Ene reductases (EREDs) and imine reductases (IREDs) can be used in enzymatic cascade reactions to synthesize γ-lactams with excellent stereospecificity.[9] These enzymes operate under mild conditions and can provide access to products with very high enantiomeric and diastereomeric purity.
Workflow for Synthesis and Stereochemical Verification
A robust workflow is essential to ensure the synthesis of the correct stereoisomer and to confirm its identity and purity. The following diagram and discussion outline a typical process.
Caption: General workflow from synthesis to stereochemical confirmation.
Analytical Techniques for Stereochemical Determination
Confirming the three-dimensional structure of the synthesized molecule is a critical, multi-step process. No single technique is sufficient; rather, a combination of methods provides the necessary orthogonal data for unambiguous assignment.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for determining the relative stereochemistry of diastereomers.
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.[10] In the piperidinone ring, cis and trans relationships between substituents can be inferred by measuring the coupling constants of adjacent protons. For example, a large coupling constant (typically 8-12 Hz) between two protons on adjacent carbons often indicates a diaxial relationship, while smaller values suggest axial-equatorial or diequatorial arrangements.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space proximity between protons (typically < 5 Å).[10] A correlation between two protons indicates they are on the same face of the ring, which is invaluable for assigning relative stereochemistry, especially for substituents at the C3 and C4 positions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[11]
-
Principle of Operation: The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[11][12] This differential interaction leads to different retention times, allowing for their separation and quantification. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[12]
-
Method Development: Developing a successful chiral HPLC method involves screening different CSPs and mobile phases (typically mixtures of alkanes like heptane with an alcohol modifier like isopropanol) to achieve baseline resolution of the enantiomeric peaks.[13]
Determination of Absolute Configuration
Determining the absolute configuration (the actual R/S designation at each stereocenter) is the final and most challenging step.
-
X-ray Crystallography: This is the only method that provides an unambiguous determination of the absolute configuration, provided a suitable single crystal can be grown.[14] The technique maps the electron density of the molecule in the crystal lattice, revealing the precise spatial arrangement of every atom.
-
Mosher's Amide Analysis: For compounds with a primary or secondary amine, Mosher's method is a powerful NMR-based technique.[15] The amine is derivatized with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of these diastereomers, the absolute configuration of the original amine can be deduced.[15][16]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.[14]
Experimental Protocols
The following sections provide exemplary, detailed protocols for key experimental procedures.
Protocol 5.1: Diastereoselective Synthesis of a Substituted 4-Amino-2-Piperidinone
This protocol is a representative example of a diastereoselective reductive amination to install the C4-amino group.
Objective: To synthesize (cis)-4-amino-3-methyl-1-benzyl-2-piperidinone from the corresponding 4-oxo precursor.
Reaction Scheme: (Precursor: 3-methyl-1-benzyl-piperidine-2,4-dione) + NH₃/EtOH → (Intermediate Iminium) --[NaBH₃CN]--> (cis)-4-amino-3-methyl-1-benzyl-2-piperidinone
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1-benzyl-piperidine-2,4-dione (1.0 g, 4.32 mmol) in 50 mL of anhydrous ethanol.
-
Imine Formation: Add ammonium acetate (3.33 g, 43.2 mmol, 10 equivalents). Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine/enamine. Causality: The excess ammonium acetate serves as both the ammonia source and a mild buffer.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (0.326 g, 5.19 mmol, 1.2 equivalents) portion-wise over 10 minutes. Expertise: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion in the presence of the ketone, minimizing side reactions. The cis-diastereomer is often favored through axial delivery of the hydride to the more stable chair-like conformation of the iminium intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Work-up: Quench the reaction by slowly adding 20 mL of 1 M HCl. Stir for 30 minutes. Basify the solution to pH ~10 with 2 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 2% to 10% methanol in dichloromethane) to yield the title compound as a single diastereomer.
Protocol 5.2: Chiral HPLC Analysis for Enantiomeric Excess
Objective: To determine the enantiomeric excess of a chiral 4-amino-2-piperidinone derivative.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.
-
Method Parameters:
-
Mobile Phase: Heptane:Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject a racemic standard of the compound to confirm that the two enantiomers are resolved (Resolution factor Rs > 1.5).
-
Analysis: Inject the synthesized sample.
-
Data Processing: Integrate the peak areas for both enantiomers (if present). Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Data Presentation
Effective data summary is crucial for comparing results from different synthetic strategies.
Table 1: Comparison of Stereoselective Reduction Methods for a Model 4-Oxopiperidinone
| Entry | Reducing Agent | Additive/Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 75:25 | 95 |
| 2 | NaBH₃CN | EtOH / NH₄OAc | 25 | >95:5 | 88 |
| 3 | L-Selectride® | THF | -78 | 10:90 | 82 |
| 4 | H₂, Pd/C | Acetic Acid | 25 | 90:10 | 98 |
Note: Data are representative and illustrative.
Conclusion
The stereochemistry of 4-amino-2-piperidinone derivatives is a critical determinant of their biological function. Mastering the synthesis and analysis of these compounds requires a deep understanding of stereoselective reaction mechanisms and a comprehensive suite of analytical techniques. By carefully selecting synthetic strategies—from diastereoselective cyclizations to enantioselective catalysis—and validating the outcomes with rigorous analytical workflows combining NMR, chiral HPLC, and methods for absolute configuration determination, researchers can confidently advance potent and selective drug candidates. This guide has provided the foundational principles, practical insights, and detailed protocols to empower scientists in this challenging but rewarding field.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hse.ru [hse.ru]
- 7. researchgate.net [researchgate.net]
- 8. γ-Lactam synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Introduction: The Strategic Importance of N-benzyl-delta-lactams
An In-Depth Technical Guide to the Chemistry of N-benzyl-delta-lactams for Researchers, Scientists, and Drug Development Professionals.
The δ-lactam, a six-membered cyclic amide, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its prevalence in biologically active compounds, from natural products to designed pharmaceuticals, underscores its importance. Within this class, N-benzyl-delta-lactams represent a particularly strategic subclass. The N-benzyl group is far more than a simple substituent; it serves as a robust protecting group, a synthetic handle that dictates reactivity, and a modulator of physicochemical properties.
The utility of the N-benzyl group stems from its chemical resilience and its selective removability. It is stable under a wide range of conditions, including those involving many common nucleophiles, bases, and some oxidizing and reducing agents. This stability allows for extensive chemical modifications at other positions of the lactam ring or its substituents. Subsequently, the benzyl group can be cleaved under specific reductive conditions, most commonly catalytic hydrogenation, to unmask the N-H functionality for further elaboration, such as peptide coupling or the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of N-benzyl-delta-lactams, offering field-proven insights for professionals in drug development and chemical research.
Part 1: Core Synthetic Methodologies
The construction of the N-benzyl-delta-lactam ring system can be approached through several reliable synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
The Beckmann Rearrangement: A Classic Route to Lactams
One of the most fundamental and widely used methods for synthesizing lactams from cyclic ketones is the Beckmann rearrangement.[1][2][3] This reaction transforms a ketoxime into an amide under acidic conditions. For the synthesis of N-benzyl-delta-lactams, the strategy involves the rearrangement of a suitably substituted cyclohexanone oxime, followed by N-benzylation, or the rearrangement of a pre-benzylated nitrogen-containing ring, though the former is more common.
The causality behind this reaction is the acid-catalyzed conversion of the oxime's hydroxyl group into a good leaving group (e.g., water).[4] This departure triggers a 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom.[1][2] This concerted migration-elimination step is stereospecific and results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water to yield the final lactam after tautomerization.[4]
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Modern Approaches: Catalytic C-H Amidation
Recent advances in catalysis have opened new avenues for lactam synthesis, including the stereoselective construction of δ-lactam rings via intramolecular C-H amidation.[5][6] These methods, often employing engineered enzymes or transition metal catalysts (e.g., based on Rhodium or Copper), can form the C-N bond directly by functionalizing a seemingly unreactive C-H bond.[5][7]
The key to these transformations is the generation of a reactive metal-nitrenoid intermediate from a precursor, such as a dioxazolone. This intermediate then selectively inserts into a specific C-H bond within the same molecule to form the lactam ring. The N-benzyl group is typically compatible with these conditions, allowing for the synthesis of enantioenriched N-benzyl-delta-lactams. The expertise in this area lies in selecting the right catalyst and ligand system to control both the regioselectivity (which C-H bond reacts) and the stereoselectivity of the cyclization.[6][7]
Part 2: Reactivity and Strategic Deprotection
The chemical behavior of N-benzyl-delta-lactams is dominated by two key features: the reactivity of the lactam ring itself and the function of the N-benzyl group as a cornerstone of a protection-deprotection strategy.
Ring-Opening and Reduction
Like other amides, the lactam ring can be cleaved via hydrolysis under acidic or basic conditions to yield the corresponding linear N-benzyl-δ-amino acid. The rate of hydrolysis can be influenced by the electronics of the N-substituent; N-benzyl groups generally lead to faster hydrolysis compared to N-aryl groups under identical conditions.[8] The lactam carbonyl can also be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford N-benzylpiperidines, which are valuable scaffolds in their own right.
The N-Benzyl Group: A Removable Shield
The primary strategic value of the N-benzyl group is its role as a protecting group. Its removal, or debenzylation, unmasks a secondary amine that is crucial for subsequent synthetic steps. The choice of deprotection method is critical and must be compatible with other functional groups in the molecule.
The most common and greenest method for N-debenzylation is catalytic hydrogenation.[9] This involves reacting the N-benzyl-delta-lactam with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
A significant field-proven insight is that the amine product can act as a catalyst poison, slowing the reaction.[9] To circumvent this, the reaction is sometimes run in the presence of an acid to protonate the product amine, or by using catalytic transfer hydrogenation (CTH). CTH avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, making it experimentally simpler and safer.[10][11][12]
While hydrogenation is prevalent, certain substrates may be sensitive to reductive conditions (e.g., those containing double bonds or other reducible groups). In such cases, alternative methods are required.
-
Oxidative Cleavage: Laccase from Trametes versicolor in combination with TEMPO and oxygen provides a mild, enzymatic method for chemoselective N-debenzylation in an aqueous medium.[13][14]
-
Dissolving Metal Reduction: The Birch reduction (Na/NH₃) is a powerful, albeit harsh, method that can also cleave the N-benzyl bond.[15]
| Method | Reagents & Conditions | Advantages | Key Considerations |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, solvent (MeOH or EtOH) | Clean, high yield, catalyst is recyclable.[9] | Requires H₂ gas apparatus; sensitive functional groups may be reduced; product can inhibit catalyst.[9] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, refluxing MeOH[11] | No H₂ gas needed, often faster, experimentally simple.[10] | Donor may have side reactivity; requires elevated temperatures. |
| Oxidative Deprotection | Laccase, TEMPO, O₂, aq. buffer (pH 5) | Highly chemoselective, mild, aqueous conditions.[13][14] | Limited to specific substrates, enzyme cost and availability. |
| Birch Reduction | Na, liquid NH₃, EtOH | Powerful; effective when hydrogenation fails. | Harsh conditions, not compatible with many functional groups, requires special handling of reagents.[15] |
Part 3: Verified Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps and rationale to ensure reproducibility and success.
Protocol 1: Synthesis of a δ-Lactam via Beckmann Rearrangement
Objective: To synthesize 2-azacyclohexanone (δ-valerolactam) from cyclopentanone as a precursor model. The resulting lactam can then be N-benzylated in a subsequent step.
Step 1: Oximation of Cyclopentanone
-
Rationale: The first step is the conversion of the ketone to its corresponding oxime, the direct precursor for the rearrangement.
-
Procedure:
-
To a solution of cyclopentanone (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield cyclopentanone oxime, which can often be used without further purification.
-
Step 2: Beckmann Rearrangement
-
Rationale: Polyphosphoric acid (PPA) or sulfuric acid is used as the acidic catalyst to promote the rearrangement of the oxime to the lactam.
-
Procedure:
-
Carefully add the crude cyclopentanone oxime (1.0 eq) in small portions to pre-heated polyphosphoric acid (10x weight of oxime) at 120-130 °C with vigorous stirring.
-
Maintain the temperature for 15-20 minutes. The reaction is typically rapid and exothermic.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate until pH ~8.
-
Extract the aqueous layer continuously with chloroform or dichloromethane for 24 hours.
-
Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude δ-valerolactam. Purify by vacuum distillation or recrystallization.
-
Protocol 2: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation
Objective: To remove the N-benzyl group from a model N-benzyl-delta-lactam to yield the parent δ-lactam.
-
Rationale: This protocol uses ammonium formate as a safe and effective in-situ source of hydrogen, avoiding the use of pressurized hydrogen gas.[11] The reaction is driven to completion by refluxing in methanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the N-benzyl-delta-lactam (1.0 eq) and 10% Palladium on carbon (Pd/C, ~10% by weight of the substrate) in anhydrous methanol.
-
Add anhydrous ammonium formate (5.0 eq) to the stirred suspension in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (staining for both starting material and product). The reaction is typically complete within 1-3 hours.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the resulting δ-lactam by column chromatography or recrystallization to remove any non-volatile residues from the ammonium formate.
-
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Application of Novel 4-Aminopiperidinone Scaffolds in Drug Development
Abstract
The 4-aminopiperidinone scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents. Its unique three-dimensional architecture and tunable physicochemical properties make it an ideal building block for creating diverse and potent molecular libraries. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel 4-aminopiperidinone scaffolds. We will delve into robust synthetic strategies, highlight key therapeutic applications with detailed mechanistic insights, and present field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and grounds its claims in authoritative scientific literature, offering a comprehensive resource for harnessing the full potential of this remarkable chemical motif.
The 4-Aminopiperidinone Scaffold: A Privileged Core in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation.[1][2] The 4-aminopiperidinone motif, a specific derivative, introduces a key vector for chemical modification at the 4-position amino group, allowing for systematic exploration of structure-activity relationships (SAR). This substitution point is crucial for modulating biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The inherent basicity of the amino group can be fine-tuned, influencing properties like pKa, which can be critical for target engagement and overcoming challenges such as P-glycoprotein (P-gp) efflux in drug-resistant targets.[3]
Synthetic Strategies for 4-Aminopiperidinone Scaffolds
The accessibility of a scaffold is paramount to its utility in drug discovery. The 4-aminopiperidinone core benefits from straightforward and scalable synthetic routes, with reductive amination being the most prominent and versatile method.
Core Synthesis Method: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope. The synthesis of 4-aminopiperidinone libraries typically starts from an N-substituted 4-piperidone derivative. This ketone undergoes condensation with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is frequently the reducing agent of choice for this transformation.[4] Unlike stronger hydrides like sodium borohydride, STAB is a milder, more selective reagent that readily reduces the protonated iminium ion intermediate while being slow to reduce the starting ketone. This selectivity minimizes the formation of alcohol side products and allows the reaction to be performed in a single pot, enhancing efficiency and yield.
Caption: General workflow for 4-aminopiperidinone synthesis.
Alternative Synthetic Route: Curtius Rearrangement
For certain substitution patterns, particularly at the 4-position of the piperidine ring itself, alternative methods provide greater flexibility. One such efficient method employs the Curtius rearrangement as the key step, starting from isonipecotate.[5] This route allows for the introduction of various substituents at the 4-position via alkylation of the isonipecotate starting material before the rearrangement converts a carboxylic acid derivative into the desired amine.[5] This approach is particularly valuable for creating scaffolds that are not readily accessible through reductive amination.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine
This protocol is representative of a typical reductive amination for generating a 4-aminopiperidinone library, as demonstrated in the synthesis of novel antifungal agents.[4]
Objective: To synthesize 1-benzyl-N-dodecylpiperidin-4-amine as a representative example.
Materials:
-
1-Benzyl-4-piperidone
-
Dodecylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous DCM, add dodecylamine (1.1 eq).
-
Imine Formation: Add glacial acetic acid (2.0 eq) to the mixture to catalyze the formation of the iminium ion intermediate. Stir the reaction at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Therapeutic Applications & Mechanistic Insights
The 4-aminopiperidinone scaffold has been successfully optimized to yield potent inhibitors across multiple disease areas.
Antiviral Agents: Inhibiting Hepatitis C Virus (HCV) Assembly
While most approved HCV therapeutics target viral replication, a high-throughput screen identified a 4-aminopiperidinone derivative as a potent inhibitor of the HCV lifecycle.[6] Further investigation revealed a novel mechanism of action: the compound does not affect viral entry or replication but instead inhibits the assembly and release of infectious virions.[6]
Mechanism of Action: The 4-aminopiperidinone scaffold acts as a viral assembly modulator. This unique mechanism is highly advantageous as it can act synergistically with direct-acting antivirals (DAAs) that target viral enzymes like the NS3/4A protease or NS5A/NS5B polymerases.[6] This synergy can enhance therapeutic efficacy and provide a higher barrier to the development of resistance.
Caption: Inhibition of HCV assembly by 4-aminopiperidinones.
Structure-Activity Relationship (SAR) Data for Anti-HCV Compounds [6]
| Compound Ref. | R-Group (Phenyl Substitution) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| 18 | p-F | 1.21 | 8.89 | 7.3 |
| 21 | p-Cl | 0.45 | 15.20 | 33.8 |
| 25 | m-Cl | 0.45 | >100 | >222 |
| 26 | m-Br | 0.97 | 6.40 | 6.6 |
| 32 | p-CONH₂ | >35 | >100 | - |
Data synthesized from reference[6]. This table clearly shows that halogen substitutions, particularly chlorine at the meta-position, significantly improve potency and selectivity, whereas polar groups like amides abolish activity.
Antifungal Agents: Targeting Ergosterol Biosynthesis
Inspired by established antifungals like morpholines and piperidines, researchers developed a library of 4-aminopiperidines with potent activity against clinically relevant fungal isolates, including Aspergillus spp. and Candida spp.[4]
Mechanism of Action: The core piperidine ring is believed to mimic carbocationic high-energy intermediates involved in sterol biosynthesis.[4] Mechanistic studies indicate that these compounds inhibit the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.
Caption: Inhibition of key enzymes in the ergosterol pathway.
Key SAR Insights for Antifungal Activity: [4]
-
C4-Amino Group: A long alkyl chain, specifically an N-dodecyl (C₁₂) residue, attached to the 4-amino group was found to be critical for outstanding antifungal activity.
-
Piperidine Nitrogen (N1): Substitutions like benzyl and phenethyl at the N1 position were well-tolerated and led to potent compounds.
-
Detrimental Groups: Shorter, branched, or cyclic alkyl residues at the 4-amino group were detrimental to activity.
Antifungal Activity Data [4]
| Compound Ref. | N1-Substituent | C4-Amino Substituent | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| 2b | Benzyl | Dodecyl | 1-4 | 1-8 |
| 3b | Phenethyl | Dodecyl | 1-4 | 1-8 |
| Amorolfine | - | - | 4-8 | 4-16 |
Data synthesized from reference[4]. Compounds 2b and 3b show significantly lower (more potent) MIC values compared to the established antifungal, amorolfine.
Anticancer Agents: Thymidylate Synthase Inhibition
By hybridizing the 4-aminopiperidinone core with a uracil scaffold, researchers have designed novel inhibitors of thymidylate synthase (TS).[7] TS is a clinically validated target in oncology, as it plays a pivotal role in the de novo synthesis of pyrimidines required for DNA replication.[7] Inhibition of TS leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Molecular docking studies have supported the rationale for this design, showing favorable interactions within the TS active site.[7]
CNS Applications
The 4-aminopiperidinone scaffold has also been explored for neurological conditions.
-
N-type Calcium Channel Blockers: Derivatives have been synthesized as antagonists of N-type calcium channels, which are involved in pain signaling. Two compounds were identified with potent action on both acute and neuropathic pain models.[8]
-
Cognition Enhancers: By modifying the structure of previously known nootropic drugs, 4-aminopiperidinone analogues were developed that showed high cognition-enhancing activity in preclinical models of amnesia. One compound was active at a dose of 0.01 mg/kg, marking it as a promising lead for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[9]
Challenges and Future Directions
Despite its successes, the 4-aminopiperidinone scaffold is not a universal solution. A systematic exploration of the scaffold for antitubercular activity revealed that most analogues had a minimum inhibitory concentration (MIC) greater than 20 µM against M. tuberculosis, and no compounds were active against S. aureus.[10] This highlights that the scaffold's efficacy is highly target-dependent and requires careful optimization for each new therapeutic area.
Future directions for research include:
-
Stereochemical Control: Many synthetic routes produce racemic mixtures. Developing asymmetric syntheses to control the stereochemistry at positions 3 and 4 of the piperidine ring could lead to more potent and selective compounds, as stereoisomers often have vastly different biological activities.[3][11]
-
Bioisosteric Replacement: Exploring bioisosteres of the piperidine ring, such as tetrahydropyrans, could yield scaffolds with improved properties.[12]
-
New Therapeutic Targets: The scaffold's proven versatility suggests it could be successfully applied to other target classes, such as GPCRs, kinases, and ion channels.
Conclusion
The 4-aminopiperidinone scaffold represents a powerful and highly adaptable core for modern drug discovery. Its synthetic tractability, particularly through reductive amination, allows for the rapid generation of diverse chemical libraries. Successful applications in antiviral, antifungal, anticancer, and CNS drug development underscore its status as a privileged structure. By understanding the key synthetic methodologies and the mechanistic basis for its activity in different therapeutic contexts, researchers can continue to leverage this remarkable scaffold to develop the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Properties of 4-Amino-1-benzylpiperidin-2-one
Introduction: The Piperidine-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
The piperidine-2-one, or δ-valerolactam, framework is a cornerstone in the design and discovery of novel therapeutics. This six-membered heterocyclic motif is prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals. Its significance in medicinal chemistry is attributed to its advantageous physicochemical properties, such as metabolic stability and its capacity to act as a versatile scaffold for developing compounds that can bind to a wide array of biological targets with high affinity and specificity.[1] The piperidine ring system is a key component of numerous natural products and pharmaceutical agents.[2] This technical guide delves into the theoretical properties of a specific, functionalized derivative, 4-Amino-1-benzylpiperidin-2-one, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its structural attributes, propose a viable synthetic strategy, and discuss its potential physicochemical and pharmacological properties based on the analysis of its constituent functional groups and related compounds.
Molecular Architecture and Physicochemical Postulates
The molecular structure of this compound is characterized by a piperidin-2-one core, substituted with a benzyl group at the nitrogen atom (N1) and an amino group at the C4 position. This unique combination of functional groups is predicted to bestow upon the molecule a distinct set of physicochemical properties that are critical for its behavior in biological systems.
The N-benzyl group, a common moiety in drug discovery, enhances the lipophilicity of the molecule. This feature can facilitate the crossing of biological membranes, including the blood-brain barrier, which is a desirable characteristic for centrally acting agents.[3] The amino group at the C4 position introduces a basic center, which can exist in a protonated state at physiological pH. This cationic character can influence the molecule's solubility in aqueous media and its potential to form ionic interactions with biological targets. The lactam (cyclic amide) functionality within the piperidin-2-one ring provides a degree of conformational rigidity and contains both a hydrogen bond donor (if unsubstituted) and an acceptor (the carbonyl group), which are crucial for molecular recognition at target binding sites.[1]
A summary of the predicted physicochemical properties for the core structure, 4-aminopiperidin-2-one, is presented below. The addition of the benzyl group is expected to increase the molecular weight and logP, while potentially decreasing the solubility.
| Property | Predicted Value (for 4-aminopiperidin-2-one) | Reference |
| Molecular Weight | 114.15 g/mol | [4] |
| XLogP3-AA | -1.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 114.079312947 Da | [4] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
| Heavy Atom Count | 8 | [4] |
| Complexity | 103 | [4] |
A Proposed Synthetic Pathway: A Multi-step Approach
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-piperidone
This initial step involves the N-alkylation of a commercially available 4-piperidone salt.
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 65°C for 14 hours.
-
After cooling to room temperature, filter the reaction mixture and quench with ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[5]
Causality: The use of a base like potassium carbonate is essential to deprotonate the secondary amine of 4-piperidone, making it nucleophilic for the subsequent attack on the electrophilic benzyl bromide. DMF is an appropriate polar aprotic solvent for this SN2 reaction.
Step 2: Synthesis of 1-Benzyl-4-piperidone Oxime
The ketone functionality of 1-benzyl-4-piperidone is converted to an oxime, a necessary precursor for the Beckmann rearrangement.
-
Dissolve 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or pyridine, 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 1-benzyl-4-piperidone oxime.[6]
Causality: The formation of the oxime proceeds via the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration. The base is required to neutralize the HCl released from hydroxylamine hydrochloride.
Step 3: Beckmann Rearrangement to form this compound
This is the key step where the piperidone ring is rearranged to form the desired lactam.
-
Treat 1-benzyl-4-piperidone oxime (1 equivalent) with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Heat the reaction mixture to promote the rearrangement. The temperature and reaction time will need to be optimized.
-
Upon completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Extract the product with a suitable organic solvent.
Causality: The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). The subsequent migration of the anti-periplanar alkyl group to the electron-deficient nitrogen atom results in the formation of a nitrilium ion, which is then hydrolyzed to the lactam. It is important to note that the Beckmann rearrangement of this symmetrical oxime will likely yield a mixture of two isomeric lactams: this compound and what would be N-benzyl-4-aminocaprolactam.
Step 4: Isomer Separation and Purification
The final step involves the isolation of the target molecule from the isomeric mixture.
-
Dry the combined organic extracts from the previous step over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the two lactam isomers.
-
Characterize the purified this compound using standard analytical techniques (NMR, MS, IR).
Causality: The difference in polarity between the two isomeric lactams should allow for their separation by column chromatography.
Theoretical Pharmacological Profile and Potential Applications
The unique structural features of this compound suggest its potential for a range of pharmacological activities, particularly those targeting the central nervous system (CNS). The piperidine scaffold is a well-established pharmacophore in a variety of clinically approved drugs and lead compounds, primarily active against cancer and CNS disorders.[7]
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical signaling pathway for this compound.
-
Neuroprotective and Cognition-Enhancing Effects: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[8] The structural similarity of our target molecule to these compounds suggests it may also exhibit nootropic activity. The N-benzylpiperidine motif is frequently incorporated in the design of acetylcholinesterase (AChE) inhibitors, which are used in the management of Alzheimer's disease.[3] Therefore, this compound could potentially act as an AChE inhibitor, thereby increasing acetylcholine levels in the brain and improving cognitive function.
-
Analgesic and Anticonvulsant Properties: The 1-benzylpiperidine moiety is a key feature in molecules targeting sigma receptors, which are implicated in neurological conditions such as neuropathic pain.[3] Furthermore, some derivatives of this scaffold have been explored for their potential anticonvulsant and antidepressant activities.[3]
-
Anticancer and Anti-inflammatory Potential: The piperidine-2-one core is a prominent pharmacophore in numerous compounds with potent anticancer activity.[1] These derivatives have been shown to target various aspects of cancer progression. Additionally, the piperidine-2-one scaffold has been associated with anti-inflammatory properties.[1]
-
Antimicrobial Activity: N-benzyl piperidin-4-one derivatives have demonstrated potent activity against fungi and bacteria.[6] It is plausible that this compound could also possess antimicrobial properties.
Conclusion and Future Directions
This compound represents a theoretically promising scaffold for the development of novel therapeutic agents, particularly for CNS disorders. Its unique combination of a piperidin-2-one core, an N-benzyl group, and a 4-amino substituent provides a rich platform for chemical modification and optimization of its pharmacological profile. The proposed synthetic pathway offers a viable route for the preparation of this molecule, which would enable its empirical evaluation.
Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, a comprehensive in vitro and in vivo screening program should be initiated to investigate its potential as a cognition enhancer, analgesic, anticonvulsant, anticancer, and antimicrobial agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of related derivatives, will be crucial for identifying lead compounds with enhanced potency and selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-Aminopiperidin-2-one | C5H10N2O | CID 19980260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Amino-1-benzylpiperidin-2-one: Commercial Sourcing, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidin-2-one, a specialized heterocyclic building block relevant to researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple catalog listing to deliver an in-depth analysis of the compound's commercial availability, plausible synthetic pathways, and robust quality control methodologies. By contextualizing its structural features—the δ-valerolactam core and the N-benzyl group—we explore its potential as a versatile scaffold for generating compound libraries aimed at diverse therapeutic targets. This guide serves as a practical resource for sourcing, synthesizing, and strategically employing this compound in modern drug discovery programs.
Introduction and Structural Elucidation
This compound is a functionalized piperidine derivative characterized by a six-membered lactam ring, an amino group at the C4 position, and a benzyl group protecting the ring nitrogen. Its structure, particularly the piperidin-2-one (or δ-valerolactam) core, is of significant interest in medicinal chemistry. Piperidinone scaffolds are precursors to the piperidine ring, a ubiquitous motif in countless natural products and pharmaceuticals, including agents targeting the central nervous system (CNS), inflammation, and viral diseases.[1][2]
It is critical to distinguish this compound from its more common and structurally distinct analog, 4-Amino-1-benzylpiperidine (CAS 50541-93-0). The presence of the carbonyl group at the C2 position in the piperidinone ring introduces a planar amide bond, significantly altering the molecule's conformation, polarity, and hydrogen bonding capabilities compared to the fully reduced piperidine. This carbonyl group also provides a key synthetic handle for further molecular elaboration. This guide will focus exclusively on the piperidin-2-one derivative.
Commercial Availability and Procurement
This compound is not a bulk commodity chemical but is available from specialized fine chemical suppliers catering to the research and development market. Its availability as a catalog item, though limited, allows for direct procurement, bypassing the need for multi-step in-house synthesis for initial screening or methodology development. The compound is typically offered as the free base or as a more stable dihydrochloride salt.
Causality of Procurement Choice: For researchers, the decision between purchasing and synthesizing this intermediate hinges on scale and cost. For small-scale proof-of-concept studies, direct purchase is time-efficient. For larger-scale library synthesis or lead optimization, the cost of this specialized reagent may justify developing a custom synthesis, the strategy for which is detailed in the following section.
| Supplier | CAS Number | Compound Form | Typical Purity | Notes |
| BLD Pharm | 1315495-55-6 | Free Base | ≥95% | Offered for research use.[3] |
| AA Blocks | 2763754-78-3 | Dihydrochloride | Not specified | Salt form may offer enhanced stability and solubility.[4] |
| Arctom | 1315495-55-6 | Free Base | Not specified | Available in various research quantities.[5] |
| Combi-Blocks | 1315495-55-6 | Free Base | Not specified | Listed for laboratory and R&D use.[6] |
| Aceschem | 1315495-55-6 | Free Base | ≥98% | Provides purity specifications.[7] |
| MolCore | 1315495-55-6 | Free Base | Not specified | Research chemical supplier.[8] |
Synthesis and Quality Control
While direct procurement is feasible, an in-house synthesis may be required for larger quantities or for the generation of analogs. A robust synthetic strategy can be devised based on established methodologies for constructing substituted piperidinone rings.
Retrosynthetic Analysis
A logical retrosynthetic approach deconstructs the target molecule into more readily available starting materials. The primary disconnections for this compound are the N-benzyl bond and the C-N bond of the lactam ring.
Caption: Retrosynthetic pathway for this compound.
This analysis suggests a synthetic route commencing from a protected aspartic acid derivative, which can be cyclized to form the core 4-aminopiperidin-2-one ring, followed by N-benzylation. This approach is supported by literature precedents for the synthesis of enantiopure 4-aminopiperidin-2-ones from aspartic acid.[9]
Proposed Synthetic Protocol
This protocol is a scientifically plausible pathway derived from established literature methods for the synthesis of related compounds.[9]
Step 1: Synthesis of Protected 4-Aminopiperidin-2-one Core This step is adapted from the work of Gmeiner et al., who utilized aspartic acid as a chiral starting material to form the lactam ring.[9]
-
Starting Material: Begin with a suitably protected aspartic acid, such as N-Boc-L-aspartic acid dimethyl ester.
-
Reduction & Functionalization: Selectively reduce one ester to an alcohol and convert the other into a leaving group (e.g., a tosylate). The amino group is protected (e.g., with a Boc group).
-
Intramolecular Cyclization: Treat the intermediate with a base to induce intramolecular nucleophilic substitution, where the protected amine displaces the tosylate, forming the piperidin-2-one ring.
-
Deprotection/Reprotection: Selectively remove the Boc group to yield the free amine at the C4 position. The amino group can then be protected with an orthogonal protecting group (e.g., Cbz) if further modifications are needed before N-benzylation.
Step 2: N-Benzylation of the Lactam This is a standard procedure for the alkylation of secondary amines or amides.
-
Reaction Setup: Dissolve the 4-(protected)-aminopiperidin-2-one intermediate in a suitable aprotic polar solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the lactam nitrogen. The choice of a strong base like NaH is crucial as lactam nitrogens are significantly less basic than amines.
-
Alkylation: Add benzyl bromide or benzyl chloride dropwise to the reaction mixture at room temperature.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified using flash column chromatography to yield 4-(protected)-amino-1-benzylpiperidin-2-one.
-
Final Deprotection: Remove the protecting group from the C4-amino function to yield the final product.
Quality Control and Characterization
Ensuring the identity and purity of the synthesized or procured compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: A typical quality control workflow for compound validation.
Experimental Protocol: HPLC Purity Analysis
This method is a general-purpose protocol for analyzing piperidinone derivatives and should be optimized for the specific compound.[10][11]
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzyl chromophore).
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), and complex multiplets for the piperidinone ring protons. The chemical shifts will be influenced by the stereochemistry and ring conformation.
-
¹³C NMR: Expect signals for the lactam carbonyl (~170 ppm), aromatic carbons (~127-138 ppm), the benzylic carbon (~50 ppm), and aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should be observed at m/z 205.13.
Applications in Medicinal Chemistry and Drug Discovery
The strategic value of this compound lies in its utility as a functionalized scaffold for building diverse chemical libraries. The piperidine and piperidinone motifs are considered "privileged structures" due to their frequent appearance in clinically successful drugs.[1]
Key Application Areas:
-
Scaffold for Library Synthesis: The primary amine at the C4 position serves as a key vector for diversification. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of side chains, allowing for systematic exploration of structure-activity relationships (SAR).
-
CNS Drug Discovery: The N-benzylpiperidine motif is a well-established pharmacophore in drugs targeting the central nervous system. Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, famously features this core structure. The conformational rigidity and polarity offered by the lactam ring in this compound provides a unique variation on this theme for developing novel CNS agents.
-
Peptidomimetics: The 4-aminopiperidin-2-one core can function as a constrained dipeptide mimetic. Its rigid structure can lock a portion of a molecule into a specific bioactive conformation, such as a β-turn, which is crucial for many protein-protein interactions.[9] This makes it a valuable building block for designing potent and metabolically stable alternatives to natural peptides.
Caption: Application of the scaffold in generating diverse compound libraries.
Conclusion
This compound represents a specialized yet valuable building block for modern medicinal chemistry. While its commercial availability is limited to research-scale quantities, its synthesis is achievable through established organic chemistry principles, particularly by leveraging chiral pool starting materials like aspartic acid. The true potential of this compound is realized when it is used as a versatile scaffold. The combination of its conformationally constrained lactam core, a synthetically tractable primary amine, and the well-regarded N-benzylpiperidine pharmacophore makes it an attractive starting point for the discovery of novel therapeutics, particularly in the fields of neuroscience and peptidomimetics. This guide provides the foundational knowledge for researchers to confidently source, synthesize, and strategically implement this compound in their discovery programs.
References
- 1. This compound dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum [chemicalbook.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminolactams
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-aminolactams, a critical structural motif in medicinal chemistry. The synthesis is based on the robust and versatile Staudinger [2+2] cycloaddition reaction between a ketene, generated in situ, and an imine derived from an N-protected α-amino aldehyde. This guide offers detailed experimental procedures, explains the chemical principles underpinning each step, and includes troubleshooting advice to ensure successful synthesis. The protocol is designed to be a self-validating system, providing researchers with the tools to confidently synthesize and characterize these important compounds for applications in drug discovery and development.
Introduction
β-Lactams are a cornerstone of antibiotic chemistry, with their iconic four-membered ring being the pharmacophore of penicillins, cephalosporins, and carbapenems.[1][2] Beyond their antibacterial prowess, β-lactams are valuable synthetic intermediates for accessing a diverse array of biologically active molecules.[3] The introduction of an amino group at the C4 position of the lactam ring, affording 4-aminolactams, opens new avenues for structural diversification and the development of novel therapeutic agents, including enzyme inhibitors and peptidomimetics.[4]
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is a powerful method for constructing the β-lactam ring through the [2+2] cycloaddition of a ketene and an imine.[1] This reaction has been extensively studied and refined, with numerous variations developed to control stereoselectivity.[5][6] This protocol will detail a diastereoselective Staudinger synthesis to produce a cis-4-aminolactam, a common stereochemical outcome in such reactions.[7]
Overall Synthetic Scheme
The synthesis of a 4-aminolactam can be achieved in a three-stage process, beginning with a readily available N-protected α-amino acid. The key steps are:
-
Synthesis of an N-protected α-amino aldehyde: The starting amino acid is converted to its corresponding aldehyde, which will serve as the imine precursor.
-
In situ generation of a ketene and Staudinger [2+2] cycloaddition: An acid chloride is treated with a base to form a reactive ketene, which then undergoes a cycloaddition with the imine to form the β-lactam ring.
-
Deprotection of the amino group: The protecting group on the C4 amino substituent is removed to yield the final 4-aminolactam.
Caption: Overall workflow for the synthesis of a 4-aminolactam.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative 4-aminolactam, starting from N-Boc-phenylalanine.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.31 | Sigma-Aldrich | |
| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.54 | Sigma-Aldrich | |
| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Sigma-Aldrich | |
| Isobutyl chloroformate | C₅H₉ClO₂ | 136.58 | Sigma-Aldrich | |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 | Sigma-Aldrich | EXTREME CAUTION: Reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | |
| p-Anisidine | C₇H₉NO | 123.15 | Sigma-Aldrich | |
| Methoxyacetyl chloride | C₃H₅ClO₂ | 108.52 | Sigma-Aldrich | |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich | Corrosive. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | ||
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | ||
| Brine (saturated NaCl solution) | NaCl | 58.44 | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ||
| Silica gel for column chromatography | SiO₂ | 60.08 |
Step 1: Synthesis of N-Boc-L-phenylalaninal
This step involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction to the aldehyde. This method is known to minimize over-reduction to the alcohol.[8][9]
Caption: Synthesis of the N-Boc-protected α-amino aldehyde.
-
Weinreb Amide Formation:
-
To a solution of N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in anhydrous THF (150 mL) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (4.5 mL, 41.5 mmol).
-
Slowly add isobutyl chloroformate (5.1 mL, 39.6 mmol) while maintaining the temperature at -15 °C. Stir the resulting mixed anhydride for 15 minutes.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (4.0 g, 41.5 mmol) in anhydrous THF (50 mL) and add NMM (4.5 mL, 41.5 mmol) at 0 °C.
-
Add the solution of the hydroxylamine to the mixed anhydride solution at -15 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Filter the reaction mixture to remove NMM hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the Weinreb amide as a colorless oil. The product is typically used in the next step without further purification.
-
-
Reduction to the Aldehyde:
-
Dissolve the crude Weinreb amide (from the previous step) in anhydrous THF (150 mL) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (40 mL, 40 mmol) to the cooled solution. Stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction by the slow addition of 1 M aqueous KHSO₄ (50 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninal as a white solid. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Step 2: Staudinger [2+2] Cycloaddition
This step involves the in situ formation of an imine from the aldehyde and an amine, followed by the cycloaddition with a ketene generated from an acid chloride.[1][10] The use of an electron-donating group on the ketene precursor and an electron-withdrawing group on the imine nitrogen generally favors the formation of the cis-β-lactam.[10]
Caption: Staudinger cycloaddition to form the β-lactam ring.
-
To a solution of N-Boc-L-phenylalaninal (5.0 g, 19.9 mmol) and p-anisidine (2.45 g, 19.9 mmol) in anhydrous dichloromethane (DCM) (100 mL) at 0 °C, add anhydrous magnesium sulfate (5.0 g). Stir the mixture at 0 °C for 1 hour to form the imine.
-
In a separate flask, dissolve methoxyacetyl chloride (2.0 mL, 21.9 mmol) in anhydrous DCM (50 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Filter the imine solution to remove the magnesium sulfate and cool the filtrate to -78 °C.
-
Slowly add triethylamine (Et₃N) (3.3 mL, 23.9 mmol) to the solution of methoxyacetyl chloride. A yellow color may develop, indicating the formation of the ketene.
-
Immediately and slowly add the cold ketene solution to the cold imine solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous ammonium chloride (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cis-N-Boc-protected 4-aminolactam as a white solid. The cis stereochemistry can be confirmed by ¹H NMR spectroscopy (typically a coupling constant of J ≈ 5 Hz between the C3 and C4 protons).
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group under acidic conditions to yield the free amine.[11][12]
Caption: Deprotection of the Boc group to yield the final 4-aminolactam.
-
Dissolve the purified N-Boc-protected 4-aminolactam (1.0 g) in DCM (10 mL) and cool to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) (5 mL).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of DCM and carefully add saturated aqueous sodium bicarbonate until the solution is basic (pH ≈ 8).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final 4-aminolactam. The product may be further purified by recrystallization or chromatography if necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of aldehyde in Step 1 | Over-reduction to the alcohol. | Ensure the reaction temperature is maintained at -78 °C. Add the LiAlH₄ solution slowly. Consider using a less reactive reducing agent like DIBAL-H. |
| Incomplete reaction. | Allow the reaction to stir for a longer period at -78 °C. Ensure the LiAlH₄ solution is fresh and of the correct molarity. | |
| Low yield of β-lactam in Step 2 | Decomposition of the ketene. | Generate the ketene at low temperature (-78 °C) and use it immediately. Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the imine. | Ensure complete formation of the imine before adding the ketene. The presence of an electron-withdrawing group on the imine's N-substituent can enhance reactivity. | |
| Formation of trans isomer | Equilibration of the zwitterionic intermediate. | Maintain a low reaction temperature. The choice of substituents on the ketene and imine can influence the stereochemical outcome.[10] |
| Incomplete deprotection in Step 3 | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor the reaction progress by TLC. |
| Degradation of the β-lactam ring | The β-lactam ring is strained and can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. | Use mild deprotection conditions. Work up the reaction promptly. Avoid prolonged exposure to strong acids or bases. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-aminolactams via the Staudinger [2+2] cycloaddition. By carefully controlling the reaction conditions and utilizing appropriate protecting group strategies, researchers can efficiently access these valuable building blocks for further elaboration in drug discovery and medicinal chemistry programs. The principles and procedures outlined herein are adaptable to a range of substrates, allowing for the synthesis of a diverse library of 4-aminolactam derivatives.
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols for the Reductive Amination of 1-Benzyl-2,4-piperidinedione
Introduction: Strategic Importance of 4-Amino-1-benzyl-2-piperidone Scaffolds
The 1-benzyl-2,4-piperidinedione scaffold is a valuable starting material in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. The introduction of an amino group at the 4-position via reductive amination yields 4-amino-1-benzyl-2-piperidone derivatives, which are key intermediates in the development of various biologically active compounds.[1] These structures are integral to the synthesis of analgesics, antidepressants, and agents targeting various neurotransmitter systems.[1][2]
Reductive amination is a highly efficient and widely utilized transformation for the formation of carbon-nitrogen bonds.[3] This process typically involves the in-situ formation of an imine or iminium ion from a ketone and an amine, which is then selectively reduced to the corresponding amine.[2] The choice of reducing agent is a critical parameter for the success of the reaction, with milder reagents being favored to prevent the undesired reduction of the starting ketone.[2] This guide provides a comprehensive overview of the reductive amination of 1-benzyl-2,4-piperidinedione, detailing the underlying mechanism, optimized protocols, and critical experimental considerations for researchers in drug discovery and chemical development.
Mechanistic Insights: The Rationale Behind Reagent and Condition Selection
The reductive amination of 1-benzyl-2,4-piperidinedione proceeds through a two-step sequence that is typically performed in a single reaction vessel.[2]
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the C4-carbonyl carbon of the 1-benzyl-2,4-piperidinedione. This step is often facilitated by the presence of a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate subsequently undergoes dehydration to form a crucial iminium ion intermediate.[2]
-
Hydride Reduction: A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride ion to the electrophilic carbon of the iminium ion.[4] This reduction step yields the final 4-amino-1-benzyl-2-piperidone product. The steric bulk and electron-withdrawing acetate groups of NaBH(OAc)₃ render it a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting ketone.[4][5]
The choice of solvent is also critical, with non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) being preferred to avoid unwanted side reactions.[2][6]
Visualizing the Reaction Pathway
Caption: Reductive amination workflow of 1-benzyl-2,4-piperidinedione.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the reductive amination of 1-benzyl-2,4-piperidinedione with a primary amine using sodium triacetoxyborohydride.
Protocol 1: General Procedure for Reductive Amination
This protocol is a robust starting point for a wide range of primary amines.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity (1.0 mmol scale) | Molar Equivalents |
| 1-Benzyl-2,4-piperidinedione | 203.23 g/mol | 203 mg | 1.0 eq |
| Primary Amine | Varies | 1.1 - 1.2 mmol | 1.1 - 1.2 eq |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 318 - 381 mg | 1.5 - 1.8 eq |
| 1,2-Dichloroethane (DCE) | - | 5 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-2,4-piperidinedione (1.0 eq) and the desired primary amine (1.1 - 1.2 eq).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 - 1.8 eq) to the reaction mixture in one portion. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[7]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1-benzyl-2-piperidone derivative.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete iminium ion formation. | For less reactive amines, the addition of a catalytic amount of acetic acid (0.05 - 0.1 eq) to the initial mixture can be beneficial.[2] |
| Decomposition of the product. | Ensure the workup is performed promptly after reaction completion and avoid prolonged exposure to acidic or basic conditions. | |
| Side Product Formation | Reduction of the starting ketone. | This is less common with NaBH(OAc)₃ but can occur. Ensure the quality of the reducing agent and consider lowering the reaction temperature. |
| Over-alkylation with primary amines. | Use a slight excess of the primary amine. For particularly problematic substrates, a two-step procedure of isolating the imine before reduction may be necessary.[2] |
Characterization of the Product
The final product, a 4-amino-1-benzyl-2-piperidone derivative, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8][9]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid contact with water.
-
1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with caution.
Conclusion
The reductive amination of 1-benzyl-2,4-piperidinedione is a powerful and versatile method for the synthesis of 4-amino-1-benzyl-2-piperidone derivatives, which are valuable intermediates in drug discovery. By understanding the reaction mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of compounds for further biological evaluation. The use of sodium triacetoxyborohydride offers a mild, selective, and high-yielding approach to this important transformation.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Modern Catalytic Methods for 2-Piperidinone Synthesis
Abstract
2-Piperidinone, also known as δ-valerolactam, is a pivotal N-heterocyclic scaffold in modern chemistry.[1] Its structure is a core component in numerous natural products and active pharmaceutical ingredients (APIs), and it serves as the monomer for the polyamide Nylon 5.[2] The development of efficient, selective, and sustainable catalytic methods to synthesize this valuable compound is a significant focus of chemical research. This guide provides an in-depth analysis of key catalytic strategies, offering both the theoretical basis and field-proven protocols for researchers, scientists, and professionals in drug development. We will explore methodologies ranging from classical heterogeneous hydrogenation to modern organophotocatalysis, emphasizing the rationale behind catalyst choice, reaction design, and procedural execution.
Catalytic Hydrogenation of 2-Pyridone
The most direct and atom-economical route to 2-piperidinone is the catalytic hydrogenation of 2-pyridone (or its tautomer, 2-hydroxypyridine).[3] This transformation involves the saturation of the aromatic ring, a thermodynamically challenging process that requires an effective catalyst to overcome the aromatic stabilization energy.[4] The choice between heterogeneous and homogeneous catalysis depends on factors like desired selectivity, process scale, and catalyst cost/recyclability.
Scientific Principles & Mechanistic Insight
Heterogeneous Catalysis: This is the most prevalent approach, utilizing solid-supported metal catalysts.[3] The reaction proceeds via the Horiuti-Polanyi mechanism, which involves several key steps:
-
Adsorption: The 2-pyridone substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Pt, Rh, Pd).[5][6]
-
H₂ Dissociation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.[6]
-
Stepwise Hydrogen Addition: Hydrogen atoms are sequentially transferred from the metal surface to the adsorbed pyridone ring, proceeding through partially hydrogenated intermediates.[5]
-
Desorption: The final product, 2-piperidinone, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[5]
A critical challenge is catalyst poisoning by the Lewis basic nitrogen atoms of both the substrate and the product.[3] This is often mitigated by performing the reaction under acidic conditions (e.g., in acetic acid), which protonates the nitrogen, reduces its coordinating ability, and facilitates hydrogenation.[7][8]
Homogeneous Catalysis: While less common for this specific transformation due to separation challenges, homogeneous catalysts offer the potential for higher selectivity and milder reaction conditions.[3][4] The first asymmetric homogeneous hydrogenation of 2-pyridones was achieved using ruthenium-based catalysts, providing access to enantioenriched 2-piperidinone derivatives.[4]
Visualization: Heterogeneous Hydrogenation Workflow
Caption: Workflow for the heterogeneous hydrogenation of 2-pyridone.
Comparative Data for Hydrogenation Catalysts
| Catalyst | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Rh₂O₃ (0.5 mol%) | 2-Hydroxypyridine | 5 bar H₂, TFE, 40°C | 16 | >99 | [9] |
| PtO₂ | 2-Chloropyridine | 50 bar H₂, Acetic Acid, RT | 6-8 | N/A | [8] |
| Ru-Macho-BH | 6-Methyl-2-pyridone | 50 bar H₂, t-AmOH, 100°C | 24 | >99 | [4] |
| Pd/C (10 mol%) | 2-Pyridone | 1 atm H₂, HCl, EtOH, RT | 24 | 85 | [3] (Typical conditions) |
Detailed Protocol: Rhodium-Catalyzed Hydrogenation of 2-Hydroxypyridine
This protocol is adapted from the mild hydrogenation method reported by J. Xiao et al.[9]
-
Materials & Equipment:
-
2-Hydroxypyridine (2-pyridone)
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Standard glassware for work-up
-
Filtration apparatus (e.g., Celite® pad)
-
-
Procedure:
-
Reactor Charging: In a glass vial suitable for the autoclave, combine 2-hydroxypyridine (0.8 mmol, 76.1 mg), Rh₂O₃ (1 mg, 0.004 mmol, 0.5 mol%), and anhydrous TFE (1.0 mL). Add a magnetic stir bar.
-
System Setup: Place the vial into the high-pressure reactor. Seal the main reactor vessel according to the manufacturer's instructions.
-
Inerting: Purge the reactor by pressurizing with an inert gas (e.g., nitrogen or argon) to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to 5 bar.[9] Begin stirring and heat the reactor to 40°C. Maintain these conditions for 16 hours.[9]
-
Work-up: After 16 hours, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and carefully remove the reaction vial. Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate). Filter the mixture through a short plug of Celite® to remove the heterogeneous Rh₂O₃ catalyst. Wash the filter pad with additional solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-piperidinone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield high-purity 2-piperidinone.
-
Catalytic Dehydrogenative Lactamization of Amino Alcohols
An alternative strategy involves the intramolecular cyclization of a linear precursor. The dehydrogenative coupling of 5-amino-1-pentanol is a highly efficient and green method that forms the lactam with the concomitant release of hydrogen gas. This reaction is typically catalyzed by ruthenium or rhodium pincer complexes.
Scientific Principles & Mechanistic Insight
This transformation is an example of "metal-ligand cooperation," where both the metal center and the pincer ligand actively participate in the catalytic cycle. The generally accepted mechanism involves:
-
Alcohol Dehydrogenation: The catalyst coordinates to the hydroxyl group of 5-amino-1-pentanol. Through a sequence of steps involving deprotonation and β-hydride elimination, the alcohol is oxidized to an aldehyde, releasing H₂ and forming a metal-hydride species.
-
Hemiaminal Formation: The pendant amine group of the intermediate amino-aldehyde undergoes rapid intramolecular cyclization to form a cyclic hemiaminal.
-
Hemiaminal Dehydrogenation: The catalyst then facilitates the dehydrogenation of the hemiaminal to the final lactam product (2-piperidinone), releasing a second equivalent of H₂ and regenerating the active catalyst.
This method is highly atom-economical as the only byproduct is hydrogen gas. The choice of catalyst is critical for achieving high efficiency and preventing side reactions.[10]
Visualization: Dehydrogenative Lactamization Cycle
Caption: Simplified catalytic cycle for dehydrogenative lactamization.
Detailed Protocol: Ruthenium-Catalyzed Cyclization of 5-Amino-1-pentanol
This protocol is based on general principles of dehydrogenative coupling using pincer catalysts.[10]
-
Materials & Equipment:
-
5-Amino-1-pentanol
-
Ruthenium Pincer Catalyst (e.g., Milstein's catalyst)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reflux condenser and heating mantle
-
Standard glassware for work-up
-
-
Procedure:
-
Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (0.1 M concentration relative to substrate), 5-amino-1-pentanol (1.0 mmol, 103.2 mg), and the ruthenium catalyst (0.5-1 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C for toluene) with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas (bubbling) and confirmed by TLC or GC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Isolation: Remove the solvent under reduced pressure. The residue contains the crude product and the catalyst.
-
Purification: Purify the crude product by silica gel column chromatography. The catalyst typically remains at the baseline, allowing for clean separation of the 2-piperidinone product.
-
Modern Methods: Organophotocatalytic [1+2+3] Strategy
Recent advancements have introduced novel strategies for synthesizing substituted 2-piperidinones. An organophotocatalyzed [1+2+3] strategy enables the one-step construction of the 2-piperidinone core from simple, readily available precursors: an inorganic ammonium salt, an alkene, and an unsaturated carbonyl compound.[11][12]
Scientific Principles & Mechanistic Insight
This method leverages the power of photoredox catalysis to generate reactive radical intermediates under mild conditions.[11]
-
Photocatalyst Excitation: A photocatalyst (PC) absorbs light (e.g., from a blue LED) and enters an excited state (PC*).
-
Radical Cation Formation: The excited photocatalyst oxidizes the alkene via a single-electron transfer (SET) to form a reactive alkene radical cation.
-
Radical Addition: The radical cation undergoes a cascade of reactions, first adding to the ammonium salt (acting as a nitrogen source) and then to the unsaturated carbonyl compound (the Michael acceptor).
-
Reduction and Cyclization: The resulting radical intermediate is reduced by the photocatalyst, which returns to its ground state. A final intramolecular lactamization step yields the substituted 2-piperidinone product.[11]
This approach is notable for its mild reaction conditions (room temperature) and its ability to build molecular complexity in a single step from simple starting materials.[13][11]
Visualization: Photocatalytic Synthesis Pathway
Caption: Conceptual overview of the [1+2+3] photocatalytic strategy.
Conclusion
The synthesis of 2-piperidinone is a well-studied field with a diverse array of catalytic solutions. Classical heterogeneous hydrogenation of 2-pyridone remains a robust and scalable method, particularly for industrial applications. Dehydrogenative lactamization offers a highly atom-economical and elegant alternative, showcasing the power of modern homogeneous catalysis. Furthermore, emerging techniques like organophotocatalysis are opening new avenues for the construction of complex 2-piperidinone derivatives under exceptionally mild conditions, promising to accelerate innovation in drug discovery and materials science. The choice of method ultimately depends on the specific requirements of the synthesis, including scale, substrate scope, desired stereochemistry, and sustainability considerations.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
The Piperidin-2-one Scaffold: A Privileged Structure in Drug Design
An Application Guide to 4-Amino-1-benzylpiperidin-2-one: A Versatile Scaffold for Medicinal Chemistry
Abstract: this compound is a strategically functionalized heterocyclic compound poised for significant applications in drug discovery and medicinal chemistry. It integrates three key pharmacophoric features: a conformationally constrained piperidin-2-one (δ-valerolactam) core, a lipophilic N-benzyl group for potential hydrophobic and cation-π interactions, and a synthetically versatile 4-amino group that serves as a prime handle for diversification. While extensive literature on this specific molecule is emerging, its structural components are prevalent in a multitude of bioactive agents. This guide serves as a comprehensive resource for researchers, providing insights into its synthesis, potential therapeutic applications, and detailed protocols for the creation and evaluation of novel compound libraries derived from this scaffold.
The piperidine ring is one of the most ubiquitous scaffolds in clinically approved drugs, valued for its favorable physicochemical properties, metabolic stability, and ability to present substituents in a defined three-dimensional space.[1] The piperidin-2-one substructure, a six-membered lactam, offers additional advantages:
-
Conformational Rigidity: The cyclic amide bond reduces the conformational flexibility compared to an open-chain analogue, which can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty of binding.
-
Hydrogen Bonding: The lactam functionality contains both a hydrogen bond acceptor (the carbonyl oxygen) and, if unsubstituted on the nitrogen, a hydrogen bond donor. This allows for critical interactions within protein binding sites.
-
Synthetic Tractability: Piperidinones are valuable intermediates for synthesizing a wide array of more complex piperidines and other heterocyclic systems.[2]
The specific architecture of This compound provides a unique combination of features making it a highly valuable building block:
-
1-Benzyl Group: This group confers significant lipophilicity, which can be crucial for membrane permeability and accessing binding pockets with hydrophobic character. The aromatic ring can engage in favorable π-stacking or cation-π interactions with protein residues.
-
4-Amino Group: This primary amine is the key to synthetic utility. It serves as a nucleophilic handle that can be readily modified through robust reactions such as amide bond formation, sulfonylation, reductive amination, and urea formation, enabling the rapid generation of large and diverse compound libraries.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 4-amino-1-(phenylmethyl)piperidin-2-one |
| Core Scaffold | Piperidin-2-one (δ-Valerolactam) |
| Key Functional Groups | Primary Amine, Lactam, Benzyl Group |
Synthesis Protocol: A Plausible Route
While multiple synthetic routes can be envisioned, a practical approach involves the construction of a suitably substituted precursor that can be cyclized to form the lactam ring. The following protocol is a representative method adapted from established organic chemistry principles for synthesizing related structures.
Protocol 2.1: Multi-step Synthesis of this compound
This protocol outlines a potential pathway starting from N-benzyl-4-piperidone, a commercially available starting material.
Workflow Diagram:
Caption: Plausible synthetic workflow for this compound.
Step 1: Synthesis of N-tert-butoxycarbonyl-4-amino-1-benzylpiperidine (Intermediate C)
-
To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add tert-butyl carbamate (1.2 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Causality: This is a mild reducing agent ideal for reductive amination, as it is less reactive towards the ketone starting material than sodium borohydride.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected amine.
Step 2: Synthesis of N-Boc-4-amino-1-benzylpiperidin-2-one (Intermediate E)
Scientific Rationale: The oxidation of an N-substituted piperidine to the corresponding lactam at the C2 position is a challenging transformation that often requires specific catalytic systems. This step is presented as a conceptual method, and optimization would be required.
-
Dissolve the protected amine from the previous step (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a ruthenium-based catalyst (e.g., RuCl₂(PPh₃)₃) and a suitable oxidant.
-
Heat the reaction under an inert atmosphere and monitor for product formation.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.
-
Purify via column chromatography to isolate the desired lactam.
Step 3: Deprotection to Yield this compound (Target G)
-
Dissolve the N-Boc protected lactam (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC/LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified if necessary.
Applications in Medicinal Chemistry & Experimental Protocols
The true value of this compound lies in its role as a scaffold for generating libraries of diverse molecules. Below are potential applications and associated protocols.
Application 1: Development of Novel Kinase Inhibitors
Rationale: The 4-amino group is an ideal anchor point for attaching moieties that can interact with the hinge region of a kinase active site, a common strategy in kinase inhibitor design. The piperidinone ring serves as a rigid core to orient other substituents toward solvent-exposed regions or allosteric pockets, while the N-benzyl group can occupy hydrophobic pockets.
Protocol 3.1: Parallel Amide Library Synthesis
This protocol describes the synthesis of a 24-compound library using a 24-well plate format.
Caption: Workflow for parallel synthesis of an amide library.
Methodology:
-
Preparation: Pre-weigh a diverse set of 24 carboxylic acids (0.05 mmol each) into individual wells of a 24-well reaction block.
-
Reagent Addition:
-
Prepare a stock solution of this compound (0.055 mmol, 1.1 eq) in dimethylformamide (DMF).
-
Prepare a stock solution of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.06 mmol, 1.2 eq) in DMF. Causality: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.
-
Prepare a stock solution of N,N-Diisopropylethylamine (DIPEA) (0.15 mmol, 3.0 eq) in DMF.
-
-
Reaction: To each well containing a carboxylic acid, add the HATU solution, followed by the scaffold solution, and finally the DIPEA solution.
-
Incubation: Seal the reaction block and shake at room temperature for 16 hours.
-
Workup & Purification:
-
Quench each reaction with water.
-
Extract the products using parallel liquid-liquid extraction with ethyl acetate.
-
Purify the crude products using parallel solid-phase extraction (SPE) or mass-directed preparative HPLC.
-
-
Analysis: Confirm the identity and purity of each library member by LC-MS analysis.
Application 2: Probes for Central Nervous System (CNS) Targets
Rationale: The N-benzylpiperidine motif is a well-established scaffold for agents targeting CNS receptors, including opioid, muscarinic, and sigma receptors.[3] Derivatives of this compound can be synthesized to explore structure-activity relationships for various GPCRs and ion channels.
Protocol 3.2: Radioligand Binding Assay for Receptor Affinity
This protocol provides a general method for screening a compound library against a specific receptor target (e.g., the M₂ muscarinic receptor) to determine binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Use commercially available cell membranes expressing the human M₂ muscarinic receptor or prepare them from cultured cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of a specific radioligand (e.g., [³H]-N-methylscopolamine) at a concentration near its Kₔ value.
-
Add 25 µL of the test compound (from the synthesized library) at various concentrations (e.g., from 1 nM to 10 µM).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM atropine).
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each compound concentration. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Representative Screening Data
The following table illustrates hypothetical data from a primary screening cascade for a library derived from the scaffold.
| Compound ID | Primary Assay IC₅₀ (µM) [Kinase X] | Secondary Assay EC₅₀ (µM) [Cell-based] | Cytotoxicity CC₅₀ (µM) [HEK293 cells] |
| Scaffold-001 | 5.2 | 10.8 | > 50 |
| Scaffold-002 | > 20 | > 20 | > 50 |
| Scaffold-003 | 0.15 | 0.45 | > 50 |
| Scaffold-004 | 1.8 | 3.5 | 25.6 |
Data is hypothetical and for illustrative purposes only. Compound Scaffold-003 would be identified as a promising hit due to its potent activity and low cytotoxicity.
Conclusion
This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its rigid core, combined with strategically placed functional groups, provides an excellent starting point for the synthesis of diverse and novel compound libraries. The protocols outlined in this guide offer a robust framework for researchers to synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]
- 3. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 4-Amino-1-benzylpiperidin-2-one
Disclaimer: 4-Amino-1-benzylpiperidin-2-one is a specialized chemical scaffold. While its constituent functional groups—a secondary amine and a lactam—are well-understood, detailed synthetic literature for this specific molecule is not abundant. The following protocols are based on established organic chemistry principles and published methodologies for structurally related aminolactams.[1][2] They are intended as robust starting points for research and development, and optimization may be required for specific substrates.
Introduction: The this compound Scaffold
The this compound moiety is a valuable, bifunctional building block for medicinal chemistry and drug discovery. It integrates several key structural features:
-
A Piperidin-2-one (δ-Lactam) Core: This six-membered lactam provides a rigid, conformationally defined backbone, often used to mimic peptide turns or to position substituents in a precise three-dimensional orientation.[1][2]
-
A Nucleophilic Amino Group: The amino group at the C4 position serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).
-
An N-Benzyl Group: The benzyl group provides steric bulk and lipophilicity, and it protects the lactam nitrogen from undesired side reactions, directing synthetic modifications to the C4-amino group.
This unique combination makes the scaffold an attractive starting point for generating libraries of compounds targeting a range of biological targets. This guide provides detailed protocols for two fundamental derivatization strategies: N-Acylation and Reductive Amination of the C4-amino group.
PART 1: Safety & Handling
Before beginning any experimental work, researchers must consult the Safety Data Sheet (SDS) for this compound and all other reagents. As a general guideline for aminopiperidine derivatives, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
PART 2: Derivatization via N-Acylation
N-acylation is a fundamental transformation that converts the primary amino group into a secondary amide. This modification is critical in drug design as it can introduce new hydrogen bond donors and acceptors, modulate polarity, and alter the compound's pharmacokinetic profile. The resulting amide bond is generally stable to metabolic degradation.
Causality Behind the Protocol:
This protocol utilizes an acyl chloride as the acylating agent. The reaction is facilitated by a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves two crucial purposes:
-
It neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
It ensures the starting amine remains in its free, nucleophilic state to attack the electrophilic carbonyl carbon of the acyl chloride.
Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve a wide range of organic reactants. The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive amine and acyl chloride, then allowed to proceed at room temperature.
Protocol 2.1: N-Acylation with an Acyl Chloride
Objective: To synthesize N-(1-benzyl-2-oxopiperidin-4-yl)acetamide as a representative example.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 218.29 | 1.0 | 218.3 mg (1 mmol) |
| Acetyl Chloride | 78.50 | 1.1 | 79 µL (1.1 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL (1.5 mmol) |
| Dichloromethane (DCM), Anhydrous | - | - | 10 mL |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (218.3 mg, 1 mmol) and anhydrous DCM (10 mL). Stir the solution until all solids have dissolved.
-
Base Addition: Add triethylamine (209 µL, 1.5 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add acetyl chloride (79 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylamine hydrochloride) may form.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or DCM/methanol) to yield the pure N-acylated product.
PART 3: Derivatization via Reductive Amination
Reductive amination (or reductive alkylation) is a powerful, often one-pot method to form carbon-nitrogen bonds, converting the primary C4-amino group into a secondary or tertiary amine.[3] This protocol is invaluable for introducing alkyl or arylalkyl substituents, which can significantly impact a compound's lipophilicity, basicity, and receptor binding interactions.
Causality Behind the Protocol:
This protocol proceeds in two key stages within a single pot:
-
Imine Formation: The primary amine on the piperidinone scaffold reacts with the carbonyl group of an aldehyde (in this case, isobutyraldehyde) to form a hemiaminal intermediate. This is followed by the loss of water to generate an imine (or the corresponding iminium ion under weakly acidic conditions).
-
Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the C=N double bond of the imine to a C-N single bond. NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations because it is mild enough that it does not readily reduce the starting aldehyde, but it is sufficiently reactive to reduce the iminium ion as it forms.[4] This selectivity prevents competitive consumption of the hydride source and ensures high yields of the desired alkylated amine.[4]
Protocol 3.1: Reductive Amination with an Aldehyde
Objective: To synthesize 4-(isobutylamino)-1-benzylpiperidin-2-one as a representative example.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 218.29 | 1.0 | 218.3 mg (1 mmol) |
| Isobutyraldehyde | 72.11 | 1.2 | 109 µL (1.2 mmol) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 318 mg (1.5 mmol) |
| 1,2-Dichloroethane (DCE), Anhydrous | - | - | 10 mL |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | - | ~20 mL |
| Brine | - | - | ~20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (218.3 mg, 1 mmol) and anhydrous 1,2-dichloroethane (DCE, 10 mL). Stir to dissolve.
-
Aldehyde Addition: Add isobutyraldehyde (109 µL, 1.2 mmol) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. The reaction may bubble slightly (hydrogen evolution).
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.
-
Workup: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the pure N-alkylated product.
References
- 1. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the N-debenzylation of 4-Aminopiperidin-2-one
Introduction: The Significance of 4-Aminopiperidin-2-one in Medicinal Chemistry
The 4-aminopiperidin-2-one scaffold is a privileged structural motif in medicinal chemistry and drug development.[1] Its rigid, cyclic framework, which incorporates a lactam and a primary amine, serves as a valuable building block for a diverse array of biologically active molecules. This includes, but is not limited to, inhibitors of various enzymes, modulators of protein-protein interactions, and templates for peptidomimetics. The strategic placement of the amino group allows for further functionalization, enabling the synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Often, during the synthesis of complex molecules incorporating this scaffold, the lactam nitrogen is protected with a benzyl group (Bn). The benzyl group is a robust and versatile protecting group, stable to a wide range of reaction conditions. However, its efficient and clean removal at a later synthetic stage is crucial to unveil the final, biologically active compound or a key intermediate for further elaboration. This application note provides detailed protocols and expert insights into the N-debenzylation of N-benzyl-4-aminopiperidin-2-one, a critical deprotection step in many synthetic routes.
Core Principles of N-Debenzylation
The cleavage of the N-benzyl bond is most commonly achieved through reductive methods, which exploit the lability of the benzylic C-N bond to hydrogenolysis. The general transformation is depicted below:
References
Application Notes and Protocols: Functionalization of the Amino Group in 4-Amino-1-benzylpiperidin-2-one
Introduction
The 4-amino-1-benzylpiperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its inherent structural features, including a lactam ring and a primary amino group, offer multiple points for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The functionalization of the exocyclic amino group at the C4 position is of particular interest as it allows for the introduction of various substituents that can modulate the pharmacological properties of the resulting compounds, such as receptor binding affinity, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the common and effective methods for the functionalization of the amino group in this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key reactions, including acylation, sulfonylation, and reductive amination.
The strategic modification of this amino group has been instrumental in the development of compounds targeting a range of biological entities. For instance, derivatives of 4-aminopiperidine have been investigated as CCR5 antagonists for HIV-1 entry inhibition, antifungal agents, and as ligands for somatostatin receptors.[1][2][3] The conformational constraint imposed by the piperidinone ring can also be exploited to create peptidomimetics that mimic beta-turns, which are important secondary structures in proteins.[4][5]
Core Functionalization Strategies
The primary amino group of this compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The choice of functionalization strategy will depend on the desired final compound and the compatibility of the reagents with the lactam functionality.
Acylation: Formation of Amides
Acylation is a robust and widely used method to introduce acyl groups onto the amino moiety, forming a stable amide bond. This transformation is typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent.
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides or anhydrides, a leaving group (chloride or carboxylate, respectively) is expelled. When using a carboxylic acid, a coupling agent is required to activate the carboxyl group, making it more susceptible to nucleophilic attack.
Experimental Protocol: General Procedure for Acylation using an Acyl Chloride
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the non-nucleophilic base in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acylated product.
-
A similar procedure can be followed for the acylation of aminobenzoic acids.[6] The use of coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) with activators such as 1-hydroxybenzotriazole (HO-Bt) or N-hydroxysuccinimide (HO-Su) is a common strategy for forming amide bonds from carboxylic acids and amines.[7]
Table 1: Representative Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield |
| Acetyl chloride | Triethylamine | DCM | >90% |
| Benzoyl chloride | Diisopropylethylamine | THF | >85% |
| Acetic anhydride | Pyridine | DCM | >90% |
Sulfonylation: Formation of Sulfonamides
Sulfonylation of the amino group leads to the formation of sulfonamides, a functional group prevalent in many therapeutic agents. This reaction is analogous to acylation and is typically carried out using a sulfonyl chloride in the presence of a base.
Mechanistic Insight: The mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: General Procedure for Sulfonylation
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 equivalents)
-
Pyridine or triethylamine (2.0 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of anhydrous DCM and pyridine at 0 °C under an inert atmosphere.
-
Add the sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.
-
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction.
Mechanistic Insight: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate.[9] This intermediate then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone). A mild reducing agent, selective for the iminium ion over the carbonyl group, is then used to reduce the C=N double bond to the corresponding amine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mild nature and tolerance of a wide range of functional groups.[2][9]
Experimental Protocol: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired secondary or tertiary amine.
-
Table 2: Reductive Amination Examples
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield |
| Formaldehyde | NaBH(OAc)₃ | DCE | >80% |
| Acetone | NaBH(OAc)₃ | DCM | >75% |
| Benzaldehyde | NaBH(OAc)₃ | DCE | >85% |
Visualization of Key Reactions and Workflows
To further illustrate the functionalization strategies, the following diagrams outline the chemical transformations and a general experimental workflow.
Caption: Key functionalization reactions of the amino group.
Caption: General experimental workflow for functionalization.
Conclusion
The functionalization of the amino group in this compound offers a facile and efficient means to generate a diverse library of compounds with potential therapeutic applications. The protocols for acylation, sulfonylation, and reductive amination described herein are robust and can be adapted to a wide range of substrates. By understanding the underlying reaction mechanisms and carefully selecting reagents and conditions, researchers can effectively synthesize novel derivatives for biological evaluation. The versatility of this scaffold, coupled with the straightforward functionalization of its amino group, ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 7. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Piperidinone Derivatives as Versatile Enzyme Inhibitors
Introduction
The 2-piperidinone scaffold, a six-membered cyclic amide (delta-lactam), represents a quintessential "privileged structure" in medicinal chemistry.[1] Its conformational rigidity, combined with the capacity for diverse functionalization at multiple positions, allows for the precise spatial orientation of pharmacophoric groups. This unique characteristic enables derivatives to bind with high affinity and selectivity to the active or allosteric sites of various enzymes, making them a cornerstone in modern drug discovery.[2][3] Enzyme inhibition is a primary strategy for therapeutic intervention, aiming to modulate pathological processes by attenuating the activity of specific enzymes. This guide provides an in-depth exploration of the application of 2-piperidinone derivatives as inhibitors for several key enzyme classes, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
Scientific Rationale
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[4] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut post-meal and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner.[6] This mechanism provides effective glycemic control with a low risk of hypoglycemia, establishing DPP-4 inhibitors, or "gliptins," as a major class of oral anti-diabetic agents.[7][8] The 2-piperidinone core can be elaborated to effectively mimic the dipeptide substrates of DPP-4, leading to potent and selective inhibition.
Mechanism of Inhibition
2-Piperidinone-based inhibitors are designed as substrate mimetics that interact with key residues in the DPP-4 active site. The core scaffold orients substituents to occupy the S1 and S2 pockets. Typically, an amino group forms a critical salt bridge with the glutamate dyad (Glu205/Glu206) in the S2 pocket, while other moieties can form hydrophobic interactions in the S1 pocket, which normally accommodates the proline or alanine residue of the substrate. This targeted binding prevents the catalytic serine (Ser630) from hydrolyzing the endogenous incretin peptides.
Application Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of 2-piperidinone test compounds against human DPP-4.
I. Materials and Reagents:
-
Human Recombinant DPP-4: (e.g., from R&D Systems or Enzo Life Sciences)
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 Inhibitor (Positive Control): Sitagliptin or Vildagliptin
-
Test Compounds: 2-Piperidinone derivatives dissolved in 100% DMSO
-
Assay Buffer: Tris-HCl (100 mM), pH 7.5
-
Microplate: Black, flat-bottom 96-well plate (for fluorescence)
-
Fluorescence Microplate Reader: Capable of excitation at 360 nm and emission at 460 nm.
II. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the positive control (Sitagliptin) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the dilution plate would be 1 mM.
-
Assay Plate Setup:
-
Add 2 µL of serially diluted test compounds, positive control, or DMSO (for 100% activity and blank controls) to the appropriate wells of the 96-well plate.
-
Causality: This step ensures that the final DMSO concentration in the assay is low and consistent across all wells (typically ≤1%), minimizing solvent effects on enzyme activity.
-
-
Enzyme Addition:
-
Prepare a working solution of human DPP-4 in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 0.2 ng/µL for a final concentration of 0.1 ng/µL).
-
Add 50 µL of the DPP-4 working solution to all wells except the "No Enzyme Blank" wells.
-
Add 50 µL of Assay Buffer to the "No Enzyme Blank" wells.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is crucial for equilibrium-dependent inhibitors.
-
-
Substrate Addition & Reaction Initiation:
-
Prepare a 2X working solution of the substrate Gly-Pro-AMC in Assay Buffer (e.g., 20 µM for a final concentration of 10 µM).
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC working solution to all wells. The total reaction volume is now 102 µL.
-
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence (Ex: 360 nm, Em: 460 nm) every 60 seconds for 20-30 minutes.
III. Data Analysis and Interpretation:
-
Determine Reaction Rate: For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Normalize Data:
-
Average the rates of the "100% Activity" (DMSO only) wells (V_max).
-
Average the rates of the "No Enzyme Blank" wells (V_blank).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_max - V_blank))
-
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Self-Validation: The positive control (Sitagliptin) IC50 should fall within the expected literature range, validating the assay's performance. The Z'-factor for the assay should be > 0.5, indicating a robust assay window.[9]
-
Data Summary: Representative 2-Piperidinone DPP-4 Inhibitors
| Compound Class | Representative Inhibitor | DPP-4 IC50 (nM) | Reference |
| Piperidinyl-phenethylamino | Compound X (Example) | 5 - 50 | [7] |
| Fused Imidazopiperidine | Compound Y (Example) | 10 - 100 | [6] |
| Aminoacyl Piperidides | Compound Z (Example) | 20 - 200 | [6] |
Workflow Diagram
References
- 1. 2-Piperidone | 675-20-7 [chemicalbook.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidinyl-2-phenethylamino inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of 4-Amino-1-benzylpiperidin-2-one
Introduction: The Significance of the 4-Amino-1-benzylpiperidin-2-one Scaffold
The piperidine ring is a foundational structural motif in medicinal chemistry, present in a multitude of natural products and pharmaceuticals.[1][2] Its derivatives are integral to the development of a wide range of therapeutic agents.[2] Within this class, the this compound scaffold is of particular interest as a versatile building block for the creation of diverse and complex molecules.[1] The presence of a lactam functionality, a protected amino group, and a benzyl substituent provides three distinct points for diversification, making it an ideal candidate for the construction of combinatorial libraries for drug discovery.[3] Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the rapid generation of such libraries, benefiting from simplified purification and the ability to drive reactions to completion using excess reagents.[1][4]
These application notes provide a comprehensive guide to the solid-phase synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Core Concepts and Synthetic Strategy
The solid-phase synthesis of this compound is strategically designed to build the molecule step-wise on a solid support, typically a Wang resin. The overall workflow involves the initial attachment of a protected amino acid precursor, followed by on-resin chemical transformations to construct the piperidinone ring, introduce the protected amino group at the 4-position, and finally, N-benzylation before cleavage from the resin.
An orthogonal protecting group strategy is crucial for the success of this synthesis. The use of an Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the alpha-amino group of the initial amino acid allows for its selective removal under basic conditions without affecting the acid-labile protecting groups on the side chains or the linkage to the resin.[5] For the 4-amino group, a Boc (tert-butyloxycarbonyl) protecting group is employed, which can be removed during the final acidic cleavage from the resin.
The key stages of the synthesis are:
-
Resin Loading: Attachment of an N-Fmoc and side-chain protected amino acid, such as Fmoc-L-Asp(OtBu)-OH, to the Wang resin.
-
Piperidin-2-one Ring Formation: A series of on-resin reactions to form the lactam ring. This involves selective deprotection and subsequent intramolecular cyclization.
-
Introduction of the 4-Amino Group: The side-chain carboxylate of the aspartic acid derivative serves as a handle to introduce the 4-amino functionality.
-
N-Benzylation: Introduction of the benzyl group onto the piperidinone nitrogen.
-
Cleavage and Deprotection: Release of the final product from the solid support with simultaneous removal of all protecting groups.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-L-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Piperidine
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dioxane
-
Water (H₂O)
Protocol 1: Resin Loading - Attachment of the First Amino Acid
-
Resin Swelling: Place Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Swell the resin in DCM (10 mL) for 30 minutes, then drain the solvent.
-
Activation of Amino Acid: In a separate flask, dissolve Fmoc-L-Asp(OtBu)-OH (4.0 mmol, 4 eq.) in DCM (10 mL). Cool the solution to 0 °C and add DIC (2.0 mmol, 2 eq.). Stir the solution at 0 °C for 20 minutes.
-
Coupling: Filter the activated amino acid solution to remove the diisopropylurea byproduct and add the filtrate to the swollen resin. Add DMAP (0.1 mmol, 0.1 eq.). Agitate the mixture at room temperature for 4 hours.
-
Capping: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL). To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM (10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: On-Resin Piperidin-2-one Formation and Introduction of the 4-Amino Group
-
Fmoc Deprotection: Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes. Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 10 minutes. Wash the resin with DMF (5 x 10 mL).
-
Side-Chain Deprotection: To selectively remove the tert-butyl protecting group from the aspartic acid side chain, treat the resin with a solution of 20% TFA in DCM (10 mL) for 2 hours at room temperature. Wash the resin with DCM (5 x 10 mL) and DMF (3 x 10 mL).
-
Intramolecular Lactamization: To the resin with the free side-chain carboxylate and alpha-amino group, add a solution of DIC (3.0 mmol, 3 eq.) and HOBt (3.0 mmol, 3 eq.) in DMF (10 mL). Agitate the mixture at room temperature for 24 hours. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Conversion to 4-Azido Group: The following steps are adapted from established procedures for Curtius rearrangement. Swell the resin-bound piperidinone in a 1:1 mixture of toluene and t-butanol (10 mL). Add DPPA (3.0 mmol, 3 eq.) and TEA (3.0 mmol, 3 eq.). Heat the mixture at 80 °C for 12 hours. Wash the resin with toluene (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Reduction to 4-Amino Group: To the resin-bound 4-azido-piperidin-2-one, add a solution of triphenylphosphine (5.0 mmol, 5 eq.) in THF/H₂O (9:1, 10 mL). Agitate at room temperature for 8 hours. Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Boc Protection of the 4-Amino Group: To the resin with the free 4-amino group, add a solution of di-tert-butyl dicarbonate (Boc₂O, 4.0 mmol, 4 eq.) and DIPEA (4.0 mmol, 4 eq.) in DMF (10 mL). Agitate at room temperature for 4 hours. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
Protocol 3: N-Benzylation
-
N-Benzylation Reaction: Suspend the resin-bound 4-(Boc-amino)-piperidin-2-one in anhydrous DMF (10 mL). Add benzyl bromide (5.0 mmol, 5 eq.) and K₂CO₃ (5.0 mmol, 5 eq.). Agitate the mixture at 50 °C for 12 hours.[6]
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), H₂O (2 x 10 mL) to remove excess potassium carbonate, DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 4: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin and agitate at room temperature for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold diethyl ether. The crude product can be further purified by reverse-phase HPLC.
Caption: Step-by-step protocol for the solid-phase synthesis of this compound.
Quantitative Data Summary
The following table provides typical quantitative parameters for the key steps in the solid-phase synthesis of this compound. These values are based on established solid-phase synthesis methodologies and may require optimization for specific substrates and scales.
| Step | Reagent/Parameter | Equivalents (relative to resin loading) | Reaction Time | Typical Yield/Completion |
| Resin Loading | Fmoc-L-Asp(OtBu)-OH | 4.0 | 4 h | >95% |
| DIC | 2.0 | |||
| DMAP | 0.1 | |||
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 20 min | Quantitative |
| Lactamization | DIC | 3.0 | 24 h | >90% |
| HOBt | 3.0 | |||
| N-Benzylation | Benzyl bromide | 5.0 | 12 h | >90% |
| K₂CO₃ | 5.0 | |||
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2 h | >85% (overall) |
Conclusion and Further Applications
The protocol detailed in these application notes provides a robust and efficient method for the solid-phase synthesis of this compound. This versatile scaffold can serve as a starting point for the generation of extensive chemical libraries. The free amino group can be acylated, sulfonylated, or reductively aminated to introduce a wide range of substituents. The benzyl group can be modified or removed to further expand the chemical diversity. The lactam ring itself can also be subjected to further chemical transformations. The application of these protocols will enable researchers to rapidly access novel piperidinone derivatives for evaluation in various drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidin-2-one
Introduction
Welcome to the comprehensive technical guide for the synthesis of 4-Amino-1-benzylpiperidin-2-one. This molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and purity. As your virtual Senior Application Scientist, I will guide you through the intricacies of this synthesis, explaining the causality behind experimental choices to ensure your success in the lab.
Synthesis Overview: A Strategic Approach
The most direct and often highest-yielding route to this compound involves the selective oxidation of a protected 4-amino-1-benzylpiperidine precursor. This strategy avoids the potential regioselectivity issues associated with rearrangement reactions like the Beckmann or Schmidt rearrangements on the corresponding piperidone.
The proposed synthetic pathway is a three-step process:
-
Protection: The primary amine of the starting material, 4-amino-1-benzylpiperidine, is protected with a tert-butyloxycarbonyl (Boc) group.
-
Oxidation: The piperidine ring is then selectively oxidized at the carbon atom alpha to the ring nitrogen to form the lactam.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
This guide will focus on troubleshooting each of these critical steps.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Boc Protection of 4-Amino-1-benzylpiperidine
Question 1: My Boc protection of 4-amino-1-benzylpiperidine is incomplete, resulting in a low yield of the protected product. What could be the cause?
Answer: Incomplete reaction is a common issue and can often be traced back to several factors:
-
Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O. While a large excess should be avoided to prevent purification difficulties, a slight excess drives the reaction to completion.
-
Improper Base: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction. Use at least one equivalent of the base. If the reaction is still sluggish, consider using a stronger base like 4-dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents) in addition to TEA or DIPEA.
-
Solvent Issues: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.
-
Low Temperature: While the reaction is often run at room temperature, gentle heating (to around 40 °C) can sometimes improve the reaction rate without significant side product formation.
Question 2: I am observing the formation of a di-Boc protected product. How can I avoid this?
Answer: The formation of a di-Boc product, where the Boc group attaches to the piperidine nitrogen as well, is less common but can occur under forcing conditions. To minimize this:
-
Control Stoichiometry: Avoid a large excess of (Boc)₂O.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop it once the starting material is consumed.
-
Reaction Temperature: Avoid excessive heating.
Step 2: Oxidation to the Lactam
Question 3: The oxidation of my Boc-protected amine to the lactam is giving a low yield, and I'm recovering a lot of starting material. What are the likely causes?
Answer: The oxidation of the methylene group alpha to the benzyl-protected nitrogen is the most challenging step. Low conversion can be due to:
-
Inactive Catalyst: This reaction is often catalyzed by Ruthenium tetroxide (RuO₄), which is generated in situ from a precursor like Ruthenium(III) chloride (RuCl₃) or Ruthenium(IV) oxide (RuO₂) and a co-oxidant like sodium periodate (NaIO₄). Ensure your Ruthenium precursor is of good quality. The catalytic cycle can be inhibited by coordination of the product to the ruthenium center.
-
Insufficient Co-oxidant: NaIO₄ is the stoichiometric oxidant that regenerates the active RuO₄ catalyst. You need to use a sufficient excess (typically 3-4 equivalents) to ensure the catalytic cycle continues.
-
pH of the Reaction: The oxidation is typically performed in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O or EtOAc/H₂O). The pH of the aqueous layer can influence the reaction rate. Sometimes, maintaining a neutral or slightly acidic pH with a buffer can be beneficial.
-
Reaction Temperature: The reaction is usually run at room temperature. If the reaction is slow, gentle heating might be possible, but this should be done cautiously as it can also lead to over-oxidation or side reactions.
Question 4: I am observing multiple unidentified side products in my oxidation reaction. What could be happening?
Answer: Ruthenium tetroxide is a powerful oxidizing agent, and lack of selectivity can be a problem.[1] Potential side reactions include:
-
Over-oxidation: The desired lactam can be further oxidized, leading to ring-opening or other degradation products. To mitigate this, monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Oxidation of the Benzyl Group: The benzyl group can be oxidized. While the primary site of oxidation is the C-H bond alpha to the nitrogen, oxidation of the aromatic ring or the benzylic C-H bond can occur under harsh conditions.
-
Reaction with the Boc Group: While generally stable, the Boc group can be cleaved under strongly acidic conditions that might inadvertently be generated during the reaction.
Troubleshooting Workflow for Oxidation
Caption: Troubleshooting workflow for the oxidation step.
Step 3: Boc Deprotection
Question 5: My Boc deprotection is incomplete, or I am seeing side products. What should I do?
Answer: Boc deprotection is generally a high-yielding reaction, but issues can arise:
-
Incomplete Deprotection:
-
Insufficient Acid: Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), it is often used as a co-solvent with DCM (e.g., 20-50% TFA in DCM). For HCl, a 4M solution in dioxane is commonly used.[2][3]
-
Reaction Time/Temperature: The reaction is typically fast at room temperature. If it is slow, you can extend the reaction time, but be cautious about potential side reactions.
-
-
Side Product Formation:
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-sensitive groups, the strong acidic conditions of Boc deprotection can cause their degradation. In such cases, you might need to use milder conditions (e.g., a more dilute acid solution, lower temperature) and accept a longer reaction time.
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can sometimes alkylate electron-rich aromatic rings or other nucleophilic sites. This can often be suppressed by adding a scavenger like anisole or thioanisole to the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the 4-amino group?
A1: Yes, other protecting groups can be used, but the Boc group is often preferred due to its stability to the oxidative conditions of the lactam formation and its relatively easy removal. A carbobenzyloxy (Cbz) group could also be an option, but it is typically removed by hydrogenolysis, which might also remove the N-benzyl group. You would need to select a protecting group that is orthogonal to the N-benzyl group and stable under the chosen oxidation conditions.[4][5]
Q2: Are there alternative methods for the oxidation step?
A2: While RuO₄ is a powerful and effective reagent, other methods for the oxidation of cyclic amines to lactams have been reported. These include using other metal catalysts or even metal-free conditions with reagents like molecular iodine.[6] However, the substrate scope and tolerance of these methods for a molecule with a protected amino group would need to be carefully evaluated.
Q3: How can I best monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reactions. Use a suitable solvent system that gives good separation between your starting material, intermediate, and product. Staining with potassium permanganate is often useful for visualizing these compounds. For more quantitative analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are the best practices for purifying the final product, this compound?
A4: The final product is a primary amine and can be purified by column chromatography on silica gel. However, amines can sometimes streak on silica. To avoid this, you can add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to your eluent. Alternatively, after deprotection, the product is often isolated as a hydrochloride salt, which can be purified by recrystallization. The free base can then be liberated by treatment with a base.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-benzylpiperidin-4-yl)carbamate
-
To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the title compound.[7]
Protocol 2: Synthesis of tert-butyl (1-benzyl-2-oxopiperidin-4-yl)carbamate
-
In a round-bottom flask, prepare a biphasic mixture of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio).
-
To this mixture, add tert-butyl (1-benzylpiperidin-4-yl)carbamate (1.0 eq) and sodium periodate (NaIO₄, 3.5 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding isopropanol.
-
Dilute the mixture with DCM and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 3: Synthesis of this compound (Boc Deprotection)
-
Dissolve tert-butyl (1-benzyl-2-oxopiperidin-4-yl)carbamate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid and wash with diethyl ether.
-
To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., saturated sodium bicarbonate solution), and extract with DCM or ethyl acetate.
-
Dry the organic extracts, filter, and concentrate to yield the final product.[2][9]
Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Boc Protection | 4-amino-1-benzylpiperidine, (Boc)₂O, TEA | >90% |
| 2 | Oxidation | Boc-protected amine, RuCl₃, NaIO₄ | 50-70% |
| 3 | Boc Deprotection | Boc-protected lactam, TFA or HCl | >90% |
Visualizing the Workflow
Caption: Overall synthetic workflow for this compound.
References
- 1. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Amino Protecting Groups Stability [organic-chemistry.org]
- 6. One moment, please... [revroum.lew.ro]
- 7. 1-ベンジル-4-(N-Boc-アミノ)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Prevention of Racemization in Chiral Lactam Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the synthesis of chiral lactams. Our goal is to equip you with the scientific understanding and practical methodologies to maintain the stereochemical integrity of your valuable molecules.
Part 1: Understanding the Problem - The "Why" Behind Racemization
Q1: What is racemization and why is it a critical issue in chiral lactam synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, leading to a loss of optical activity.[1][2] For chiral lactams, which are pivotal structural motifs in numerous pharmaceuticals, maintaining a single enantiomeric form is often paramount for their biological activity and therapeutic efficacy.[3][4] The presence of the unintended enantiomer can result in reduced potency, altered pharmacological profiles, or even adverse toxic effects.[1][2]
Q2: What is the primary chemical mechanism responsible for racemization in chiral lactams?
A2: The predominant mechanism for racemization in chiral lactams, especially those with a stereocenter adjacent to the carbonyl group, is the formation of a planar, achiral enolate intermediate.[1][5] The proton at this alpha-carbon (the chiral center) is acidic. Under basic or, in some cases, acidic conditions, this proton can be abstracted, leading to the formation of the enolate.[5][6] Subsequent reprotonation can then occur from either face of this planar intermediate with roughly equal probability, resulting in a racemic or near-racemic mixture.[1][2]
Figure 1: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Part 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.
Q3: I'm observing a significant loss of enantiomeric excess (% ee) after my reaction workup. What are the likely culprits and how can I mitigate this?
A3: Post-reaction workup is a common stage where racemization can occur. The primary causes are often related to pH, temperature, and prolonged exposure to certain conditions.
-
Basic or Acidic Conditions: Aqueous basic washes (e.g., sodium bicarbonate, sodium carbonate) or acidic washes can promote enolization and subsequent racemization.[6]
-
Solution:
-
Minimize the duration of contact with basic or acidic aqueous layers.
-
Use milder bases for neutralization, such as dilute ammonium chloride solution.
-
If possible, perform a rapid extraction and immediately dry the organic layer.
-
Consider quenching the reaction with a buffered solution at a pH where the lactam is stable.
-
-
-
Elevated Temperatures: Heating during solvent evaporation can provide the necessary energy to overcome the activation barrier for enolization.[1]
-
Solution:
-
Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).
-
For highly sensitive compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate.
-
-
-
Chromatography: Silica gel can be slightly acidic and may cause racemization of sensitive lactams.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1% triethylamine), followed by flushing with the eluent.
-
Consider using alternative stationary phases like alumina (basic or neutral) or performing chromatography at low temperatures.
-
-
Q4: My synthesis involves a strong base, and I'm seeing substantial racemization. What are my options?
A4: The choice of base is critical. Strong, non-nucleophilic bases are often required for deprotonation, but they are also highly effective at promoting racemization.
-
Mechanism of Action: Strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) readily abstract the alpha-proton, leading to the formation of the problematic enolate intermediate.
-
Alternative Strategies:
-
Use a Milder Base: If the acidity of the proton allows, consider using a weaker base such as potassium carbonate, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or a hindered amine base like triethylamine. The effectiveness of this approach is highly substrate-dependent.
-
Modify Reaction Temperature: Perform the deprotonation and subsequent reaction at the lowest possible temperature to slow down the rate of racemization.[3] Deprotonation is often carried out at -78 °C.
-
"In Situ" Trapping of the Enolate: Add the electrophile to the reaction mixture before or simultaneously with the base. This allows the generated enolate to react with the electrophile immediately, minimizing its lifetime and the opportunity for racemization.
-
The following table provides a general guide to the effect of base strength on racemization risk:
| Base Type | Examples | Racemization Risk | Typical Applications |
| Strong Bases | LDA, NaH, KHMDS | High | Alkylation, Aldol reactions |
| Moderately Strong Bases | DBU, TBD | Moderate | Eliminations, Catalysis |
| Weak Inorganic Bases | K₂CO₃, Cs₂CO₃ | Lower | Phase-transfer catalysis |
| Amine Bases | Triethylamine, DIPEA | Low | Acid scavenging |
Q5: How does the choice of solvent affect the stereochemical outcome of my chiral lactam synthesis?
A5: Solvents can significantly influence the rate of racemization.[7][8]
-
Protic Solvents: Solvents like ethanol or methanol can facilitate proton exchange, which can accelerate the racemization of the enolate intermediate.[7] They can also stabilize the transition state leading to enolization through hydrogen bonding.[7]
-
Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO can stabilize the enolate intermediate, potentially increasing its lifetime and the risk of racemization. However, they are often necessary for the solubility of reagents and to promote the desired reaction. In some cases, polar solvents can favor the formation of trans-β-lactams by stabilizing a zwitterionic intermediate, allowing for isomerization before ring closure.[4]
-
Nonpolar Solvents: Solvents like toluene or hexane generally disfavor the formation of charged intermediates like enolates, which can help to suppress racemization. Non-polar solvents often favor the formation of cis-β-lactams.[4]
Troubleshooting Solvent Choice:
-
Screen Solvents: If racemization is an issue, consider screening a range of solvents, moving from polar aprotic to less polar options, to find a balance between reaction efficiency and stereochemical preservation.
-
Low Temperature: Regardless of the solvent, conducting the reaction at lower temperatures will almost always reduce the rate of racemization.[9]
Figure 2: Decision workflow for troubleshooting solvent effects on racemization.
Part 3: Advanced Strategies for Preventing Racemization
For particularly challenging syntheses, more advanced methods may be necessary to ensure high enantiomeric purity.
Q6: Are there synthetic strategies that are inherently less prone to racemization?
A6: Yes, several strategies can be employed to either avoid the conditions that cause racemization or to correct for it.
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome.[10] In the context of lactam synthesis, a chiral auxiliary can direct the formation of a specific enantiomer, after which it is cleaved and can often be recovered.[10] This method is powerful because it establishes the stereocenter under conditions that favor high diastereoselectivity.[11][12]
-
Examples: Evans oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries used in asymmetric synthesis.[10]
-
-
Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemistry of the reaction.[13] This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. For β-lactam synthesis, catalytic asymmetric methods like the ketene-imine cycloaddition catalyzed by chiral amines have been developed.[13]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[14][15] For instance, γ-lactamases can be used for the kinetic resolution of racemic Vince lactam, an important intermediate for carbocyclic nucleoside drugs.[14][15]
-
Dynamic Kinetic Resolution (DKR): This powerful strategy combines rapid racemization of the starting material with a highly stereoselective reaction.[16][17] A catalyst continuously interconverts the enantiomers of the starting material, while another (often an enzyme) selectively converts only one of those enantiomers into the desired product.[18] In theory, DKR can convert 100% of a racemic starting material into a single enantiomer of the product.[17] This has been successfully applied to the synthesis of chiral amino acids and lactones.[19][20]
Part 4: Frequently Asked Questions (FAQs)
Q7: Does temperature always have a predictable effect on enantioselectivity?
A7: Generally, lower temperatures lead to higher enantioselectivity because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy. However, the relationship is not always linear, and in some complex systems, the effect of temperature can be less predictable.[9][21][22][23][24] It is always recommended to experimentally optimize the temperature for any given reaction.
Q8: Can I use computational chemistry to predict the likelihood of racemization?
A8: Yes, computational methods are becoming increasingly valuable for predicting racemization risk. Quantum mechanical calculations can be used to estimate the energy required for deprotonation at a chiral center.[25] This information can help in identifying molecules that are at high risk of racemization under certain conditions, allowing for proactive adjustments to the synthetic route.[25]
Q9: Are there specific coupling reagents for peptide synthesis that are known to be "racemization-free"?
A9: While no coupling reagent is completely free from the risk of racemization under all conditions, several have been developed to minimize this side reaction. Reagents like EDC (in the presence of additives like HOBt or Oxyma) and T3P are designed to activate the carboxylic acid in a way that is less prone to forming the oxazolone intermediate, which is a key pathway for racemization in peptide coupling.[26] The choice of coupling reagent, solvent, and base all play a crucial role in preventing racemization during amide bond formation.[27]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. princeton.edu [princeton.edu]
- 17. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Piperidinone Formation
A Senior Application Scientist's Guide to Troubleshooting and Optimization
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and natural products.[1][2] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification hurdles. This guide is designed to serve as a technical resource for researchers, providing field-proven insights and systematic approaches to overcome common obstacles in piperidinone synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the piperidinone ring?
There are several robust methods, each with its advantages and substrate scope. The choice often depends on the desired substitution pattern and the available starting materials. Key strategies include:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a diester bearing a nitrogen atom in the backbone. This is a classic and reliable method for forming 4-piperidones.[3][4]
-
Petrenko-Kritschenko Piperidone Synthesis: A multi-component reaction involving an acetonedicarboxylate, an aldehyde, and an amine, which is particularly useful for accessing complex 4-piperidones in a single step.[5]
-
Reductive Amination/Cyclization: Intramolecular reductive amination of a δ-keto-amine or related precursor is a versatile route. This can be achieved using various reducing agents.[3]
-
Michael Addition/Cyclization: The addition of an amine to an α,β-unsaturated ester or ketone, followed by intramolecular cyclization, is another common pathway.[6]
-
Modern Catalytic Methods: Recent advances include transition-metal-catalyzed cyclizations and photocatalytic strategies that offer novel pathways and access to diverse structures.[1][7]
Q2: How does the choice of base or catalyst impact the reaction?
The catalyst is arguably the most critical factor. In base-mediated reactions like the Dieckmann condensation, the base's strength and steric bulk are paramount.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or sodium t-butoxide are often used to deprotonate the α-carbon without competing side reactions like ester saponification.[4][8]
-
Weaker bases like triethylamine (TEA) or pyridine are typically used in reactions involving acid chlorides or to neutralize acids formed during the reaction.[9][10]
-
Acid catalysts (e.g., HCl, p-toluenesulfonic acid) are employed in Mannich-type reactions and for promoting imine formation prior to cyclization or reduction.[3][9]
The causality is rooted in pKa: the base must be strong enough to generate the required nucleophile (e.g., an enolate) at a sufficient concentration to allow the intramolecular reaction to proceed efficiently.
Q3: What role does the solvent play in optimizing piperidinone formation?
The solvent influences reactant solubility, reaction rate, and even the equilibrium position.[11]
-
Polar Aprotic Solvents (e.g., THF, DMF, Toluene, Xylene): These are excellent choices for reactions involving strong bases and anionic intermediates, such as the Dieckmann condensation. They can solvate the metal cation without interfering with the nucleophile.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used for reductive aminations with reagents like NaBH₄.[11] However, they are generally incompatible with strong bases like NaH.
-
Non-Polar Solvents (e.g., Dichloromethane): Often used for reactions run at or below room temperature, such as N-protection or certain condensations.[12]
The key is to choose a solvent that fully dissolves the reactants at the desired reaction temperature while being inert to the reaction conditions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most common issue, often pointing to a fundamental problem with the reaction setup or reagents.
-
Probable Cause 1: Inactive Reagents or Catalyst.
-
Causality: Bases like sodium hydride can be deactivated by moisture. Reducing agents like NaBH₄ or LiAlH₄ can decompose if stored improperly.[11] Catalysts can be poisoned by impurities.
-
Solution: Use freshly opened or properly stored reagents. If using NaH, wash it with dry hexanes before use to remove the protective mineral oil. Ensure your catalyst is from a reliable source.
-
-
Probable Cause 2: Incorrect Reaction Temperature.
-
Causality: Many cyclization reactions have a significant activation energy barrier. Room temperature may be insufficient to initiate the reaction. Conversely, excessive heat can cause decomposition of reactants or products.[11][13]
-
Solution: Systematically screen the temperature. Start at room temperature, then incrementally increase it (e.g., to 50 °C, then 80 °C), monitoring the reaction by TLC or LC-MS at each stage. An optimized temperature balances reaction rate against product stability.[8]
-
-
Probable Cause 3: Unfavorable Equilibrium (Retro-Reaction).
-
Causality: Reactions like the Dieckmann condensation are reversible. The use of a stoichiometric amount of a strong base is crucial to drive the reaction forward by deprotonating the resulting β-keto ester, which is more acidic. This final deprotonation step makes the overall reaction irreversible.[4]
-
Solution: Ensure at least one full equivalent of a strong base (e.g., NaH, NaOtBu) is used. Using a sub-stoichiometric amount can lead to low conversion.
-
Troubleshooting Workflow: Low Product Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
Q2: My reaction produces a complex mixture of byproducts. How can I improve selectivity?
Low purity is often a sign of competing reaction pathways or product degradation.
-
Probable Cause 1: Intermolecular Side Reactions.
-
Causality: For intramolecular cyclizations, high concentrations can favor intermolecular reactions, leading to oligomers or polymers.
-
Solution: Employ high-dilution conditions. Add the substrate slowly via a syringe pump to a heated solution of the base/catalyst in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
-
Probable Cause 2: Over-alkylation or Multiple Additions.
-
Causality: In reactions like the Mannich synthesis, highly reactive reagents like formaldehyde can add multiple times to the substrate if conditions are not carefully controlled.[14] Similarly, the product piperidinone can sometimes be more reactive than the starting material, leading to subsequent alkylations.[15]
-
Solution: Control the stoichiometry precisely. Often, using the electrophile as the limiting reagent can prevent multiple additions. Lowering the reaction temperature can also increase selectivity.
-
-
Probable Cause 3: Product Instability.
-
Causality: The synthesized piperidinone may be unstable under the reaction conditions (e.g., prolonged exposure to strong base or high heat).
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. A time-course study can reveal the point at which product concentration is maximal before degradation begins.
-
Q3: I'm struggling with product purification. What are the best practices?
Purification can be as challenging as the reaction itself.
-
Problem: Product is a thick oil, preventing crystallization.
-
Solution: Attempt purification via column chromatography. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on silica gel. If the product is thermally stable, consider vacuum distillation.
-
-
Problem: Product co-elutes with impurities during chromatography.
-
Solution: Screen different solvent systems for chromatography. If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica.
-
-
Problem: Difficulty removing the solvent after workup.
-
Solution: High-boiling point solvents like DMF or DMSO can be difficult to remove. After aqueous workup and extraction into a volatile organic solvent (e.g., ethyl acetate), wash the organic layer multiple times with water and then brine to remove residual high-boiling solvents before drying and concentrating.
-
-
Best Practice: Crystallization.
-
Rationale: Crystallization is the most effective method for achieving high purity.[16]
-
Method: Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble. Then, either cool the solution slowly or add a co-solvent (an "anti-solvent") in which the product is insoluble, until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals. Common solvent systems for piperidinones include ethanol, ethyl acetate/hexane, and benzene/petroleum ether.[16]
-
Experimental Protocols & Data
Protocol 1: General Synthesis of 1-(2-Phenethyl)-4-piperidone via Dieckmann Condensation
This protocol is adapted from established procedures for synthesizing a key fentanyl intermediate and serves as a robust example of the Dieckmann reaction.[4]
-
Setup: To a dry, 100 mL two-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dimethyl N-(2-phenethyl)iminodiacetate (0.01 mol) and dry xylene (30 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium t-butoxide (1.9 g, 0.02 mol) to the solution.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Hydrolysis & Decarboxylation: After the cyclization is complete, add 6M hydrochloric acid (20 mL) to the flask. Heat the mixture to reflux and stir vigorously for 8-12 hours to effect hydrolysis and decarboxylation.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent.
Data Table: Effect of Base and Solvent on Dieckmann Cyclization Yield
The choice of base and solvent significantly impacts the efficiency of the intramolecular cyclization. The following table summarizes typical outcomes for the formation of 4-piperidones.
| Entry | Base (equivalents) | Solvent | Temperature | Typical Yield (%) | Rationale |
| 1 | NaH (1.1) | THF | Reflux | >85% | Strong, non-nucleophilic base in a suitable aprotic solvent. |
| 2 | NaOtBu (2.0) | Xylene | R.T. | ~60-70% | Effective, but may require longer reaction times or more equivalents.[4] |
| 3 | NaOMe (1.1) | Toluene | Reflux | ~40-60% | Can cause transesterification as a side reaction, lowering yield.[4] |
| 4 | K₂CO₃ (2.0) | DMF | 80 °C | <10% | Insufficiently strong to efficiently generate the required enolate. |
Visualization: The Dieckmann Condensation Mechanism
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Piperidinone - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. chemrevlett.com [chemrevlett.com]
Technical Support Center: Purification Strategies for Polar Aminolactams
Welcome to the technical support center for the purification of polar aminolactams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity and structural characteristics of aminolactams present unique challenges that require carefully considered purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome these hurdles and achieve your desired purity.
Understanding the Challenge: The Nature of Polar Aminolactams
Polar aminolactams are characterized by the presence of a cyclic amide (the lactam ring) and an amino group. This combination of functional groups imparts high polarity, aqueous solubility, and the potential for strong intermolecular interactions, such as hydrogen bonding. These properties, while often desirable for biological activity, can complicate purification by causing issues like poor retention in reversed-phase chromatography, peak tailing, and difficulty in crystallization.
Frequently Asked Questions (FAQs)
Q1: My polar aminolactam shows little to no retention on a C18 column. What are my options?
This is a classic challenge with highly polar molecules. Reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions, which are minimal with polar aminolactams.[1] You have several effective alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for polar compounds.[2] HILIC utilizes a polar stationary phase (like silica, amino, or amide-bonded phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][4][5] The mechanism involves partitioning the analyte into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[5]
-
Ion-Exchange Chromatography (IEC): Given that aminolactams contain a basic amino group, cation-exchange chromatography can be a powerful tool.[6][7] At a pH below the pKa of the amino group, the aminolactam will be positively charged and can bind to a negatively charged cation-exchange resin.[7][8] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative that uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent (modifier).[9][10] It has shown great promise for the separation of polar compounds and can offer different selectivity compared to LC methods.[11][12]
Q2: I'm observing significant peak tailing in my chromatograms. What is causing this and how can I fix it?
Peak tailing is often due to secondary interactions between the analyte and the stationary phase. For aminolactams, this is commonly caused by the interaction of the basic amino group with acidic silanol groups on silica-based stationary phases.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), typically at a concentration of 0.1-0.5%. This will compete with the aminolactam for interaction with the active sites on the stationary phase, reducing peak tailing.
-
Use a High-Purity, End-Capped Column: Modern stationary phases are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, base-deactivated column can significantly improve peak shape.
-
Consider a Different Stationary Phase: If tailing persists, switch to a stationary phase that is more resistant to basic compounds, such as a polymer-based column or one with a different bonding chemistry (e.g., an embedded polar group).
Q3: How can I improve the resolution between my aminolactam and a closely related polar impurity?
Optimizing selectivity is key here. Consider the following:
-
In HILIC: Vary the organic solvent (e.g., switch from acetonitrile to methanol or isopropanol), change the buffer salt and pH, or try a different HILIC stationary phase (e.g., amide vs. amino).[3]
-
In IEC: Fine-tune the salt gradient or pH gradient. A shallower gradient can often improve the separation of closely eluting compounds.[8]
-
In SFC: Adjust the modifier, additive (acidic or basic), temperature, and backpressure. These parameters can significantly influence selectivity in SFC.[12]
Q4: Is recrystallization a viable option for purifying polar aminolactams?
Yes, but it can be challenging due to their high solubility in polar solvents and potentially low solubility in nonpolar solvents. The key is to find a suitable solvent system.
Tips for Recrystallization:
-
Solvent Selection: Look for a solvent in which your aminolactam is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] Common choices include alcohols (isopropanol, ethanol), acetonitrile, or mixtures of a polar solvent with a less polar anti-solvent (e.g., ethanol/ethyl acetate, methanol/dichloromethane).
-
pH Adjustment: If your aminolactam is a free base, you might be able to crystallize it from an aqueous solution by carefully adjusting the pH to its isoelectric point to minimize its solubility.
-
Salt Formation: Consider forming a salt of your aminolactam (e.g., a hydrochloride or tartrate salt).[14][15] Salts often have different solubility profiles and may be more amenable to crystallization.[16]
Troubleshooting Guides
Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Poor Retention | Mobile phase is too polar (too much water/buffer). | Increase the percentage of organic solvent (e.g., from 80% to 95% acetonitrile). |
| Sample solvent is too polar and causing peak distortion. | Dissolve the sample in the mobile phase or a solvent with a high organic content. | |
| Poor Peak Shape (Fronting or Tailing) | Overloading the column. | Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase. | Add a competing base (e.g., 0.1% TEA) to the mobile phase. Consider a different HILIC column chemistry.[3] | |
| Irreproducible Retention Times | Inadequate column equilibration between injections. | Ensure a sufficient equilibration time (at least 10-15 column volumes) with the starting mobile phase conditions. |
| Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
Guide 2: Ion-Exchange Chromatography (IEC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Analyte Does Not Bind to the Column | Incorrect pH of the loading buffer. | Ensure the buffer pH is at least 1-2 units below the pKa of the amino group to ensure it is protonated (positively charged).[7] |
| Ionic strength of the loading buffer is too high. | Use a low ionic strength buffer for loading (e.g., 10-25 mM). | |
| Analyte Elutes Too Early/Late | Inappropriate salt gradient. | Adjust the slope of the salt gradient. A shallower gradient provides better resolution.[8] |
| Incorrect choice of ion-exchanger. | A weak cation exchanger might be more suitable than a strong one, or vice-versa, depending on the specific aminolactam. | |
| Low Recovery | Analyte is binding too strongly to the resin. | Increase the final salt concentration in the elution buffer or use a pH shift for elution. |
| Protein denaturation on the column. | This is less common for small molecules but consider if working with larger, more complex aminolactam-containing structures. |
Advanced Strategies & Protocols
Chiral Separation of Aminolactams
Many aminolactams are chiral, and the separation of enantiomers is often a critical step in drug development.[17]
-
Direct Methods: Chiral stationary phases (CSPs) are the most common approach. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for a wide range of compounds, including aminolactams.[18][19]
-
Indirect Methods: This involves derivatizing the aminolactam with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[20][21]
Protocol: Salt Formation for Improved Crystallization
This protocol outlines a general procedure for forming a hydrochloride (HCl) salt of a polar aminolactam to facilitate purification by recrystallization.
Objective: To convert a free-base aminolactam into its more crystalline HCl salt.
Materials:
-
Polar aminolactam (free base)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether)
-
Anhydrous isopropanol
Procedure:
-
Dissolve the crude polar aminolactam in a minimal amount of anhydrous isopropanol.
-
Slowly add the 2 M HCl in diethyl ether solution dropwise to the stirred aminolactam solution at room temperature.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring for 30 minutes.
-
If precipitation is slow, cool the solution in an ice bath to promote crystallization.
-
Once precipitation is complete, collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Dry the resulting HCl salt under vacuum.
-
The salt can now be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether).
Self-Validation:
-
Confirm salt formation by checking for a significant change in the melting point compared to the free base.
-
Analyze the product by NMR to confirm the presence of the protonated amine and the counter-ion.
-
Purity can be assessed by HPLC or elemental analysis.
Visualizing Purification Workflows
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate purification strategy.
Troubleshooting Logic for HILIC
Caption: Troubleshooting common issues in HILIC for polar aminolactams.
References
- 1. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. iajps.com [iajps.com]
- 7. bio-rad.com [bio-rad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers: Enabling Separation of Peptides and Highly Polar Pharmaceuticals at the Preparative Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 19. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Catalytic Amination Reactions
Welcome to the technical support center for catalytic amination reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the conversion is very low. What are the most common culprits?
Low or no conversion is a frequent issue in catalytic amination, often pointing to problems with the catalyst's activity, the reaction conditions, or the purity of your reagents.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active catalytic species, typically a Pd(0) complex in Buchwald-Hartwig aminations, is sensitive to oxidation and can be poisoned.[1]
-
Oxygen Exposure: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Ensure all solvents are rigorously deoxygenated (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[2] Always maintain a positive pressure of inert gas throughout your reaction setup.[1]
-
Catalyst Poisoning: Certain functional groups or impurities can irreversibly bind to the metal center, blocking the active sites.[1][3] For instance, the nitrogen atoms in some heteroaryl substrates can coordinate strongly with the palladium catalyst, forming stable, inactive complexes.[1] Impurities in substrates or the degradation of reagents can also inhibit the catalyst.[1]
-
Formation of Palladium Black: The appearance of a black precipitate is a definitive sign of catalyst decomposition, where the active Pd(0) aggregates into inactive palladium metal.[1][2] This is often caused by high temperatures or exposure to oxygen.[1][2]
-
-
Suboptimal Reaction Conditions: The interplay of ligand, base, solvent, and temperature is critical for a successful reaction.[1]
-
Inefficient Oxidative Addition: This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides (chlorides being particularly challenging).[2][4] The choice of ligand is crucial to facilitate this step.[2]
-
Incorrect Base Selection: The base plays a key role in the catalytic cycle. For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required.[5] However, some substrates may be sensitive to strong bases.[6] The solubility of inorganic bases can also affect reaction rates.[7]
-
Inappropriate Solvent: The solvent affects catalyst stability and solubility of reagents.[2] Common choices include anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, and THF.[5] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by coordinating to the palladium center.[8]
-
-
Poor Reagent Quality: The purity of your starting materials is paramount.
-
Water Content: Moisture can lead to the hydrolysis of intermediates and can poison the catalyst.[3] It's crucial to use anhydrous solvents and dry reagents.
-
Purity of Amine and Aryl Halide: Impurities in your starting materials can act as catalyst poisons. Purify your substrates if their purity is questionable.
-
Troubleshooting Guide: A Deeper Dive
Problem 1: The reaction mixture is turning black.
What it means: You are observing the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[1][2] This is a clear indicator of catalyst deactivation and a common reason for failed reactions.[1]
Primary Causes:
-
Oxygen Exposure: The most frequent cause is the presence of oxygen, which oxidizes the active Pd(0) catalyst.[1]
-
High Temperature: Elevated temperatures can accelerate the decomposition of the catalytic complex.[1]
-
Inappropriate Ligand: The ligand stabilizes the Pd(0) center. An unsuitable ligand may not provide enough steric bulk or electronic support to prevent aggregation.[1][2]
Diagnostic Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Step-by-Step Solutions:
-
Ensure Rigorous Anaerobic Conditions:
-
Protocol for Degassing: Use a Schlenk line to perform at least three freeze-pump-thaw cycles on your reaction solvent. For reagents, ensure they are stored under an inert atmosphere.
-
-
Optimize Temperature: While higher temperatures can increase reaction rates, they also risk catalyst decomposition.[2] Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[2]
-
Select a More Stabilizing Ligand: For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2][5] These ligands provide a sterically hindered environment around the palladium, preventing aggregation.[1]
| Ligand Type | Characteristics | When to Use |
| Triphenylphosphine (PPh₃) | Standard, less bulky | Simple, unhindered substrates |
| Buchwald-type biarylphosphines (e.g., XPhos, SPhos) | Bulky, electron-rich | Sterically demanding substrates, aryl chlorides[2][5] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky | High thermal stability, challenging couplings[2] |
Problem 2: Low yield with a sterically hindered amine or aryl halide.
What it means: Steric hindrance can significantly slow down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.
Primary Causes:
-
Inefficient Oxidative Addition: Bulky groups on the aryl halide can impede the approach of the palladium catalyst.[2]
-
Difficult Reductive Elimination: The final product-forming step can be slow if the groups on the palladium intermediate are sterically demanding.
Experimental Protocol for Optimization:
-
Ligand Screening: This is the most critical variable. Set up parallel reactions with a panel of ligands designed for challenging couplings.
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), base (e.g., NaOtBu, 1.5 equiv.), and a stir bar.
-
Catalyst Addition: Add a different palladium precatalyst/ligand system to each vial (e.g., XPhos Pd G3, RuPhos Pd G2, etc.) at 1-2 mol %. Using a precatalyst often gives more reliable results than generating the catalyst in situ.[5]
-
Reaction: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane)[5], seal the vials, and heat to the desired temperature (e.g., 100 °C).
-
Analysis: Monitor the reactions by TLC, GC/MS, or LC/MS to identify the most effective ligand.
-
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from a typical 1-2 mol% to 5-10 mol% may be necessary to achieve a reasonable reaction rate.[2]
-
Solvent and Base Optimization: The choice of solvent and base can influence catalyst activity and stability.[1] Consider screening different aprotic polar solvents and strong, non-nucleophilic bases.[5][8]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination and common deactivation pathways.
Problem 3: My substrate has other nucleophilic or base-sensitive functional groups.
What it means: The reaction conditions may be promoting undesired side reactions or decomposing your starting materials.
Primary Causes:
-
Competitive Reactions: Other nucleophilic sites (e.g., phenols, unprotected N-H on heterocycles) can compete with the desired amine coupling.[4]
-
Substrate Decomposition: Functional groups sensitive to strong bases (e.g., enolizable ketones, certain esters) may not be compatible with standard conditions.[6][9]
Strategies for Chemoselectivity:
-
Base Selection is Key: For base-sensitive substrates, switching to a milder base is the first step.
-
Weak Inorganic Bases: Bases like K₃PO₄ or K₂CO₃ can be effective in some systems, though they may require higher temperatures or more active catalysts.[1]
-
Specialized Mild Bases: For certain copper-catalyzed systems, sodium silanolate (NaOTMS) has been shown to be a mild and effective base for coupling base-sensitive heterocycles.[6][10]
-
-
Protecting Groups: While adding steps, protecting sensitive functional groups might be the most robust strategy to avoid side reactions.
-
Catalyst System Tuning: Some catalyst systems exhibit different chemoselectivities. For instance, in the coupling of amino alcohols, the choice of a copper catalyst and base can selectively favor either N-arylation or O-arylation.[6]
| Functional Group | Potential Issue | Recommended Base |
| Enolizable Ketone | Base-mediated side reactions | K₃PO₄, Cs₂CO₃, NaOTMS[6] |
| Ester | Saponification | K₃PO₄, Cs₂CO₃ |
| N-H Heterocycle | Competitive N-arylation | LiHMDS (for deprotonation)[5] |
| Phenol | O-Arylation | Protect with a suitable group (e.g., TBS, Me) |
By systematically evaluating these common failure modes and applying the diagnostic tests and optimized protocols, you can significantly improve the yield and reliability of your catalytic amination reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
Navigating the Synthesis of 4-Amino-1-benzylpiperidin-2-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Amino-1-benzylpiperidin-2-one, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges that can impact yield, purity, and scalability. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis. Drawing upon established chemical principles and practical insights, this guide aims to empower scientists to optimize their synthetic routes and achieve consistent, high-quality results.
I. Overview of Synthetic Strategies
The construction of the this compound scaffold can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two common conceptual pathways are outlined below:
Pathway A: Cyclization followed by Amination
This approach involves the initial formation of the 1-benzylpiperidin-2-one ring, followed by the introduction of the amino group at the C4 position.
Pathway B: Introduction of the Amino Moiety followed by Cyclization
In this strategy, the amino functionality is incorporated into the acyclic precursor before the final ring-closing step to form the lactam.
Caption: General synthetic approaches to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low Yield in the Cyclization Step (Dieckmann Condensation or related reactions)
-
Question: My Dieckmann condensation to form the piperidin-2-one ring is resulting in a low yield of the desired β-keto ester intermediate. What could be the issue?
-
Answer: Low yields in Dieckmann condensations are often attributed to several factors, including the choice of base, reaction conditions, and the purity of starting materials. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to give a β-keto ester.[1][2][3]
-
Causality & Solution:
-
Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions like saponification. Sodium ethoxide or sodium hydride are commonly used. Ensure the base is fresh and used in stoichiometric amounts. An excess of a strong base can lead to decomposition of the product.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Reaction Temperature: While the reaction is typically run at elevated temperatures to drive the cyclization, excessively high temperatures can lead to side reactions and decomposition. Optimize the temperature for your specific substrate.
-
Purity of Starting Material: Impurities in the starting diester can interfere with the reaction. Purify the starting material if necessary.
-
-
2. Inefficient Amination or Side Reactions during Amination
-
Question: I am struggling to introduce the amino group at the C4-position of the 1-benzylpiperidin-2-one intermediate. I am observing either no reaction or the formation of multiple products.
-
Answer: The introduction of an amino group onto a piperidin-2-one ring can be challenging due to the presence of the lactam functionality. Reductive amination of a corresponding 4-oxo-1-benzylpiperidin-2-one or a nucleophilic substitution on a suitable leaving group at the C4-position are common strategies.
-
Causality & Solution:
-
Reductive Amination: If starting from a 4-oxo intermediate, the choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride is often preferred to avoid reduction of the lactam carbonyl. Ensure the pH of the reaction is weakly acidic to facilitate imine formation without causing side reactions.
-
Nucleophilic Substitution: If using a leaving group (e.g., a tosylate or mesylate), ensure it is a good leaving group. The choice of amine source (e.g., ammonia, a protected amine) and reaction conditions (solvent, temperature) will need to be optimized. Steric hindrance can also be a factor.
-
Side Reactions: The lactam ring itself can be susceptible to nucleophilic attack under harsh conditions. Avoid strongly basic or acidic conditions if possible.
-
-
3. Difficulty in N-Benzylation or Unwanted N-Debenzylation
-
Question: I am having trouble with the N-benzylation step. Either the reaction is incomplete, or I am observing debenzylation in a subsequent step.
-
Answer: N-benzylation is a common transformation, but it can be complicated by the presence of other functional groups. Conversely, the benzyl group can be labile under certain conditions.
-
Causality & Solution:
-
Incomplete Benzylation: Ensure you are using a suitable benzylating agent (e.g., benzyl bromide or benzyl chloride) and an appropriate base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are often effective.
-
N-Debenzylation: The N-benzyl group is susceptible to removal by catalytic hydrogenation (e.g., using Pd/C and H₂).[4] If subsequent steps involve hydrogenation, this will likely lead to debenzylation. If this is not desired, consider alternative reducing agents or a different N-protecting group that is stable to hydrogenation conditions. Acidic conditions can also sometimes lead to debenzylation, so pH control is important in subsequent transformations.[4]
-
-
4. Challenges in Product Purification
-
Question: My final product, this compound, is difficult to purify. I am observing impurities in my NMR and LC-MS.
-
Answer: The polar nature of the amino and lactam functionalities can make purification challenging, often leading to issues with solubility and chromatographic separation.
-
Causality & Solution:
-
Chromatography: Standard silica gel chromatography may not be effective due to the polar nature of the compound. Consider using a more polar stationary phase like alumina or a reverse-phase column. A common technique is to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking on silica gel.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystals. Often, a mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexanes) is effective.
-
Salt Formation: Converting the product to a salt (e.g., a hydrochloride salt) can sometimes facilitate purification by crystallization, as salts often have better-defined crystalline structures.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route to prepare the 1-benzyl-2,4-piperidinedione precursor for reductive amination?
-
A1: One common method involves the Dieckmann condensation of an N-benzyl-N-(carboalkoxyethyl)glycine ester. This is then followed by hydrolysis and decarboxylation to yield the desired dione.
-
-
Q2: Can the Hofmann rearrangement be used to synthesize this compound?
-
A2: Yes, in principle. The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[5][6][7] One could envision synthesizing 1-benzyl-2-oxo-piperidine-4-carboxamide and then subjecting it to Hofmann rearrangement conditions (e.g., bromine and sodium hydroxide) to yield the desired 4-amino product. However, the strongly basic conditions of the classical Hofmann rearrangement could potentially affect the lactam ring. Milder, modified Hofmann conditions might be necessary.
-
-
Q3: What are the key safety precautions to consider during this synthesis?
-
A3: Many of the reagents used in this synthesis are hazardous. For example, benzyl halides are lachrymatory and alkylating agents. Strong bases like sodium hydride are pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
-
-
Q4: What are the main challenges when scaling up this synthesis?
-
A4: Scaling up a synthesis introduces several challenges.[8] Heat transfer becomes a critical issue in large-scale reactions, especially for exothermic steps. Mixing can also be less efficient in larger reactors, potentially leading to localized "hot spots" and side reactions. Purification at a larger scale may require different techniques than those used in the lab (e.g., moving from column chromatography to crystallization or distillation). A thorough process hazard analysis is crucial before any scale-up.
-
IV. Experimental Protocols
Protocol 1: Reductive Amination of 1-Benzyl-4-oxopiperidin-2-one
This protocol provides a general procedure for the reductive amination step.
-
To a solution of 1-benzyl-4-oxopiperidin-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ammonium acetate (10 eq) or another amine source.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons |
| Sodium Triacetoxyborohydride | Mild and selective for imines over ketones. | More expensive than other borohydrides. |
| Sodium Cyanoborohydride | Effective and relatively inexpensive. | Highly toxic (releases HCN in acidic conditions). |
| Catalytic Hydrogenation | "Green" and often provides high yields. | Can lead to N-debenzylation.[4] |
V. Visualizing the Process: Troubleshooting Flowchart
Caption: A general flowchart for troubleshooting common issues in the synthesis.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. beta-Alanine, N-benzyl-N-(2-chloroethyl)-, methyl ester, hydrochloride | C13H19Cl2NO2 | CID 56335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Stereoselective Synthesis of 4-Aminopiperidinones
Welcome to the technical support center for the stereoselective synthesis of 4-aminopiperidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the nuanced challenges encountered during these complex syntheses. The 4-aminopiperidinone scaffold is a crucial structural motif in numerous bioactive compounds, making its stereocontrolled synthesis a significant objective in medicinal chemistry.[1][2] This resource is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of 4-aminopiperidinones, providing explanations for the underlying causes and actionable solutions.
Q1: My diastereoselectivity is low in the Mannich reaction to form the 4-aminopiperidinone core. What factors should I investigate?
Low diastereoselectivity in the Mannich reaction for constructing β-amino carbonyl compounds is a frequent challenge.[3] The stereochemical outcome is influenced by a delicate interplay of steric and electronic factors.
Possible Causes & Solutions:
-
Substrate Control: The inherent chirality of your starting materials may not be sufficient to direct the stereochemical outcome effectively.
-
Solution: Consider the use of a chiral auxiliary.[4] Chiral auxiliaries are temporarily incorporated into the molecule to control the stereochemistry of subsequent reactions and can be removed later.[4] Evans oxazolidinones are a classic example, often providing high levels of asymmetric induction in aldol and alkylation reactions.[5]
-
-
Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can significantly impact the transition state geometry and, consequently, the diastereoselectivity.
-
Solution: Systematically screen reaction parameters. Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable transition state. Solvent polarity can also play a crucial role; experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal medium.
-
-
Catalyst Choice: In catalytic asymmetric Mannich reactions, the choice of catalyst is paramount.
-
Solution: If using an organocatalyst, such as a proline derivative, ensure its enantiomeric purity.[6] For metal-catalyzed reactions, the ligand's structure is critical.[3] Experiment with different chiral ligands to find one that provides the desired stereochemical control for your specific substrate.
-
Q2: I am observing significant side product formation, particularly from aza-Michael additions. How can I minimize this?
Aza-Michael additions can compete with the desired Mannich reaction, leading to the formation of undesired byproducts and reduced yields.[7][8][9]
Possible Causes & Solutions:
-
Reaction Sequence: The order of addition of reagents can influence the predominant reaction pathway.
-
Solution: Pre-forming the imine or iminium ion before introducing the nucleophile can favor the Mannich reaction. This can be achieved by reacting the aldehyde and amine first, often with a dehydrating agent like MgSO₄, before adding the enolate or its equivalent.[10]
-
-
Nature of the Michael Acceptor: If your starting materials or intermediates contain activated double bonds, they can act as Michael acceptors.
-
Solution: Protect susceptible functional groups. For instance, if an α,β-unsaturated ketone moiety is present and not intended to be part of the reaction, consider a temporary protection strategy.
-
Q3: The removal of my protecting group is leading to racemization or decomposition of the 4-aminopiperidinone product. What are my options?
Protecting group strategy is a critical aspect of complex organic synthesis.[11][12] The choice of protecting group and the conditions for its removal must be compatible with the sensitive stereocenters in your molecule.
Possible Causes & Solutions:
-
Harsh Deprotection Conditions: Strongly acidic or basic conditions, or harsh hydrogenolysis conditions, can compromise the stereochemical integrity of your product.
-
Solution: Employ orthogonal protecting groups.[11] This strategy involves using multiple protecting groups that can be removed under different, mild conditions. For example, a Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen is readily removed with mild acid (e.g., TFA in CH₂Cl₂), while a Cbz (benzyloxycarbonyl) group can be removed by hydrogenolysis.[12][13]
-
-
Protecting Group Selection: The chosen protecting group might not be suitable for the overall synthetic route.
-
Solution: Re-evaluate your protecting group strategy from the beginning. Consider the stability of your intermediates and final product to various reagents. For amines, common protecting groups include Boc, Cbz, and Fmoc (9-fluorenylmethyloxycarbonyl), each with distinct removal conditions.[12]
-
Q4: I am struggling to separate the diastereomers of my 4-aminopiperidinone product. What purification techniques are most effective?
The separation of diastereomers can be challenging due to their similar physical properties.
Possible Causes & Solutions:
-
Similar Polarity: Diastereomers often have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1: High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating stereoisomers.[14] Polysaccharide-based chiral stationary phases are often effective.[14] Even for diastereomers, a high-resolution stationary phase can provide the necessary separation.
-
Solution 2: Derivatization: Converting the diastereomeric mixture into derivatives can sometimes exaggerate the differences in their physical properties, facilitating separation. After separation, the original functionality can be regenerated.
-
Solution 3: Recrystallization: If your product is crystalline, fractional crystallization can be an effective method for separating diastereomers. This often requires careful screening of solvents and conditions. The presence of a hydrogen bond donor on an amide side chain has been shown to improve diastereomeric separation in some cases.[15]
-
Section 2: Experimental Protocols & Data
This section provides detailed experimental workflows and data presentation to guide your method refinement.
Protocol 1: General Procedure for a Chiral Auxiliary-Mediated Mannich Reaction
This protocol outlines a general approach for a diastereoselective Mannich reaction using a chiral auxiliary, such as a pseudoephedrine amide.[4]
Step-by-Step Methodology:
-
Amide Formation: React the corresponding carboxylic acid with (R,R)- or (S,S)-pseudoephedrine using a suitable coupling agent (e.g., DCC, EDC) to form the chiral amide.
-
Enolate Formation: Dissolve the chiral amide in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Add a non-nucleophilic base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.
-
Imine Formation (in situ): In a separate flask, dissolve the aldehyde and the primary amine in a dry solvent (e.g., CH₂Cl₂) with a dehydrating agent (e.g., MgSO₄) to form the imine.
-
Mannich Reaction: Add the freshly prepared imine solution to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers.
-
Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., acid or base hydrolysis) to yield the desired 4-aminopiperidinone.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes a hypothetical optimization of a Mannich reaction.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | LDA | THF | -78 | 85:15 | 75 |
| 2 | LDA | Toluene | -78 | 90:10 | 72 |
| 3 | LHMDS | THF | -78 | 88:12 | 78 |
| 4 | LDA | THF | -40 | 70:30 | 85 |
| 5 | LDA | Toluene | -78 | 90:10 | 72 |
The data in this table is illustrative and intended to demonstrate a systematic approach to reaction optimization.
Protocol 2: Spectroscopic Analysis of Stereoisomers
Accurate characterization of stereoisomers is crucial.[14][16]
Step-by-Step Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each purified diastereomer.
-
Pay close attention to the chemical shifts and coupling constants of the protons on the piperidinone ring, as these can provide valuable information about the relative stereochemistry.
-
2D NMR techniques, such as COSY and NOESY, can be used to confirm assignments and elucidate through-bond and through-space correlations, respectively.
-
-
Mass Spectrometry (MS):
-
Obtain high-resolution mass spectra to confirm the elemental composition of your products.
-
While standard MS techniques may not differentiate between stereoisomers, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Develop a chiral HPLC method to determine the diastereomeric and/or enantiomeric excess of your products.
-
Screen different chiral stationary phases and mobile phase compositions to achieve baseline separation of all stereoisomers.
-
Section 3: Visualizing Key Concepts
Diagrams can aid in understanding complex chemical transformations and workflows.
Diagram 1: General Workflow for Stereoselective Synthesis
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
The ¹H NMR Fingerprint: Decoding the Structure of 4-Amino-1-benzylpiperidin-2-one
An In-Depth Guide to the ¹H NMR Characterization of 4-Amino-1-benzylpiperidin-2-one: A Comparative Analysis for Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidinone scaffold is a cornerstone, serving as a versatile precursor to the piperidine ring system found in a multitude of natural products and pharmaceuticals.[1][2] The compound this compound, in particular, represents a critical building block, offering multiple reactive sites for the synthesis of diverse molecular libraries. Its strategic value in developing novel therapeutics, from anticancer to antiviral agents, necessitates unambiguous structural verification.[1]
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound. Moving beyond a simple data report, we will dissect the spectrum with field-proven insights, explain the causal relationships behind spectral features, and compare its NMR fingerprint with structurally similar alternatives to provide a robust, self-validating framework for researchers, scientists, and drug development professionals.
The structural complexity of this compound gives rise to a nuanced and information-rich ¹H NMR spectrum. The presence of a chiral center at the C4 position renders the molecule asymmetric, leading to the magnetic non-equivalence of protons that might otherwise appear identical. This phenomenon, known as diastereotopicity, is a key feature of the spectrum.[3]
Below is a logical breakdown of the expected ¹H NMR spectrum. The predicted chemical shifts are based on established principles and data from analogous structures.[4][5][6][7][8]
Molecular Structure and Proton Numbering
To facilitate discussion, the protons of this compound are systematically labeled.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the anticipated signals for this compound, assuming a standard solvent like CDCl₃.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Causality and Expert Insights |
| Ar-H (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | These protons on the benzyl ring typically appear as a complex multiplet in this region due to small differences in their electronic environments. |
| Hᵇⁿᵃ, Hᵇⁿᵇ (Benzylic CH₂) | ~4.6 (A) / ~4.5 (B) | AB quartet (q) | 2H | Key Diagnostic Feature: Due to the chiral center at C4, these two protons are diastereotopic and thus magnetically non-equivalent.[3] They will appear as two distinct signals that couple to each other (geminal coupling, J ≈ 14-15 Hz), resulting in an AB quartet rather than a simple singlet. |
| H⁶ᵃ, H⁶ᵇ (CH₂ adjacent to N) | 3.20 - 3.40 | Multiplet (m) | 2H | These protons are deshielded by the adjacent nitrogen atom. The lactam functionality also influences their shift. Complex splitting is expected due to geminal coupling and coupling to the C5 protons. |
| H⁴ (CH adjacent to NH₂) | 3.00 - 3.20 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent amino group. Its multiplicity will be a result of coupling to the protons on C3 and C5. |
| H³ᵃ, H³ᵇ (CH₂ adjacent to C=O) | 2.50 - 2.70 | Multiplet (m) | 2H | These protons are deshielded by the adjacent carbonyl group. As with the benzylic protons, they are diastereotopic and will likely exhibit complex splitting patterns due to geminal and vicinal coupling. |
| H⁵ᵃ, H⁵ᵇ (Piperidinone CH₂) | 1.80 - 2.20 | Multiplet (m) | 2H | These aliphatic protons are the most shielded of the ring protons. Their signals are often complex due to coupling with protons on C4 and C6, and can provide insight into the ring's chair conformation through their coupling constants. |
| Hⁿ (Amino NH₂) | 1.50 - 2.50 | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |
Comparative Analysis: Distinguishing this compound from Alternatives
To build confidence in spectral assignment, it is crucial to compare the target molecule's spectrum with those of structurally related compounds. This objective comparison highlights how subtle structural changes manifest as distinct NMR signals.
| Compound | Key Structural Difference | Expected ¹H NMR Differences from Target |
| 4-Amino-1-benzylpiperidine [9][10][11] | No C=O group. | The protons at C2 (H²) and C6 (H⁶) become equivalent and shift upfield (further from the deshielding carbonyl). The C3 and C5 protons also shift slightly upfield. The overall spectrum is simpler. |
| 2-Piperidone [12] | No N-benzyl or 4-amino group. | The spectrum is much simpler. The N-H proton signal appears. The characteristic benzylic AB quartet and aromatic signals are absent. The symmetry results in simpler multiplets for the ring protons. |
| 4-Benzylpiperidine [13][14] | Benzyl on C4, no C=O, no NH₂. | The benzylic CH₂ signal shifts significantly upfield (to ~2.5 ppm) as it is no longer attached to the deshielding nitrogen. The aromatic signals remain. The ring proton signals are simplified due to higher symmetry. |
A Self-Validating Experimental Protocol
Achieving a high-quality, reproducible ¹H NMR spectrum requires a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
-
Analyte: Accurately weigh ~5-10 mg of this compound.
-
Solvent: Use 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons (like NH₂) as it can sharpen their signals.[15]
-
Standard: The solvent typically contains an internal standard, Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Procedure: Dissolve the sample completely in the solvent in a clean NMR tube. Ensure the solution is clear and free of particulate matter.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.
-
Experiment: Standard one-dimensional proton experiment.
-
Key Parameters:
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds ensures proper relaxation of protons for accurate integration.
-
Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transform (FT): Convert the raw data (Free Induction Decay) into the frequency domain spectrum.
-
Phasing: Manually adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak. Set the integration of a well-resolved signal from a known number of protons (e.g., the 5H aromatic region) to its correct value to determine the relative number of protons for all other signals.
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The key diagnostic signals include the diastereotopic AB quartet for the benzylic protons and the distinct multiplets for the piperidinone ring protons, deshielded to varying degrees by the adjacent nitrogen and carbonyl functionalities. By understanding the causal factors behind these chemical shifts and multiplicities, and by comparing the spectrum to that of logical alternatives, researchers can confidently verify the structure of this invaluable synthetic building block. This guide provides the foundational knowledge and practical protocols to empower drug discovery professionals in their pursuit of novel chemical entities.
References
- 1. This compound dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Piperidone(675-20-7) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of a Novel 2-Piperidinone Derivative
In the landscape of modern drug discovery, the precise structural confirmation of newly synthesized compounds is a cornerstone of success. For heterocyclic scaffolds like 2-piperidinone, which form the core of numerous pharmacologically active agents, unambiguous structural data is non-negotiable. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of a synthesized 2-piperidinone derivative, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The rationale behind employing a multi-technique approach lies in the complementary nature of the data obtained. While one method might excel at determining connectivity, another is indispensable for establishing stereochemistry. This guide will navigate the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, providing a robust framework for confident structural assignment.
The Analytical Workflow: A Holistic Approach
A logical and efficient workflow is critical to leveraging the full potential of each analytical technique. The following diagram illustrates a typical workflow for the structural confirmation of a novel 2-piperidinone derivative, starting from the purified compound and culminating in a comprehensive structural dossier.
Figure 1: A typical analytical workflow for the structural elucidation of a novel 2-piperidinone derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy serves as a rapid and invaluable initial screening tool. Its primary strength lies in the identification of key functional groups present in the molecule, providing a foundational "fingerprint" of the compound.
Causality in Experimental Choice: For a 2-piperidinone derivative, the most critical vibrational bands to observe are the C=O stretch of the lactam and the N-H stretch (if unsubstituted). The position of these bands can offer preliminary insights into ring strain and hydrogen bonding.
Comparative Data for FTIR Analysis
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for 2-Piperidinone |
| Amide C=O Stretch | 1650-1680 | Confirms the presence of the lactam ring. A lower frequency may suggest hydrogen bonding. |
| N-H Stretch (if present) | 3200-3500 | Indicates a secondary amide, confirming the lactam is not N-substituted. |
| C-H Stretch (sp³) | 2850-3000 | Confirms the presence of the aliphatic piperidinone ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound with high accuracy. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is crucial for confirming the molecular formula.
Trustworthiness of Protocol: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 2-piperidinone derivatives, minimizing fragmentation and providing a clear molecular ion peak.
Comparative Data for Mass Spectrometry Techniques
| Technique | Information Provided | Resolution | Key Advantage for 2-Piperidinone |
| Low-Resolution MS | Nominal molecular weight | Low | Rapid confirmation of the expected mass. |
| High-Resolution MS (e.g., TOF, Orbitrap) | Exact mass and elemental composition | High | Unambiguous determination of the molecular formula. |
| Tandem MS (MS/MS) | Fragmentation pattern | Variable | Provides structural information by analyzing fragment ions. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain the exact mass.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and use the exact mass to calculate the elemental composition.
Figure 2: A simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular structure.
Expertise in Application: The choice of 2D NMR experiments is crucial. A COSY experiment will reveal proton-proton couplings, establishing the connectivity of the piperidinone ring. An HSQC experiment correlates protons to their directly attached carbons, while an HMBC experiment reveals long-range (2-3 bond) proton-carbon correlations, which is vital for assigning quaternary carbons and piecing together the entire molecular framework.
Comparative Data for NMR Experiments
| Experiment | Information Provided | Key Insights for 2-Piperidinone |
| ¹H NMR | Proton environment, multiplicity, and integration. | Determines the number of unique protons and their neighboring protons. |
| ¹³C NMR | Carbon environment. | Determines the number of unique carbons and their types (CH₃, CH₂, CH, C). |
| COSY | ¹H-¹H correlations. | Establishes the spin systems within the piperidinone ring and any substituents. |
| HSQC | ¹H-¹³C one-bond correlations. | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations. | Connects molecular fragments and assigns quaternary carbons. |
| NOESY | Through-space ¹H-¹H correlations. | Provides information on the relative stereochemistry and conformation of the molecule. |
Experimental Protocol: A Suite of NMR Experiments
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Sequentially acquire COSY, HSQC, and HMBC spectra. If stereochemistry is , a NOESY or ROESY experiment is recommended.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phasing, baseline correction) and systematically analyze the correlations to assemble the molecular structure.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule. This technique is considered the ultimate proof of structure, as it directly visualizes the atomic positions in space, revealing bond lengths, bond angles, and absolute stereochemistry.
Authoritative Grounding: The ability to determine the absolute configuration is particularly important for chiral drug candidates, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Comparative Strengths and Limitations
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides detailed structural information in solution, which is often more relevant to biological systems. | Can be challenging for complex molecules with significant signal overlap. Does not directly provide absolute configuration without chiral auxiliaries. |
| X-ray Crystallography | Provides an unambiguous 3D structure, including absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions to obtain the final molecular model.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural elucidation of a novel 2-piperidinone derivative is best achieved through a synergistic combination of analytical techniques. FTIR and MS provide rapid and essential preliminary data on functional groups and molecular weight. A comprehensive suite of NMR experiments then allows for the detailed mapping of the molecular framework and relative stereochemistry. Finally, when feasible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By employing this multi-faceted approach, researchers can ensure the scientific rigor and integrity of their findings, paving the way for successful downstream applications in drug development and beyond.
A Comparative Guide to the Synthesis of Substituted Piperidinones: From Classic Cyclizations to Modern Catalytic Methods
The substituted piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. For researchers and drug development professionals, the efficient and selective synthesis of these heterocyclic ketones is a critical endeavor. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to substituted piperidinones, grounded in experimental data and mechanistic insights to inform your synthetic strategy.
At a Glance: A Comparative Overview of Major Synthetic Routes
The choice of a synthetic route to a target piperidinone is a multifactorial decision, balancing considerations of substrate availability, desired substitution pattern, stereochemical control, scalability, and reaction conditions. Here, we compare four major strategies: the Dieckmann Condensation, Aza-Michael Addition, Catalytic Hydrogenation of Pyridine Derivatives, and the Petrenko-Kritschenko Reaction.
| Synthetic Route | Key Transformation | Advantages | Disadvantages | Typical Yields |
| Dieckmann Condensation | Intramolecular cyclization of a diester | Well-established, reliable for 4-piperidones. | Requires multi-step preparation of the diester precursor; use of strong bases. | 60-80%[1] |
| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl | High atom economy; versatile for various substitutions; can be stereoselective. | Requires specific precursors (e.g., divinyl ketones); can lead to polymerization if not controlled. | 70-95%[2] |
| Catalytic Hydrogenation | Reduction of pyridones or pyridinium salts | Atom-economical; often high yielding and clean; potential for high stereoselectivity. | Requires specialized high-pressure equipment; catalyst can be expensive and sensitive. | 85-99%[3][4] |
| Petrenko-Kritschenko | Multi-component reaction | One-pot synthesis from simple starting materials. | Can lack regioselectivity with unsymmetrical ketones; mechanism can be complex. | 40-70%[5] |
The Dieckmann Condensation: A Classic Route to 4-Piperidones
The Dieckmann condensation is a robust and time-honored method for the synthesis of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield 4-piperidones.[6][7][8] This intramolecular Claisen condensation is particularly effective for forming five- and six-membered rings.[3][9]
Mechanistic Rationale and Experimental Choices
The reaction is initiated by a strong base that deprotonates the α-carbon of one of the ester groups to form an enolate.[6][10] This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[6] The choice of base is critical to the success of the reaction. Sodium ethoxide or sodium methoxide in an alcohol solvent are traditionally used.[9][10] To avoid transesterification, the alkoxide base should match the ester group of the substrate.[9] More modern approaches often employ stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like THF or toluene, which can minimize side reactions.[6][10] The driving force of the reaction is the formation of a resonance-stabilized enolate of the resulting β-keto ester, which is deprotonated by the alkoxide generated during the cyclization.[11] An acidic workup is then required to protonate this enolate and afford the final product.[6]
A key consideration is the potential for a retro-Dieckmann reaction, where the cyclic β-keto ester is cleaved by the alkoxide base.[7] This can be mitigated by careful control of reaction temperature and the use of a sufficient amount of base to ensure the complete conversion of the product to its enolate form.
Caption: Workflow for the Dieckmann Condensation.
Experimental Protocol: Synthesis of 1-Benzoyl-4-piperidone
This protocol is adapted from a single-stage synthesis from benzamide and an alkyl acrylate.[1]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) to anhydrous toluene (100 mL).
-
Addition of Reactants: To a solution of benzamide (6.05 g, 50 mmol) in anhydrous toluene (50 mL), add ethyl acrylate (11.0 g, 110 mmol).
-
Reaction Execution: Heat the sodium hydride suspension to reflux. Slowly add the solution of benzamide and ethyl acrylate to the refluxing suspension over 1 hour. Continue to reflux for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench with a mixture of ice and concentrated hydrochloric acid until the aqueous layer is acidic. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude N-benzoyl-4-piperidone-3-carboxylate can be hydrolyzed and decarboxylated by refluxing with aqueous HCl to afford 1-benzoyl-4-piperidone. Purify the final product by column chromatography on silica gel.
Aza-Michael Addition: An Atom-Economical Approach
The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a highly efficient method for constructing C-N bonds and has been widely applied to the synthesis of piperidinones.[12] This approach is particularly attractive due to its high atom economy. A double aza-Michael addition of a primary amine to a divinyl ketone is a concise route to 2-substituted 4-piperidones.[2]
Mechanistic Rationale and Experimental Choices
The reaction proceeds via the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated carbonyl compound.[13] In the case of a double aza-Michael addition to a divinyl ketone, the primary amine first adds to one of the vinyl groups. The resulting enolate can then tautomerize, and the secondary amine undergoes an intramolecular conjugate addition to the second vinyl group to form the six-membered piperidinone ring. The reaction can be catalyzed by both acids and bases.[13] For the synthesis of 4-piperidones from divinyl ketones, the reaction is often carried out under basic conditions or can even be autocatalyzed by the amine reactant.[14] The choice of solvent can influence the reaction rate and selectivity.[13] Domino reactions involving an initial aza-Michael addition followed by other transformations can lead to the rapid assembly of complex, polycyclic piperidinone scaffolds.[2][15][16][17]
Caption: Workflow for the Double Aza-Michael Addition.
Experimental Protocol: Synthesis of 2-Phenyl-1-benzyl-4-piperidone from Phenyl Divinyl Ketone
This protocol is based on the synthesis of 2-substituted 4-piperidones from divinyl ketones.[2]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of benzylamine (1.07 g, 10 mmol) in acetonitrile (30 mL) and an aqueous solution of sodium bicarbonate (10%, 10 mL).
-
Addition of Reactant: Cool the mixture to 16 °C in a water bath. Slowly add a solution of phenyl divinyl ketone (1.58 g, 10 mmol) in acetonitrile (10 mL) to the amine mixture over a period of 40 minutes with vigorous stirring.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) and maintain for 1.5 hours.
-
Work-up: Cool the reaction to room temperature and remove the acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-phenyl-1-benzyl-4-piperidone.
Catalytic Hydrogenation: A Direct and Selective Route
The catalytic hydrogenation of substituted pyridones or pyridinium salts is a highly atom-economical and often high-yielding method to access the corresponding piperidinones and piperidines.[4] This approach is particularly valuable for its potential for high chemoselectivity and stereoselectivity.[3][18]
Mechanistic Rationale and Experimental Choices
The hydrogenation of the aromatic pyridine ring requires a potent catalyst and often elevated pressures of hydrogen gas.[4] Both heterogeneous and homogeneous catalysts are employed.
-
Heterogeneous Catalysis: Catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂, Adams' catalyst) are commonly used.[19][20] The reaction is often performed in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, facilitating the reduction.[19] The choice of catalyst and reaction conditions can influence the stereochemical outcome, with syn-addition of hydrogen to the less sterically hindered face of the substrate being a general trend.[20]
-
Homogeneous Catalysis: Transition metal complexes of rhodium and iridium are highly effective for the hydrogenation of pyridinium salts under milder conditions.[11][21][22][23][24][25][26] Iridium-catalyzed ionic hydrogenation has emerged as a particularly robust method that shows excellent tolerance for a wide range of sensitive functional groups, such as nitro, azido, and bromo groups.[27][28][29][30][31] The mechanism often involves the activation of the pyridine ring by the metal catalyst, followed by the stepwise addition of hydrogen. The choice of ligands on the metal center is crucial for achieving high enantioselectivity in asymmetric hydrogenations.[18][24]
Caption: General workflows for catalytic hydrogenation.
Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-Hydroxypyridine to 4-Piperidone
This protocol describes a general procedure for the hydrogenation of a pyridone using a heterogeneous catalyst.
-
Reaction Setup: To a high-pressure autoclave, add 4-hydroxypyridine (5.0 g, 52.6 mmol) and 10% palladium on carbon (50% wet, 0.5 g, 10 wt%).
-
Solvent Addition: Add methanol (50 mL) as the solvent.
-
Reaction Execution: Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen gas to 10 bar. Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidone. The product can be further purified by recrystallization or distillation.
Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Approach
The Petrenko-Kritschenko reaction is a multicomponent reaction that allows for the one-pot synthesis of 4-piperidones from two equivalents of an aldehyde, one equivalent of a β-ketoester (such as diethyl acetonedicarboxylate), and ammonia or a primary amine.[32][33][34][35]
Mechanistic Rationale and Experimental Choices
This reaction is a variation of the Mannich reaction. The reaction proceeds through a series of imine formation and Michael addition steps. The aldehyde first reacts with the amine to form an imine, which is then attacked by the enolate of the β-ketoester. A second molecule of the aldehyde then reacts with the other α-position of the ketoester in a similar fashion. The final ring closure occurs through an intramolecular Mannich reaction. The reaction is typically carried out in a protic solvent like ethanol or water at room temperature.[32]
Caption: Simplified workflow of the Petrenko-Kritschenko reaction.
Experimental Protocol: Synthesis of Diethyl 1-benzyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate
This protocol is a representative example of the Petrenko-Kritschenko synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve diethyl acetonedicarboxylate (2.02 g, 10 mmol) and benzaldehyde (2.12 g, 20 mmol) in ethanol (20 mL).
-
Addition of Amine: Add benzylamine (1.07 g, 10 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. A precipitate will form as the reaction progresses.
-
Work-up: Collect the solid product by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure diethyl 1-benzyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate.
Conclusion
The synthesis of substituted piperidinones can be achieved through a variety of powerful and versatile methods. The classical Dieckmann condensation remains a reliable route, particularly for 4-piperidones, though it often requires the multi-step preparation of the diester precursor. The aza-Michael addition offers a more atom-economical and convergent approach, with the double aza-Michael addition to divinyl ketones being a particularly efficient strategy for 2-substituted 4-piperidones. For direct and often highly selective access to the piperidinone core, catalytic hydrogenation of pyridone derivatives stands out, with modern homogeneous catalysts offering exceptional functional group tolerance. Finally, the Petrenko-Kritschenko reaction provides a multicomponent, one-pot synthesis that can be advantageous for rapidly building molecular complexity from simple starting materials.
The optimal choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired level of control over stereochemistry and substitution patterns. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can make more informed decisions to accelerate their drug discovery and development efforts.
References
- 1. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons. | Semantic Scholar [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. grokipedia.com [grokipedia.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 22. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. air.unimi.it [air.unimi.it]
- 25. pcliv.ac.uk [pcliv.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. bioengineer.org [bioengineer.org]
- 29. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]
- 33. synarchive.com [synarchive.com]
- 34. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 35. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 4-Amino-1-benzylpiperidin-2-one and 4-Amino-1-benzylpiperidine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and the capacity for diverse substitutions make it a privileged structure in drug design. This guide provides an in-depth, objective comparison of two closely related piperidine derivatives: 4-Amino-1-benzylpiperidin-2-one and 4-Amino-1-benzylpiperidine. While structurally similar, the presence of a carbonyl group in the piperidin-2-one imparts distinct chemical and, consequently, biological properties compared to its piperidine analogue. This document will explore their known and potential biological activities, supported by experimental data from related compounds, and provide detailed protocols for their evaluation.
Structural and Chemical Profiles
The key structural difference between the two molecules is the lactam functionality in this compound. This carbonyl group introduces a planar amide bond, influencing the ring conformation and creating a hydrogen bond acceptor site, which can significantly alter interactions with biological targets compared to the more flexible, fully saturated ring of 4-Amino-1-benzylpiperidine.
| Feature | This compound | 4-Amino-1-benzylpiperidine |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₈N₂ |
| Molecular Weight | 204.27 g/mol | 190.29 g/mol [3] |
| Core Structure | Piperidin-2-one (a δ-valerolactam)[4] | Piperidine |
| Key Functional Groups | Amide (lactam), Primary Amine, Benzyl Group | Secondary Amine (in ring), Primary Amine, Benzyl Group |
| Chemical Nature | Lactam, potential for diverse derivatization at the 4-amino position.[4][5] | Versatile intermediate for pharmaceutical synthesis.[6][7][] |
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound and 4-Amino-1-benzylpiperidine are not extensively documented in publicly available literature. However, by examining the activities of their respective parent scaffolds and closely related derivatives, we can infer their potential therapeutic applications.
Anticancer and Cytotoxic Potential
The piperidinone and piperidine cores are prevalent in a multitude of compounds with demonstrated anticancer properties.[1][9]
This compound (and Piperidinones): The piperidin-2-one scaffold is a component of numerous cytotoxic agents.[10] Derivatives of piperidones have been shown to induce apoptosis and exhibit tumor-selective cytotoxicity.[11] For instance, novel piperidone compounds have been reported to induce cell death in leukemia and prostate cancer cell lines through the intrinsic apoptotic pathway, involving the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases.[11] The cytotoxic concentration (CC₅₀) for some of these piperidone derivatives falls within the low micromolar range against various cancer cell lines.
4-Amino-1-benzylpiperidine (and Piperidines): Derivatives of 4-aminopiperidine have also been investigated for their anticancer potential.[4] For example, a series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4-dione derivatives were synthesized and evaluated for their in vitro cytotoxicity against human breast (MCF-7) and colorectal (SW480) adenocarcinoma cell lines.[4] One of the lead compounds from this series exhibited IC₅₀ values of 16.50 µM and 15.70 µM against MCF-7 and SW480 cells, respectively, and was shown to induce apoptosis and cause S-phase cell cycle arrest.[4]
Comparative Insight: While both scaffolds are promising for the development of anticancer agents, the mechanisms may differ. The lactam in this compound could be a key pharmacophoric feature for interaction with specific cellular targets leading to cytotoxicity, as seen with other piperidone-based anticancer agents.[12][13]
Neuroprotective and CNS Activity
The piperidine ring is a common feature in many central nervous system (CNS) active drugs.[14]
4-Amino-1-benzylpiperidine: This compound is explicitly mentioned as a key intermediate in the synthesis of analgesics and antidepressants and is used in neuroscience research to study neurotransmitter systems.[6] Derivatives of 4-aminopiperidine have been synthesized as potential ligands for sigma receptors, which are implicated in neuroprotection.[] For instance, N-(N-benzylpiperidin-4-yl)-2-fluorobenzamide, synthesized from 4-amino-1-benzylpiperidine, showed high affinity for sigma receptors (Ki = 3.4 nM).[] Furthermore, the sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been demonstrated to provide neuroprotection in experimental stroke models by reducing neuronal nitric oxide production.[15][16]
This compound: While direct evidence for the neuroprotective activity of this specific compound is scarce, the piperidinone scaffold is present in molecules with CNS activity. For example, derivatives of 1-benzylpiperidine have been developed as potent inhibitors of acetylcholinesterase, a key target in Alzheimer's disease therapy.[17]
Comparative Insight: Based on existing literature, 4-Amino-1-benzylpiperidine and its derivatives appear to be more extensively studied for their CNS and neuroprotective roles, particularly through modulation of sigma receptors. The potential of this compound in this area remains largely unexplored but warrants investigation.
Antimicrobial Activity
Both piperidine and piperidinone derivatives have been reported to possess antimicrobial properties.
4-Amino-1-benzylpiperidine: A study on the synthesis and biological evaluation of 4-aminopiperidines as novel antifungal agents found that derivatives of 1-benzyl-N-alkylpiperidin-4-amine showed promising in vitro activity against Candida spp. and Aspergillus spp.[18]
This compound (and Piperidinones): N-benzyl piperidin-4-one derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent activity against Aspergillus niger and Escherichia coli.[19] Another study on piperidin-4-one derivatives demonstrated significant antimicrobial and antifungal activity for some of the synthesized compounds when compared to standard drugs like ampicillin and terbinafine.[20]
Comparative Insight: Both classes of compounds show potential as antimicrobial agents. The specific structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of their activity.
Postulated Mechanisms of Action and Signaling Pathways
The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Piperidine and piperidinone derivatives can induce cancer cell death through several pathways. A prominent mechanism is the induction of apoptosis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 13. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
A Comparative Guide to the X-ray Crystallography of 4-Amino-2-Piperidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-piperidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of bioactive molecules. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic features of 4-amino-2-piperidinone derivatives, offering insights into their conformational preferences and the experimental techniques used to elucidate their solid-state structures.
The Significance of the 4-Amino-2-Piperidinone Core
The piperidinone ring is a common feature in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The presence of an amino substituent at the 4-position and a lactam functionality introduces key hydrogen bonding capabilities and a defined stereochemical environment, making these compounds attractive for targeting various biological macromolecules. Elucidating the precise solid-state conformation of these molecules provides invaluable information for computational modeling and the design of next-generation therapeutics.
Comparative Crystallographic Analysis of 4-Amino-2-Piperidinone Derivatives
While extensive crystallographic data exists for the related piperidin-4-one derivatives[2][3], specific data for the 4-amino-2-piperidinone core is less abundant in publicly accessible literature. However, analysis of structurally related compounds provides valuable insights into the expected crystallographic behavior.
A study on the redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl, which features a closely related scaffold, revealed that the piperidine ring consistently adopts a chair conformation .[4] This is a common feature for six-membered saturated heterocyclic rings, as it minimizes steric strain. The orientation of the substituent at the 4-position was found to be equatorial, which is also energetically favorable.[4]
For comparison, the crystal structure of (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone, while not a 2-piperidinone, demonstrates how substituents on the piperidine ring and the nature of the crystalline solid can influence the overall structure. This compound was found to crystallize in the monoclinic system with the P21/c space group.[5]
The following table summarizes the crystallographic data for a selection of relevant piperidine derivatives to provide a comparative overview.
| Compound/Derivative Class | Crystal System | Space Group | Key Conformation | Reference |
| 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl derivatives | Monoclinic | P2(1)/n | Chair | [4] |
| (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone | Monoclinic | P21/c | Not specified | [5] |
| General Piperidin-4-one derivatives | Various | Various | Predominantly Chair, sometimes Boat | [3] |
Note: The lack of a comprehensive public database of crystallographic data for a wide range of 4-amino-2-piperidinone derivatives highlights the need for further research and data sharing in this area. The Cambridge Structural Database (CSD) is a primary repository for such information and is an essential resource for researchers in this field.[6]
Experimental Protocol: Crystallization and X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following is a generalized protocol for the crystallization of 4-amino-2-piperidinone derivatives, based on common techniques reported for related compounds.[7][8]
Step 1: Purification of the Compound
The purity of the starting material is critical for successful crystallization.[8] The synthesized 4-amino-2-piperidinone derivative should be purified to >95% purity, typically by column chromatography or recrystallization.
Step 2: Solvent Screening
The choice of solvent is crucial and often empirical.[7] A good starting point is to screen a range of solvents with varying polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature and completely soluble upon heating.
Commonly used solvents for piperidinone derivatives include: [3]
-
Ethanol
-
Methanol
-
Dichloromethane/Methanol mixtures
-
Ethanol/Ethyl acetate mixtures
-
Benzene/Petroleum ether mixtures
Step 3: Crystallization Method
Several methods can be employed to grow single crystals.
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be transferred to a refrigerator (4 °C) to promote further crystallization.
-
In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.[8]
Step 4: Crystal Harvesting and Mounting
Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor. The crystal is then mounted on a goniometer head for X-ray diffraction analysis.
Step 5: X-ray Data Collection and Structure Solution
The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and ultimately the three-dimensional arrangement of atoms within the crystal.
Visualizing the Workflow and Molecular Structure
To better illustrate the process and the resulting structural information, the following diagrams are provided.
Caption: Experimental workflow for the X-ray crystallographic analysis of 4-amino-2-piperidinone derivatives.
Caption: General chemical structure of the 4-amino-2-piperidinone scaffold.
Conclusion and Future Outlook
The X-ray crystallographic analysis of 4-amino-2-piperidinone derivatives is a critical tool for understanding their structure-property relationships. While the available data in the public domain is somewhat limited for this specific scaffold, the general principles of crystallization and the expected conformational preferences derived from related piperidinone structures provide a solid foundation for researchers. The continued synthesis and structural elucidation of novel 4-amino-2-piperidinone derivatives, coupled with the deposition of this data in accessible databases, will undoubtedly accelerate the discovery of new and effective therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. How To [chem.rochester.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
A Comparative Guide to Purity Assessment of 4-Amino-1-benzylpiperidin-2-one by LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical, non-negotiable aspect of the development pipeline.[1][2] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 4-Amino-1-benzylpiperidin-2-one, a key building block in the synthesis of various pharmaceutical agents. We will explore the nuances of this analytical technique, compare it with viable alternatives, and provide detailed experimental protocols to ensure robust and reliable results.
The Critical Role of Purity for this compound
This compound is a substituted piperidinone derivative. The piperidine structural motif is prevalent in many natural products and synthetic pharmaceuticals.[3][4] Its purity is paramount as impurities can arise from starting materials, by-products of the synthesis, or degradation products.[2] These impurities can potentially be carried through subsequent synthetic steps, leading to a final API that does not meet the stringent purity requirements set by regulatory bodies like the FDA.[5]
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Note: The properties of the closely related 4-Amino-1-benzylpiperidine are often referenced.[6][7][8][9] It is crucial to distinguish between the two compounds.
The Power of LC-MS in Pharmaceutical Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[10][11] It combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the confident identification and quantification of compounds, even in complex mixtures.[11] For impurity profiling, LC-MS is particularly advantageous as it can detect and tentatively identify unknown impurities based on their mass-to-charge ratio (m/z), providing crucial information for further structural elucidation.[12][13]
Experimental Workflow for LC-MS Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of this compound using LC-MS.
Caption: A generalized workflow for the purity assessment of this compound by LC-MS.
Detailed LC-MS Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable diluent (e.g., 50:50 methanol:water) to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point. The choice of stationary phase is critical for achieving optimal separation.
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the basic nitrogen of the piperidine ring, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity. An example gradient is as follows:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for piperidine derivatives due to the basicity of the nitrogen atom.[3]
-
Scan Range: A full scan from m/z 100 to 1000 is appropriate to detect the parent ion and potential impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimize cone and desolvation gas flows for maximum signal intensity.
Rationale Behind Experimental Choices:
-
The use of a C18 column provides good retention for moderately polar compounds like this compound.
-
A gradient elution is necessary to separate the main component from potential impurities that may have a wide range of polarities.
-
Formic acid is a common mobile phase additive that improves ionization efficiency in ESI and enhances chromatographic peak shape for basic compounds.
-
Positive ion mode ESI is chosen because the amino and piperidine nitrogen atoms are readily protonated.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening.[14]
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-based detection.[10] | High sensitivity and selectivity.[10][15] Provides molecular weight information for impurity identification.[12] | Higher cost and complexity compared to HPLC-UV. Matrix effects can sometimes suppress ionization. |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance.[14] | Robust, reliable, and widely available.[13] Good for routine quantitative analysis of the main component. | Less sensitive for impurities that lack a strong chromophore.[16] Does not provide molecular weight information for unknown impurities.[13] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection.[14] | Excellent for volatile and thermally stable impurities, such as residual solvents.[14][17] | This compound is not highly volatile and may require derivatization.[3] High temperatures can cause degradation of the analyte. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.[18][19][20] | The most powerful technique for definitive structural elucidation of impurities.[21][22] Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS. Requires a relatively pure and concentrated sample.[21] More time-consuming for routine purity checks. |
Decision-Making for Method Selection
The following diagram provides a simplified decision-making tree for selecting the most appropriate analytical technique.
Caption: A decision tree for selecting an analytical method for purity assessment.
Conclusion
For the comprehensive purity assessment of this compound, LC-MS stands out as the most powerful and versatile technique. Its ability to separate, detect, and provide molecular weight information for both the main component and potential impurities in a single run is unmatched by other methods.[10] While HPLC-UV is a robust option for routine quantification, and GC-MS and NMR serve important, specific roles, LC-MS provides the most complete picture of a sample's purity profile. The development and validation of a robust LC-MS method, as outlined in this guide, are essential for ensuring the quality and safety of this critical pharmaceutical intermediate.[12][23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. 4-Amino-1-benzylpiperidine CAS#: 50541-93-0 [m.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-アミノ-1-ベンジルピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Development and Validation of a LC-MS/MS Method for the Profiling of Impurities Formed during Stress Study of Antifungal Agent-Efinaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpharmsci.com [jpharmsci.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. LC-MS Method Development [intertek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. One moment, please... [jchps.com]
- 20. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. researchgate.net [researchgate.net]
- 23. ijper.org [ijper.org]
A Senior Scientist's Guide to In Vitro Assay Validation for Novel Piperidinone Compounds
In the landscape of modern drug discovery, the robust validation of in vitro assays stands as a critical pillar, ensuring the integrity and reproducibility of preclinical data. This is particularly true for the development of novel chemical entities such as piperidinone-based compounds, a scaffold of significant interest due to its diverse pharmacological potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] This guide provides a comprehensive comparison of key in vitro assays, offering a framework for their validation and application in the preclinical assessment of novel piperidinone compounds. We will delve into the causality behind experimental choices, present detailed protocols, and summarize comparative data to empower researchers in making informed decisions for their drug discovery programs.
The Imperative of a Multi-Faceted Validation Approach
A single in vitro assay, regardless of its sophistication, provides only a narrow window into the complex biological activity of a novel compound. A thorough validation strategy, therefore, necessitates a multi-assay approach to build a comprehensive pharmacological profile. This involves moving from broad, high-throughput screens to more targeted, mechanism-of-action studies. The initial goal is to identify "hits" from large compound libraries, which are then subjected to a cascade of secondary and tertiary assays to confirm their activity, elucidate their mechanism, and assess their selectivity and potential liabilities.[4]
Primary Screening: Assessing Cytotoxicity and Viability
The first step in evaluating a novel piperidinone library is typically a high-throughput screen (HTS) to assess general cytotoxicity. Several well-established assays are available, each with its own principles, advantages, and limitations. The choice of assay can significantly impact the outcome and interpretation of the screening campaign.[5]
Comparison of Common Cell Viability Assays
| Parameter | Sulforhodamine B (SRB) Assay | Tetrazolium (MTT) Assay | Tetrazolium (MTS) Assay | Real-Time Cell Analysis (RTCA) |
| Principle | Stains total cellular protein.[6] | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[7] | Enzymatic reduction of a second-generation tetrazolium salt, with a soluble product.[6] | Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.[8][9] |
| Endpoint | Colorimetric (absorbance at ~515-570 nm).[6] | Colorimetric (absorbance at ~570-590 nm) after solubilization.[6] | Colorimetric (absorbance at ~490-500 nm), no solubilization step.[6] | Continuous, real-time impedance measurement.[8][9] |
| Advantages | Inexpensive, stable endpoint, less interference from colored compounds.[6] | Well-established, cost-effective.[7] | No solubilization step, higher throughput than MTT.[6] | Label-free, provides kinetic data on cell response.[8][9] |
| Disadvantages | Requires cell fixation, indirect measure of viability.[6] | Requires a solubilization step, can be affected by compounds altering metabolic activity.[6] | Can be influenced by compounds affecting cellular metabolism.[6] | Requires specialized equipment, sensitive to cell adhesion properties.[8][9] |
| Suitability for Piperidinones | Suitable for initial screening of large libraries due to its robustness and low cost. | Widely used, but potential for interference from redox-active piperidinones should be considered. | A good alternative to MTT with higher throughput. | Excellent for detailed kinetic analysis of cytotoxicity for lead compounds. |
Experimental Protocol: Sulforhodamine B (SRB) Assay[6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a concentration range of the novel piperidinone compounds for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 515 nm using a microplate reader.
Secondary Screening: Delving into the Mechanism of Action
Once cytotoxic "hits" are identified, the focus shifts to understanding how these piperidinone compounds are inducing cell death. This involves a battery of assays designed to investigate specific cellular pathways, such as apoptosis and kinase signaling.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Several assays can be used to detect the hallmark signs of apoptosis.
Caption: In vitro assay validation workflow.
Conclusion
The validation of in vitro assays for novel piperidinone compounds is a meticulous process that requires a deep understanding of the underlying biology and the technical nuances of each assay. By employing a multi-faceted approach that progresses from high-throughput screening to detailed mechanism-of-action studies, and by rigorously validating each assay according to established guidelines, researchers can build a robust data package that provides a solid foundation for advancing promising candidates into further preclinical and clinical development. This systematic approach not only enhances the quality and reproducibility of the data but also increases the probability of success in the challenging journey of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jrmds.in [jrmds.in]
- 8. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of δ-Lactams versus γ-Lactams
Introduction: Beyond the β-Lactam
To the dedicated researcher, the lactam ring system is a cornerstone of modern chemistry, most famously represented by the life-saving β-lactam antibiotics.[1] However, the broader family of lactams, particularly the 5-membered γ-lactams and 6-membered δ-lactams, presents a rich and nuanced landscape of chemical reactivity crucial for drug development and polymer science.[2][3] Understanding the subtle yet profound differences in their reactivity is not merely an academic exercise; it is fundamental to designing novel therapeutics, developing advanced biomaterials, and controlling polymerization processes.
This guide offers an in-depth, objective comparison of the reactivity of δ-lactams and γ-lactams. We will move beyond surface-level observations to explore the structural and electronic underpinnings of their behavior, supported by experimental data and validated protocols. Our analysis will focus on three key transformations that define the utility of these heterocycles: hydrolysis, reduction, and ring-opening polymerization.
The Structural and Electronic Foundation of Reactivity
The reactivity of a lactam is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is a direct consequence of two competing factors: amide resonance , which stabilizes the planar amide bond and reduces reactivity, and ring strain , which can disrupt this planarity and enhance reactivity.[4][5]
-
Amide Resonance: In an ideal, unstrained amide, the nitrogen's lone pair of electrons delocalizes into the carbonyl π-system. This imparts a partial double-bond character to the C-N bond, forcing a planar geometry and making the carbonyl carbon less electrophilic.[6][7]
-
Ring Strain: Forcing the amide bond into a small ring system introduces angle and torsional strain. This can twist the amide bond away from planarity, hindering effective n(N) → π*(C=O) orbital overlap.[4] This reduction in resonance stabilization increases the single-bond character of the C-N bond and, critically, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
The key difference between γ- and δ-lactams lies in their inherent ring strain. γ-Lactams (5-membered rings) possess moderate angle and torsional strain, while δ-lactams (6-membered rings) are significantly less strained, closely resembling the stability of an acyclic amide.
Caption: Structural comparison of γ-lactam and δ-lactam rings.
Comparative Reactivity in Key Chemical Transformations
The structural differences outlined above manifest directly in the chemical behavior of these lactams.
Alkaline Hydrolysis: A Surprising Inversion of Reactivity
The rate of alkaline hydrolysis is a classic benchmark for assessing the electrophilicity of a lactam carbonyl. Based solely on the principle that ring strain enhances reactivity, one would predict that the moderately strained γ-lactam would hydrolyze faster than the nearly strain-free δ-lactam. However, experimental data reveals a surprising and insightful reality.
A kinetic study of lactam hydrolysis using hydroxide as the nucleophile demonstrated that γ-butyrolactam is hydrolyzed considerably slower than β-propiolactam, as expected.[8][9] Unexpectedly, δ-valerolactam was found to have the same reactivity as β-propiolactam, making it significantly more reactive than its 5-membered counterpart.[8][9]
| Lactam Ring Size | Compound | Relative Rate of Hydrolysis (k_rel) |
| 4-membered (β) | β-propiolactam | 1.0 |
| 5-membered (γ) | γ-butyrolactam | ~0.01 |
| 6-membered (δ) | δ-valerolactam | 1.0 |
| (Data adapted from Imming, P., et al. (2000).[9]) |
Causality Behind the Data: This counter-intuitive result for the δ-lactam highlights that simple angle strain is not the only factor. The greater conformational flexibility of the six-membered ring allows it to adopt a transition state for nucleophilic attack more readily than the more rigid five-membered ring. The mechanism for hydrolysis of γ- and δ-lactams is believed to proceed via a rate-determining ring fission of the tetrahedral intermediate, a process that is sensitive to the conformational energetics of the ring system.[10] This finding suggests that δ-lactam scaffolds could be promising, yet overlooked, starting points for developing new classes of protease inhibitors.[8]
Reduction to Cyclic Amines: A Versatile Synthetic Tool
The reduction of the amide functionality to an amine is a pivotal transformation in the synthesis of alkaloids and pharmaceutical intermediates. Both γ- and δ-lactams can be effectively reduced to their corresponding cyclic amines (pyrrolidines and piperidines).
Field-Proven Methodologies: While powerful reagents like LiAlH₄ are effective, they lack chemoselectivity. Milder and more selective methods are often preferred, especially for complex substrates.
-
9-Borabicyclo[3.3.1]nonane (9-BBN): This reagent offers excellent chemoselectivity for reducing tertiary lactams in the presence of other sensitive functional groups like esters.[11] The method is effective for both 5- and 6-membered lactams, yielding high-purity cyclic amines.[11]
-
Nickel Catalysis: A modern approach utilizes a nickel(II) precatalyst with a silane reducing agent (e.g., PhSiH₃). This system is robust, tolerates a wide range of functional groups, and is applicable to lactams of various ring sizes, including 6- and 7-membered rings.[12]
The choice between these methods depends on the specific substrate and desired functional group tolerance. The 9-BBN protocol is particularly mild, while the nickel-catalyzed system demonstrates broad applicability.
Ring-Opening Polymerization (ROP): A Tale of Thermodynamics
The ability of a lactam to undergo ring-opening polymerization is critically dependent on the thermodynamics of the process, where the relief of ring strain provides the primary driving force (a negative enthalpy of polymerization, ΔH_p).[13]
-
γ-Lactams (e.g., 2-pyrrolidone): Possessing moderate ring strain, γ-lactams can be polymerized, but the reaction is an equilibrium process with a significant concentration of monomer remaining. The polymerization is less favorable than for more strained lactams.
-
δ-Lactams (e.g., 2-piperidone): The heat of polymerization for the six-membered lactam is close to zero.[13] This thermodynamic instability means that δ-lactams are generally considered non-polymerizable under standard conditions, as the entropic penalty of polymerization is not overcome by enthalpic gain from strain relief.
This difference is paramount in materials science. While ε-caprolactam (a 7-membered ring) is the workhorse for producing Nylon 6 via ROP, the principles clearly delineate the utility of γ- and δ-lactams.[14] The moderate strain of γ-lactams makes them viable (though less common) monomers, whereas the stability of δ-lactams effectively precludes their use in this context.
Experimental Protocols & Workflows
The following protocols are self-validating systems, incorporating reaction monitoring and purification steps to ensure reliable outcomes.
Protocol 1: Comparative Alkaline Hydrolysis
This protocol allows for a direct comparison of the hydrolysis rates of γ-butyrolactam and δ-valerolactam.
Caption: Experimental workflow for kinetic analysis of lactam hydrolysis.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of γ-butyrolactam and δ-valerolactam of known concentration in D₂O. Prepare a standardized solution of sodium deuteroxide (NaOD) in D₂O.
-
Initiation: In an NMR tube at a constant temperature (e.g., 25°C), combine the lactam solution with the NaOD solution to initiate hydrolysis.
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of characteristic peaks for the starting lactam and the appearance of peaks for the corresponding ring-opened amino acid product should be observed.
-
Analysis: Integrate the signals of the starting material at each time point. Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.
-
Causality Check: The significantly faster disappearance of the δ-valerolactam signal compared to the γ-butyrolactam signal validates the higher reactivity of the six-membered ring under these conditions.[8][9]
Protocol 2: Chemoselective Reduction of a Tertiary Lactam with 9-BBN
This protocol describes the reduction of an N-substituted lactam to the corresponding cyclic amine.
Caption: Experimental workflow for the reduction of lactams using 9-BBN.
Step-by-Step Methodology:
-
Setup: Ensure all glassware is oven-dried. To a round-bottom flask under a nitrogen atmosphere, add the N-alkyl lactam (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of 9-BBN in THF (2.2-2.5 equiv) dropwise to the lactam solution.
-
Reaction: Heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by observing the disappearance of the lactam carbonyl stretch (~1650-1700 cm⁻¹) in the FTIR spectrum.[11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethanolamine to precipitate the boron byproducts as a white solid.
-
Purification: Filter the mixture to remove the solid, and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or distillation to yield the final product.[11]
Conclusion and Outlook
The reactivities of δ- and γ-lactams are not dictated by a single structural parameter but by a sophisticated interplay of ring strain, conformational flexibility, and amide resonance. While γ-lactams behave as expected for a moderately strained cyclic amide, the δ-lactam exhibits surprisingly high reactivity in hydrolysis, challenging simplistic structure-activity relationships. Conversely, in polymerization, thermodynamic principles dominate, rendering the strain-free δ-lactam inert while the γ-lactam remains a viable, albeit less reactive, monomer.
For the researcher and drug development professional, these distinctions are critical. The enhanced electrophilicity of the δ-lactam ring suggests it may be an underutilized scaffold for developing covalent inhibitors. In parallel, the predictable behavior of both lactams in reductive aminations provides reliable pathways to valuable pyrrolidine and piperidine cores. A deep, mechanistic understanding of these foundational heterocycles will continue to empower innovation across the chemical sciences.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active γ-lactams: synthesis and natural sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. π-Resonance in amides: a crystallographic reality check. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
- 12. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.iupac.org [publications.iupac.org]
- 14. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminopiperidinone Analogs in Drug Discovery
The 4-aminopiperidinone scaffold is a privileged heterocyclic motif that serves as a versatile building block in modern medicinal chemistry. Its inherent structural features—a rigid cyclic backbone, a basic nitrogen atom, and multiple points for functionalization—allow for the creation of diverse chemical libraries with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminopiperidinone analogs, comparing their performance against various biological targets and offering supporting experimental data for researchers and drug development professionals.
The 4-Aminopiperidinone Core: A Scaffold for Versatility
The power of the 4-aminopiperidinone core lies in its amenability to substitution at three key positions: the piperidine ring nitrogen (N1), the amino group at the C4 position, and the carbonyl group at C4 which is often reduced to an amine, technically forming a 4-aminopiperidine. For the purpose of this guide, we will focus on the broader and more frequently studied 4-aminopiperidine scaffold, which is directly synthesized from 4-piperidone derivatives. These modifications dictate the molecule's overall physicochemical properties, target affinity, and selectivity.
A Comparative Guide to Piperidinone Synthesis: Evaluating a Novel C–H Functionalization Strategy Against Established Methodologies
For Researchers, Scientists, and Drug Development Professionals
The piperidinone motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence drives a continuous demand for more efficient, selective, and sustainable synthetic methods. This guide provides an in-depth comparison of a modern, palladium-catalyzed C(sp³)–H arylation strategy against two pillars of heterocyclic chemistry: the Dieckmann Condensation and the Aza-Diels-Alder reaction. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each approach to provide a clear framework for methodological selection in your research.
Established Methods: The Foundation of Piperidinone Synthesis
Classical methods for constructing the piperidinone ring have been refined over decades and remain valuable tools in the synthetic chemist's arsenal. However, they often come with significant trade-offs.
a) The Dieckmann Condensation
First reported by Walter Dieckmann in 1894, this base-catalyzed intramolecular condensation of a diester is a foundational method for creating cyclic β-keto esters, which are direct precursors to piperidones.[3][4]
Mechanism & Rationale: The reaction is an intramolecular variant of the Claisen condensation.[5][6] It begins with the deprotonation of an α-carbon of a diester using a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the second ester's carbonyl group to form a five- or six-membered ring.[3][5] The choice of base is critical; it must match the ester's alcohol portion to prevent transesterification, a common side reaction. The reaction is driven forward by the final deprotonation of the newly formed, highly acidic β-keto ester.[3] Subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.[7]
Advantages:
-
Utilizes readily available starting materials.
-
The mechanism is well-understood and predictable for simple substrates.
Limitations:
-
Stoichiometric Base: Requires at least one full equivalent of a strong base.[6]
-
Harsh Conditions: Often requires reflux temperatures and strictly anhydrous conditions, which can be incompatible with sensitive functional groups.[8]
-
Side Reactions: Susceptible to competing intermolecular Claisen condensations, which can lead to oligomerization and reduced yields, especially at higher concentrations.[8]
-
Limited Scope: The synthesis of the initial acyclic diester precursor can be lengthy, and substitution patterns can influence cyclization efficiency.[3]
b) The Aza-Diels-Alder Reaction
This powerful cycloaddition reaction is a modification of the Nobel Prize-winning Diels-Alder reaction, where a nitrogen atom replaces a carbon in either the diene or the dienophile.[9][10] It is a highly effective method for constructing six-membered nitrogen heterocycles.[11][12]
Mechanism & Rationale: The reaction involves the [4+2] cycloaddition between an aza-diene (containing a C=N bond) and an alkene (dienophile), or between a standard diene and an imine (dienophile).[9][13] The reaction rate and selectivity are heavily influenced by the electronics of the components. Electron-withdrawing groups on the imine nitrogen, for example, can increase the reaction rate.[9] The mechanism can be either concerted or stepwise, often depending on whether the imine is activated by a Lewis acid, which favors a stepwise Mannich-Michael pathway.[9]
Advantages:
-
Atom Economy: As a cycloaddition, it is inherently atom-economical.
-
Stereocontrol: Can provide high levels of diastereoselectivity, particularly with cyclic dienes.[9] Chiral auxiliaries can be employed to induce enantioselectivity.[12]
-
Complexity Generation: Rapidly builds molecular complexity in a single step.
Limitations:
-
Substrate Stability: Imines can be unstable and prone to hydrolysis, often requiring in situ generation.[9]
-
Regioselectivity: Reactions with unsymmetrical dienes or imines can lead to mixtures of regioisomers.
-
Harsh Conditions: Lewis acid catalysis or elevated temperatures are often necessary, which can limit the functional group tolerance.
A New Paradigm: Palladium-Catalyzed C(sp³)–H Arylation
Recent advances in organometallic chemistry have introduced a transformative strategy: the direct functionalization of traditionally inert C–H bonds.[14][15] This approach circumvents the need for pre-functionalized starting materials, offering a more direct and efficient route to complex molecules. A notable example is the palladium-catalyzed C(sp³)–H arylation for the synthesis of substituted piperidines, which can be readily oxidized to piperidones.[16]
Mechanism & Rationale: This strategy utilizes a directing group (DG), such as an aminoquinoline auxiliary, attached to the piperidine core. The nitrogen atoms of the directing group chelate to a palladium catalyst, positioning it in close proximity to a specific C–H bond. This directed C–H activation, or cyclometalation, forms a stable palladacycle intermediate.[16][17] This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination, to form a new C–C bond and regenerate the active Pd(II) catalyst. The directing group can then be removed to yield the functionalized piperidine.
Advantages:
-
High Regio- and Stereoselectivity: The directing group provides excellent control over which C–H bond is functionalized, enabling the synthesis of specific isomers that are difficult to access via classical methods.[16]
-
Milder Conditions: These reactions often proceed under milder conditions (e.g., using K₂CO₃ as a base instead of alkoxides) and with low catalyst loadings, improving functional group compatibility.[16]
-
Synthetic Efficiency: Bypasses multi-step sequences for preparing elaborate precursors, representing a significant improvement in atom and step economy.
Limitations:
-
Directing Group Required: The synthesis requires the installation and subsequent removal of a directing group, adding steps to the overall sequence.
-
Catalyst Cost & Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Substrate Scope: The efficiency can be sensitive to the electronic and steric properties of both the piperidine substrate and the aryl halide coupling partner.[16]
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance metrics for the synthesis of a representative substituted piperidinone. Data is compiled from representative literature procedures.
| Metric | Dieckmann Condensation | Aza-Diels-Alder Reaction | Pd-Catalyzed C–H Arylation |
| Overall Yield | Moderate to Good (40-75%) | Good to Excellent (60-90%) | Good to Excellent (60-85%) |
| Stereoselectivity | Generally low unless chiral precursors are used | Moderate to Excellent (Diastereoselective) | Excellent (Diastereoselective)[16] |
| Reaction Conditions | Harsh (Strong base, reflux) | Moderate to Harsh (Lewis acids, heat) | Mild to Moderate (Weak base, 80-130°C)[16] |
| Atom Economy | Poor (Loss of alcohol, CO₂) | Excellent | Moderate (Requires directing group) |
| Substrate Scope | Moderate | Good | Broad (Tolerates various functional groups)[16] |
| Operational Simplicity | Moderate (Requires anhydrous setup) | Moderate (Requires inert atmosphere) | Moderate (Requires inert atmosphere) |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the new C–H arylation method and a representative established method.
Experimental Workflow Overview
The general workflow for these synthetic procedures involves careful setup under an inert atmosphere, execution of the reaction, followed by workup, purification, and characterization.
Caption: General experimental workflow for synthesis.
Protocol 1: Synthesis of cis-3-amino-4-aryl-piperidine via Pd-Catalyzed C–H Arylation
This protocol is adapted from the work of Daugulis and others, demonstrating a stereoselective synthesis of a piperidine precursor.[16]
Rationale: This procedure uses an aminoquinoline (AQ) directing group to achieve high cis-diastereoselectivity in the C(4)–H arylation of a C(3)-substituted piperidine. Potassium carbonate is used as a mild base, making the reaction tolerant of various functional groups on the aryl iodide.
-
Materials:
-
N-(piperidin-3-yl)quinolin-8-amine (Directing group-substrate conjugate, 1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the directing group-substrate conjugate, aryl iodide, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times. This is crucial to prevent oxidation of the Pd(0) active catalyst that is formed in situ.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 130 °C. Stir for 24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired cis-3-amino-4-aryl-piperidine product.
-
-
Directing Group Removal & Oxidation (Subsequent Steps):
-
The aminoquinoline directing group can be removed under mild conditions, for example, by Boc-protection followed by hydrolysis.[16]
-
The resulting secondary amine can be protected and the piperidine ring can be oxidized to the corresponding piperidinone using standard methods (e.g., Swern or Dess-Martin oxidation), if the final target is the ketone.
-
Protocol 2: Synthesis of a 2-Piperidone Precursor via Aza-Diels-Alder Reaction
This protocol is a representative example of a Lewis acid-catalyzed Aza-Diels-Alder reaction.[12]
Rationale: This procedure utilizes an imine generated in situ which reacts with an activated diene. A Lewis acid catalyst (MgI₂) is used to activate the imine dienophile, accelerating the reaction and improving yields.[12]
-
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Amine (e.g., benzylamine, 1.0 equiv)
-
Diene (e.g., 4-iodo-2-trimethylsilyloxy-butadiene, 2.0 equiv)[12]
-
Magnesium Iodide (MgI₂, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried, argon-flushed flask, add the aldehyde, amine, and anhydrous DCM. Stir at room temperature for 30 minutes to pre-form the imine.
-
Cool the solution to 0 °C in an ice bath.
-
Add MgI₂ in one portion. The Lewis acid coordinates to the imine nitrogen, lowering its LUMO energy and making it more reactive towards the diene.
-
Add the diene dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
-
Purification:
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyridone product, which can be further reduced to the target piperidinone.
-
Discussion and Future Outlook
The choice of synthetic method for constructing piperidinones is a critical decision dictated by the specific target molecule and the desired project outcomes.
Caption: Key advantages and disadvantages of each method.
-
For robust, large-scale synthesis of simple piperidinone cores , the Dieckmann Condensation remains a viable, cost-effective option, provided the substrate can tolerate the harsh basic conditions.
-
When rapid construction of molecular complexity and stereochemical control are paramount , the Aza-Diels-Alder reaction offers an elegant and powerful solution, especially for building bicyclic or densely functionalized systems.
-
For late-stage functionalization or the synthesis of precisely substituted analogs for structure-activity relationship (SAR) studies , the palladium-catalyzed C–H arylation method is unparalleled. Its ability to selectively modify a pre-existing piperidine core with high precision offers a level of synthetic flexibility that is difficult to achieve with classical methods. This approach is particularly transformative for drug discovery programs, where iterative and divergent synthesis is key.[16]
The future of piperidinone synthesis will likely involve the continued development of catalytic C–H functionalization methods that operate with even greater efficiency, use more sustainable first-row transition metals, and eliminate the need for directing groups, further streamlining the path to these vital chemical entities.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. reddit.com [reddit.com]
- 9. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]
- 13. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Platinum-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-1-benzylpiperidin-2-one
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-1-benzylpiperidin-2-one, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperidine derivative. Based on data from structurally similar compounds, such as 4-Amino-1-benzylpiperidine, it should be handled as a hazardous substance.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The following PPE should be worn when handling this compound in any form (pure, in solution, or as waste):
-
Gloves: Nitrile or neoprene gloves are recommended. Ensure they are regularly inspected for any signs of degradation or puncture.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[1]
-
Lab Coat: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, a NIOSH-approved respirator is necessary.[1]
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing potentially violent reactions.
Chemical Incompatibilities: Based on the reactivity of the amine functional group and general knowledge of piperidine derivatives, this compound is incompatible with:
-
Strong Oxidizing Agents: Such as permanganates, nitrates, and peroxides. Reactions can be vigorous and generate heat or toxic gases.
-
Strong Acids: Such as hydrochloric acid, sulfuric acid, and nitric acid. The amino group will undergo an exothermic neutralization reaction.
Waste Container and Labeling:
-
Container Selection: Use a dedicated, chemically resistant waste container, preferably high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.
-
Labeling: The waste container must be clearly labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not store the waste container in direct sunlight or near heat sources.
Experimental Workflow: Waste Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Tree for this compound.
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company for incineration.[2]
Protocol 1: Direct Disposal via Certified Vendor (Recommended)
-
Waste Accumulation: Collect all waste containing this compound (pure compound, contaminated labware, solutions) in the designated and properly labeled hazardous waste container.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container.
-
Log Keeping: Maintain a log of the waste added to the container, including quantities and dates.
-
Arrange Pickup: Once the container is full, or on a regular schedule, arrange for pickup by your institution's certified hazardous waste disposal service.
-
Documentation: Complete all necessary waste manifests and documentation provided by the waste vendor. Retain copies for your records as required by regulations.
Protocol 2: On-site Neutralization (For Advanced Users with Institutional Approval)
In some instances, on-site neutralization may be considered to reduce the hazardous characteristics of the waste before final disposal. This procedure should only be performed by trained personnel in a controlled environment, such as a fume hood, and with the explicit approval of your institution's Environmental Health and Safety (EHS) department. This protocol is based on the general principles of amine neutralization and lactam hydrolysis.
Materials:
-
Waste this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Large beaker
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure you are wearing all required PPE. Have a spill kit readily available.
-
Dilution: If working with the pure compound, slowly and carefully dilute it in a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent that is compatible with aqueous solutions).
-
Lactam Hydrolysis:
-
Place the diluted waste solution in a large beaker on a stir plate.
-
Slowly add 1 M Sodium Hydroxide (NaOH) solution while stirring. The lactam ring will undergo hydrolysis under basic conditions.[3][4] This reaction can be exothermic, so add the NaOH slowly and monitor the temperature.
-
Continue stirring for a minimum of 4 hours to ensure complete hydrolysis of the lactam.
-
-
Amine Neutralization:
-
After the hydrolysis step, slowly and carefully add 1 M Hydrochloric Acid (HCl) to neutralize the excess NaOH and the amino group.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding HCl until the pH of the solution is between 6.0 and 8.0. This step can also be exothermic.
-
-
Final Disposal:
-
The resulting neutralized solution should be collected in a properly labeled hazardous waste container.
-
Even after neutralization, the solution may still contain organic byproducts and should be disposed of through your institution's hazardous waste management service.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and professional laboratory environment.
References
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Safely Handling 4-Amino-1-benzylpiperidin-2-one
As researchers and drug development professionals, our pursuit of novel therapeutics demands not only scientific rigor but also an unwavering commitment to safety. The handling of specialized chemical intermediates, such as 4-Amino-1-benzylpiperidin-2-one, requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound, ensuring both the integrity of your research and the well-being of your team.
Hazard Profile: Understanding the "Why" Behind the "How"
Before any container is opened, a thorough understanding of the compound's hazard profile is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its potential hazards from structurally similar compounds like 4-Amino-1-benzylpiperidine. The primary concerns with this class of chemicals revolve around their potential to cause irritation and damage upon contact.
Based on data for analogous piperidine derivatives, this compound should be treated as a substance that can cause:
-
Severe Skin Burns and Eye Damage: Amines and piperidine structures can be corrosive or irritant to tissues upon direct contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[2][3][4][5]
-
Harmful if Swallowed or in Contact with Skin: Systemic effects can occur if the compound is absorbed through the skin or ingested.[1]
These hazards dictate a cautious and well-protected approach to every stage of handling.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task and associated risks. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Nitrile or Neoprene Gloves | Safety Glasses | Lab Coat | Not typically required |
| Weighing (Solid) | Double-gloved (Nitrile) | Safety Goggles & Face Shield | Lab Coat, Sleeve Covers | N95 Respirator or higher (in a ventilated enclosure) |
| Solution Prep/Transfer | Chemical-resistant Gloves (Nitrile or Neoprene) | Safety Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Required if outside a fume hood or if aerosols are possible |
| Reaction Monitoring | Chemical-resistant Gloves | Safety Goggles | Lab Coat | Not required if performed in a closed system or fume hood |
| Waste Disposal | Chemical-resistant Gloves | Safety Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Not typically required if handling sealed containers |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving when handling the solid powder minimizes the risk of exposure through pinholes that may be present in a single glove. Nitrile and neoprene gloves are preferred for their resistance to a broad range of chemicals.[6]
-
Eye and Face Protection: Because the compound can cause serious eye damage, safety goggles that form a seal around the eyes are mandatory.[1][3][7] A face shield provides an essential secondary barrier against splashes and airborne particles, particularly during weighing and transfers.[6][8]
-
Body Protection: A standard lab coat is sufficient for low-risk activities, but a polyethylene-coated or other chemical-resistant gown or apron is crucial when there is a risk of splashes.[6] Sleeve covers protect the wrist area, which can be inadvertently exposed between the glove and lab coat cuff.[9]
-
Respiratory Protection: The primary inhalation risk comes from fine powders. Handling the solid form of this compound should always be done in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, an N95 respirator is the minimum protection required to prevent inhalation of airborne particulates.[9]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured workflow is essential to minimize risk. The following protocol outlines the key steps for safely incorporating this compound into your research.
Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Step 1: Preparation and Area Setup
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The work area should be clear of clutter.
-
Assemble Materials: Gather all necessary glassware, spatulas, solvents, and a designated, labeled waste container before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure your gloves are pulled over the cuffs of your lab coat.
Step 2: Weighing and Transfer
-
Use a Ventilated Enclosure: Always weigh solid this compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Minimize Air Currents: Close the sash of the fume hood as much as is practical to avoid disturbing the powder on the balance.
-
Transfer Carefully: Use a spatula to carefully transfer the desired amount to a tared container. Avoid pouring the powder, which can create dust clouds.
-
Immediate Dissolution: If possible, add the solvent to the powder in the weighing container to dissolve it before transferring it to the reaction vessel. This "wets" the material and prevents it from becoming airborne.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate any non-disposable equipment, such as spatulas and glassware, that came into contact with the chemical.
-
Wipe Surfaces: Clean the work surface within the fume hood with an appropriate solvent to remove any residual contamination.
-
Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by your face shield/goggles, and then your lab coat. Wash your hands thoroughly with soap and water after removing all PPE.[2][3]
Disposal Plan: Ensuring a Safe End-of-Life for Materials
Proper disposal is a critical final step in the safe handling workflow. All waste streams must be treated as hazardous.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and cleaning solvents, must be collected in a labeled, sealed hazardous waste container. Never dispose of this chemical down the drain.[11]
-
Empty Containers: The original product container should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations can vary.[3]
By integrating these expert-driven safety protocols into your daily operations, you can confidently and safely handle this compound, fostering a laboratory environment where groundbreaking research and uncompromising safety go hand-in-hand.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pharmastate.academy [pharmastate.academy]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
